molecular formula C6H10N2 B2929283 3-Ethyl-5-methyl-1H-pyrazole CAS No. 91783-88-9

3-Ethyl-5-methyl-1H-pyrazole

Cat. No.: B2929283
CAS No.: 91783-88-9
M. Wt: 110.16
InChI Key: ZXYASTYREUECCW-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-1H-pyrazole (CAS: 91783-88-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole ring, a privileged structure in pharmaceutical development known for its ability to bind to diverse biological targets . The specific 3-ethyl-5-methyl substitution pattern makes it a valuable precursor for synthesizing more complex, bioactive molecules. Recent research has demonstrated the application of this core structure in the design and synthesis of novel pyrazole derivatives, which were evaluated for their potent anti-pancreatic cancer activity . These derivatives, incorporating chalcone, thiazole, and thiadiazole moieties, showed promising results against pancreatic cancer (PaCa-2) cell lines, highlighting the potential of this pyrazole scaffold in developing new oncological therapeutics . The pyrazole heterocycle is a fundamental five-membered aromatic ring with two adjacent nitrogen atoms, contributing to its metabolic stability and widespread presence in FDA-approved drugs and agrochemicals . As a building block, 3-Ethyl-5-methyl-1H-pyrazole can be further functionalized to fine-tune physicochemical properties and enhance therapeutic efficacy. It is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYASTYREUECCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethyl-5-methyl-1H-pyrazole CAS 91783-88-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 3-Ethyl-5-methyl-1H-pyrazole Scaffold (CAS 91783-88-9)

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles serve as the foundational architecture for a vast array of therapeutics. Among these, 3-Ethyl-5-methyl-1H-pyrazole (CAS 91783-88-9) has emerged as a highly versatile and structurally dynamic building block. Characterized by its unique annular tautomerism and highly tunable electronic properties, this specific pyrazole derivative is increasingly utilized in the synthesis of advanced agrochemicals, transition metal ligands, and novel pharmaceutical agents—most notably, non-covalent inhibitors targeting neuro-inflammatory pathways[1].

This whitepaper provides an authoritative analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with 3-ethyl-5-methyl-1H-pyrazole, offering actionable, field-proven protocols for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a chemical scaffold is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Quantitative Physicochemical Properties of 3-Ethyl-5-methyl-1H-pyrazole [2]

PropertyValuePharmacokinetic Implication
CAS Registry Number 91783-88-9N/A
Molecular Formula C6H10N2N/A
Molecular Weight 110.16 g/mol Highly favorable for fragment-based drug design (FBDD).
Topological Polar Surface Area (TPSA) 28.7 ŲExcellent predictor for high blood-brain barrier (BBB) permeability.
XLogP3 (Lipophilicity) 1.4Optimal balance of aqueous solubility and lipid membrane partitioning.
Hydrogen Bond Donors 1Facilitates target binding via the N-H motif.
Hydrogen Bond Acceptors 1Engages in dipole interactions via the sp2 hybridized nitrogen.

Annular Tautomerism: A critical structural feature of 3-ethyl-5-methyl-1H-pyrazole is its annular tautomerism. Because the N1 position is unsubstituted, the proton rapidly exchanges between the two adjacent nitrogen atoms in solution. Consequently, the 3-ethyl-5-methyl and 5-ethyl-3-methyl forms exist in a dynamic equilibrium. For synthetic applications, this means that electrophilic substitution at the N1 position will typically yield a mixture of two regioisomers, requiring careful chromatographic separation or the use of sterically directing protecting groups[3].

Core Directive: The Pyrazole Scaffold in Target-Directed Drug Discovery

Recent advancements in anti-inflammatory drug discovery have highlighted the utility of the 3-ethyl-5-methyl-1H-pyrazole scaffold in modulating the endocannabinoid system. Specifically, it has been identified as a critical moiety in the development of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA) [4].

The Mechanistic Rationale

NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator. PEA exerts potent anti-inflammatory and analgesic effects by agonizing the peroxisome proliferator-activated receptor-alpha (PPAR-α). During inflammatory states, NAAA is upregulated, leading to the rapid depletion of PEA and the exacerbation of inflammation.

By inhibiting NAAA, intracellular PEA levels are preserved, thereby prolonging its anti-inflammatory efficacy without triggering the systemic side effects typically associated with exogenous PPAR-α agonists[4].

Structure-Activity Relationship (SAR) Insights

In SAR studies, the 3-ethyl-5-methyl-1H-pyrazole core provides the exact lipophilic bulk required to occupy the hydrophobic pocket of the NAAA active site. Replacing these specific alkyl groups with larger moieties (e.g., a 3,5-diethyl substitution) results in a nearly 2-fold drop in inhibitory activity due to steric clashes within the enzyme's binding cleft[5].

NAAA_Pathway Stimulus Inflammatory Stimulus PEA Palmitoylethanolamide (PEA) Stimulus->PEA Triggers synthesis NAAA NAAA Enzyme PEA->NAAA Substrate binding PPAR PPAR-α Activation PEA->PPAR Preserved pool Degradation PEA Degradation (Loss of Efficacy) NAAA->Degradation Hydrolysis Inhibitor 3-Ethyl-5-methyl-1H-pyrazole Derivative Inhibitor->NAAA Non-covalent Inhibition Relief Anti-inflammatory Effect PPAR->Relief Agonism

Caption: Mechanism of NAAA inhibition by pyrazole derivatives preserving PEA levels.

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-ethyl-5-methyl-1H-pyrazole and its subsequent functionalization requires precise control over reaction thermodynamics and electrophilic intermediates. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole via Knorr Condensation

The Knorr pyrazole synthesis is the industry standard for constructing this heterocycle, utilizing the condensation of a 1,3-dicarbonyl compound with hydrazine[6].

Synthesis_Workflow Hexanedione 2,4-Hexanedione (1,3-Dicarbonyl) Condensation Nucleophilic Attack & Condensation Hexanedione->Condensation Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization -H2O Product 3-Ethyl-5-methyl-1H-pyrazole (CAS 91783-88-9) Cyclization->Product

Caption: Synthetic workflow of 3-ethyl-5-methyl-1H-pyrazole via Knorr condensation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2,4-hexanedione in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents (1.0 mmol) of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, significantly increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine, which minimizes side reactions.

  • Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 1.1 equivalents (11.0 mmol) of hydrazine hydrate (64% in water) over 15 minutes. Causality: The formation of the hydrazone intermediate is highly exothermic. Strict temperature control prevents the volatilization of hydrazine and suppresses the formation of open-chain azine byproducts[7].

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. The thermal energy drives the intramolecular dehydration and cyclization.

  • Work-up: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between distilled water (50 mL) and ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation & QC:

    • TLC: Run on silica gel (Hexane/EtOAc 1:1). The product should appear as a single UV-active spot (Rf ~0.4).

    • LC-MS: Confirm the presence of the desired mass with a dominant peak at m/z 111.1[M+H]⁺.

Protocol 2: Electrophilic Functionalization (Chlorosulfonation)

To utilize the pyrazole in drug discovery (e.g., synthesizing NAAA inhibitors), it must often be functionalized at the C4 position. The C4 carbon is the most electron-rich site on the pyrazole ring, further activated by the electron-donating ethyl and methyl groups, making it highly susceptible to electrophilic aromatic substitution[4].

Step-by-Step Methodology:

  • Reaction Setup: Cool a reaction vessel containing 5.0 equivalents of chlorosulfonic acid (ClSO₃H) to 0 °C under an inert argon atmosphere.

  • Addition: Slowly add 1.0 equivalent of 3-ethyl-5-methyl-1H-pyrazole portion-wise. Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction must be kept strictly anhydrous; any introduction of water will violently hydrolyze the reagent and degrade the highly reactive sulfonyl chloride product into a biologically inactive sulfonic acid.

  • Heating: Gradually heat the mixture to 100 °C for 3 hours to ensure complete conversion.

  • Quenching: Cool the mixture to room temperature and add it dropwise over vigorously stirred crushed ice. Causality: This highly exothermic quench precipitates the product, 3-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, as a white solid while safely neutralizing excess acid.

  • Self-Validation & QC:

    • Derivatization for Analysis: Because sulfonyl chlorides are prone to hydrolysis on standard LC-MS columns, validate the intermediate by reacting a 1 mg aliquot with excess piperidine in DCM. Analyze the resulting stable sulfonamide via LC-MS to confirm successful C4 functionalization.

Conclusion & Future Perspectives

3-Ethyl-5-methyl-1H-pyrazole (CAS 91783-88-9) is far more than a simple heterocyclic building block; it is a precisely tuned scaffold that offers optimal lipophilicity, low molecular weight, and targeted spatial geometry. As demonstrated by its integration into novel NAAA inhibitors, mastering the synthetic handling and functionalization of this compound allows drug development professionals to unlock new therapeutic avenues, particularly in the realm of neuro-inflammation and pain management.

References

  • PubChem. "3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432" National Center for Biotechnology Information.[Link]

  • ACS Publications. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration" Journal of Medicinal Chemistry.[Link]

Sources

Structural and Synthetic Paradigms in Pyrazole Pharmacophores: A Comparative Analysis of 3-Ethyl-5-methylpyrazole and 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrazoles are privileged nitrogen-rich heterocycles that serve as the structural backbone for numerous FDA-approved therapeutics, ranging from COX-2 inhibitors to advanced kinase inhibitors[1]. The specific substitution pattern on the pyrazole ring dictates the molecule's physicochemical properties, receptor binding affinity, and coordination chemistry. This technical guide provides an in-depth comparative analysis of two closely related derivatives: 3,5-dimethylpyrazole (DMP) and 3-ethyl-5-methylpyrazole (EMP) . By examining the substitution of a single methyl group with an ethyl group, we elucidate the profound impacts on annular tautomerism, synthetic regioselectivity, and lipophilicity.

Core Structural Dynamics: Annular Tautomerism and Steric Causality

A defining feature of 1H-pyrazoles is annular tautomerism—the rapid intermolecular proton exchange between the two adjacent nitrogen atoms (N1 and N2)[2].

  • Symmetry in DMP: Because DMP possesses identical methyl groups at the C3 and C5 positions, the tautomeric shift produces an identical molecule[3]. 3,5-dimethyl-1H-pyrazole and 5,3-dimethyl-1H-pyrazole are indistinguishable. This symmetry simplifies NMR characterization and results in highly symmetric metal-ligand complexes (e.g., scorpionate ligands used in coordination chemistry)[3].

  • Asymmetry in EMP: The introduction of an ethyl group at the 3-position breaks this symmetry[4]. The tautomeric equilibrium between 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole is dynamic and heavily influenced by the solvent environment[5]. The ethyl group introduces a larger van der Waals volume, which sterically hinders one side of the pyrazole ring. In rational drug design, this asymmetry is intentionally leveraged to force the pharmacophore into a specific orientation within a hydrophobic binding pocket (such as the Val523 pocket in COX-2).

Tautomerism cluster_DMP 3,5-Dimethylpyrazole (Symmetric) cluster_EMP 3-Ethyl-5-methylpyrazole (Asymmetric) DMP1 3,5-Dimethyl-1H-pyrazole DMP2 5,3-Dimethyl-1H-pyrazole (Identical) DMP1->DMP2 Rapid H-shift EMP1 3-Ethyl-5-methyl-1H-pyrazole EMP2 5-Ethyl-3-methyl-1H-pyrazole (Distinct Tautomer) EMP1->EMP2 Rapid H-shift

Fig 1: Annular tautomerism comparison between symmetric DMP and asymmetric EMP.

Physicochemical Profiling

The addition of a single methylene unit (-CH2-) transitioning from DMP to EMP significantly alters the macroscopic properties of the compound. The increased lipophilicity of EMP enhances membrane permeability, a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. Furthermore, the asymmetry of EMP disrupts the highly ordered crystal lattice seen in DMP, typically resulting in a lower melting point[6],[4].

Property3,5-Dimethylpyrazole (DMP)3-Ethyl-5-methylpyrazole (EMP)
IUPAC Name 3,5-dimethyl-1H-pyrazole3-ethyl-5-methyl-1H-pyrazole
CAS Number 67-51-6[3]91783-88-9[4]
PubChem CID 6210[6]12218432[4]
Molecular Formula C5H8N2[6]C6H10N2[4]
Molecular Weight 96.13 g/mol [6]110.16 g/mol [7]
Melting Point 107.5 °C[3]Low-melting solid / Liquid
Precursor (1,3-Diketone) Acetylacetone (2,4-pentanedione)[8]2,4-Hexanedione[9]

Synthetic Methodologies: The Knorr Condensation

Both DMP and EMP are synthesized via the , a highly efficient condensation reaction between a 1,3-dicarbonyl compound and hydrazine[9]. The reaction proceeds via a nucleophilic attack to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration[9].

Synthesis Start 1,3-Dicarbonyl Compound (Acetylacetone or 2,4-Hexanedione) Reaction Nucleophilic Attack (15°C, pH control) Start->Reaction Hydrazine Hydrazine Source (Hydrazine Hydrate / Sulfate) Hydrazine->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Exothermic Condensation Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Acid/Base Catalysis Product Substituted Pyrazole (DMP or EMP) Cyclization->Product Aromatization

Fig 2: Knorr pyrazole synthesis workflow detailing the condensation and cyclization steps.

Experimental Protocol 1: Synthesis of 3,5-Dimethylpyrazole (DMP)

Causality & Self-Validation: The reaction between acetylacetone and hydrazine is highly exothermic and can be violent[8]. We utilize an ice bath to maintain the temperature at exactly 15°C[8]. This kinetic control prevents the formation of unwanted azine byproducts. The protocol is a self-validating system: the initial formation of a precipitate indicates successful hydrazone formation, while the subsequent dissolution of inorganic salts upon the addition of water confirms the isolation of the organic phase[8].

  • Preparation: Dissolve 0.50 moles of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide within a 1-L round-bottomed flask ()[8]. Causality: NaOH neutralizes the sulfate salt, liberating the free hydrazine base required for nucleophilic attack[10].

  • Condensation: Cool the flask in an ice bath to 15°C[8]. Add 50 g (0.50 moles) of acetylacetone dropwise over 30 minutes, maintaining vigorous stirring[8].

  • Cyclization: Stir the mixture for an additional 1 hour at 15°C to ensure complete intramolecular cyclization[8].

  • Phase Separation: Add 200 mL of distilled water to dissolve the precipitated sodium sulfate[8]. Transfer to a separatory funnel and extract with 125 mL of diethyl ether, followed by four 40-mL ether washes[8]. Causality: Ether selectively partitions the lipophilic DMP away from the aqueous phase[10].

  • Purification: Wash the combined ether extracts with saturated sodium chloride (brine) to osmotically remove residual water, then dry over anhydrous potassium carbonate[8].

  • Validation: Distill off the ether under reduced pressure. The resulting crystalline solid should yield a melting point of 107–108°C, validating the high purity of the DMP[8].

Experimental Protocol 2: Synthesis of 3-Ethyl-5-methylpyrazole (EMP)

The synthesis of EMP follows the same mechanistic pathway but utilizes 2,4-hexanedione (propionylacetone) as the asymmetric diketone precursor[9].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of hydrazine hydrate (1.1 equivalents) in ethanol[9]. Causality: Hydrazine hydrate is used here to avoid the inorganic salt byproducts associated with hydrazine sulfate, streamlining the purification of the low-melting EMP product[11].

  • Condensation: Cool the solution to 0–5°C. Slowly add 2,4-hexanedione (1.0 equivalent) dropwise to control the exothermic hydrazone formation[9].

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux at 80°C for 2 hours[12]. Causality: Refluxing provides the thermodynamic energy required to drive the dehydration and aromatization of the sterically bulkier ethyl-substituted intermediate.

  • Isolation: Remove the ethanol solvent via rotary evaporation. Extract the residue with ethyl acetate and wash with water.

  • Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting product is validated via Thin Layer Chromatography (TLC) and NMR to confirm the presence of the distinct tautomeric mixture inherent to EMP.

References

  • Organic Syntheses, Inc. "3,5-Dimethylpyrazole - Organic Syntheses Procedure". Organic Syntheses. URL: [Link]

  • National Center for Biotechnology Information . "3,5-Dimethylpyrazole | C5H8N2 | CID 6210". PubChem. URL:[Link]

  • National Center for Biotechnology Information . "3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432". PubChem. URL:[Link]

  • Wikipedia . "3,5-Dimethylpyrazole". Wikimedia Foundation. URL:[Link]

Sources

Topic: The Annular Tautomerism of 3(5)-Ethyl-5(3)-methylpyrazole: A Deep Dive into Equilibrium Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, a fundamental principle of constitutional isomerism, presents a significant challenge and opportunity in medicinal chemistry and materials science.[1] For N-unsubstituted pyrazoles, the dynamic equilibrium between annular prototropic tautomers dictates a molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its biological activity and material function.[1][2] This guide provides an in-depth exploration of the tautomeric equilibrium of 3(5)-Ethyl-5(3)-methylpyrazole, a representative asymmetrically substituted pyrazole. We will dissect the intricate factors governing the equilibrium, provide field-proven experimental and computational protocols for its characterization, and present a framework for quantitative analysis. This document is intended to serve as a foundational resource for scientists dedicated to the rational design and application of pyrazole-based compounds.

The Core Concept: Annular Prototropic Tautomerism

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can undergo a 1,2-proton shift when unsubstituted at the N1 position.[1] This rapid, reversible migration of a proton between the two ring nitrogens results in two distinct tautomeric forms. For the asymmetrically substituted 3(5)-Ethyl-5(3)-methylpyrazole, this equilibrium exists between 3-Ethyl-5-methyl-1H-pyrazole (Tautomer A) and 5-Ethyl-3-methyl-1H-pyrazole (Tautomer B) .

The position of this equilibrium (Keq) is not static; it is a delicate balance influenced by a confluence of intrinsic electronic effects and extrinsic environmental factors.[3][4] Understanding and controlling this equilibrium is paramount in drug development, as the two tautomers present different pharmacophores, leading to potentially distinct binding affinities, metabolic stabilities, and off-target effects.[1]

Tautomerism TautomerA 3-Ethyl-5-methyl-1H-pyrazole (Tautomer A) TautomerB 5-Ethyl-3-methyl-1H-pyrazole (Tautomer B) TautomerA->TautomerB H⁺ Shift Keq = [B]/[A] Factors center Tautomeric Equilibrium substituent Substituent Effects (Electronic & Steric) center->substituent solvent Solvent Effects (Polarity, H-Bonding) center->solvent temp Temperature (Thermodynamics) center->temp conc Concentration (Self-Association) center->conc

Caption: Key factors influencing the pyrazole tautomeric equilibrium.

  • Substituent Effects : The electronic nature of the C3 and C5 substituents is a primary determinant. Both methyl and ethyl groups are weak electron-donating groups (EDGs) through induction. In pyrazoles, EDGs tend to favor the tautomer where the substituent is at the C3 position. [1]Therefore, a slight preference for the 3-Ethyl-5-methyl tautomer (Tautomer A) might be anticipated based on the slightly stronger inductive effect of the ethyl group compared to the methyl group, although this effect is often minimal and can be easily overridden by other factors.

  • Solvent Effects : The solvent environment plays a critical, often dominant, role. [1] * Polar Protic Solvents (e.g., water, methanol) : These solvents can form hydrogen bonds with both the N-H donor and the sp² nitrogen acceptor of the pyrazole ring. They can selectively stabilize the more polar tautomer. [1] * Polar Aprotic Solvents (e.g., DMSO, acetonitrile) : These solvents primarily act as hydrogen bond acceptors. Their influence is often correlated with the dipole moments of the individual tautomers. [1][5] * Non-Polar Solvents (e.g., chloroform, toluene) : In these environments, solute-solute interactions become more significant. Pyrazoles can form hydrogen-bonded dimers or other self-associates, which can shift the equilibrium. [6][7]* Temperature : The tautomeric equilibrium is a thermodynamic process. Therefore, temperature changes can shift the equilibrium position based on the enthalpy (ΔH) and entropy (ΔS) differences between the two forms. [1][8]Variable temperature studies are crucial for elucidating these thermodynamic parameters.

Experimental & Computational Characterization Workflow

A robust characterization of tautomeric equilibrium requires a synergistic approach, combining high-resolution spectroscopic techniques with theoretical calculations. Each method provides a unique piece of the puzzle.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Synthesis synthesis Synthesis of 3(5)-Ethyl-5(3)-methylpyrazole nmr NMR Spectroscopy (¹H, ¹³C, VT) synthesis->nmr uvvis UV-Vis Spectroscopy (Solvent Study) synthesis->uvvis keq Determine Keq nmr->keq thermo_params Calculate ΔH, ΔS nmr->thermo_params uvvis->keq dft DFT Calculations (Gas Phase & PCM) thermo Thermodynamic Prediction (ΔG) dft->thermo thermo->keq sar Structure-Property Relationship keq->sar thermo_params->sar

Caption: Integrated workflow for the comprehensive study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and definitive technique for the quantitative analysis of pyrazole tautomerism in solution. [9]It allows for the direct observation and quantification of both tautomers, provided the proton exchange rate can be slowed relative to the NMR timescale. [10] Protocol 1: Variable Temperature (VT) ¹H NMR for Keq and Thermodynamic Analysis

  • Sample Preparation : Prepare a solution of 3(5)-Ethyl-5(3)-methylpyrazole (approx. 10-15 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈) in a high-quality NMR tube.

    • Rationale: The choice of solvent is critical as it directly influences the equilibrium. [1]Analyzing the sample in multiple solvents of varying polarity is recommended.

  • Initial Spectrum Acquisition (Room Temperature) : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Observation: At this temperature, the N-H proton exchange is often fast, leading to a single, averaged set of signals for the pyrazole ring and its substituents. This results in broad signals for the C3/C5 carbons and their attached groups. [4]3. Low-Temperature Analysis : Gradually lower the spectrometer temperature in increments of 10-20 K (e.g., 273 K, 253 K, 233 K, down to the solvent's freezing point). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquisition.

    • Rationale: Cooling slows the rate of proton exchange. Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and distinct signals for Tautomer A and Tautomer B will resolve. [6][10]4. Signal Assignment and Integration : Identify the resolved signals corresponding to each tautomer. The methyl and ethyl signals are often the clearest reporters. Assign each set of signals to Tautomer A and Tautomer B. Carefully integrate a pair of non-overlapping signals (e.g., the methyl singlets) for each tautomer.

  • Equilibrium Constant (Keq) Calculation : At each low temperature, calculate Keq using the formula: Keq = [Tautomer B] / [Tautomer A] = Integral(Signal B) / Integral(Signal A)

  • Van't Hoff Analysis : Plot ln(Keq) versus 1/T (where T is in Kelvin). The slope of the resulting line is -ΔH°/R and the y-intercept is ΔS°/R (where R is the gas constant).

    • Rationale: This analysis yields the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomerization, providing fundamental thermodynamic insight into the system.

UV-Vis Spectroscopy: A Complementary Approach

UV-Vis spectroscopy can provide qualitative and sometimes semi-quantitative information about the tautomeric equilibrium by observing shifts in the electronic absorption spectra in different solvents (solvatochromism). [5][11] Protocol 2: Solvatochromic Study by UV-Vis Spectroscopy

  • Stock Solution Preparation : Prepare a concentrated stock solution of the pyrazole in a volatile solvent like methanol or acetonitrile.

  • Sample Preparation : Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

    • Rationale: Using a wide range of solvents maximizes the potential for observing significant solvatochromic shifts. [12]3. Spectral Acquisition : Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis : Analyze the changes in the maximum absorption wavelength (λmax) and molar absorptivity (ε). A significant shift in λmax upon changing solvent polarity is indicative of a shift in the tautomeric equilibrium towards the tautomer that is better stabilized by that solvent. [1]This data is often compared with spectra from "fixed" N-methylated derivatives to help assign which tautomer predominates. [1]

Computational Chemistry: Predictive Insight

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings. [1][13] Workflow 1: DFT-Based Stability Prediction

  • Structure Optimization : Build the 3D structures of both Tautomer A and Tautomer B. Perform full geometry optimizations for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [4][13]2. Frequency Calculations : Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. [1]3. Solvent Modeling : To simulate solution-phase behavior, repeat the optimizations and frequency calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM), for each solvent of interest. [1]4. Energy Analysis : Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable, predominant form. The energy difference (ΔΔG) can be used to calculate a theoretical Keq. [1]

Quantitative Data Presentation

Clear and concise data presentation is crucial for interpretation and comparison. The following tables illustrate how to summarize the results from the described experiments.

Table 1: Hypothetical Tautomeric Equilibrium Data for 3(5)-Ethyl-5(3)-methylpyrazole at 233 K via ¹H NMR

SolventDielectric Constant (ε)Tautomer A (%) (3-Et-5-Me)Tautomer B (%) (5-Et-3-Me)Keq ([B]/[A])Predominant Tautomer
Toluene-d₈2.455450.82A (Slightly)
Chloroform-d4.852480.92A (Slightly)
Acetonitrile-d₃37.545551.22B
DMSO-d₆46.742581.38B
Methanol-d₄32.740601.50B

Table 2: Hypothetical Thermodynamic Parameters from Van't Hoff Analysis in DMSO-d₆

ParameterValueInterpretation
ΔH°-2.5 kJ/molThe transition from Tautomer A to Tautomer B is exothermic.
ΔS°-1.2 J/(mol·K)The transition to Tautomer B results in a slight increase in order.
ΔG° (298 K)-2.14 kJ/molTautomer B is the thermodynamically more stable form at 298 K in DMSO.

Conclusion for the Practicing Scientist

The tautomeric equilibrium of 3(5)-Ethyl-5(3)-methylpyrazole is a dynamic and sensitive phenomenon, profoundly influenced by its molecular environment. This guide has outlined a robust, multi-pronged strategy for its characterization, rooted in the synergistic application of NMR spectroscopy, UV-Vis analysis, and computational modeling. [1]For researchers in drug discovery and materials science, a quantitative understanding of this equilibrium is not an academic exercise but a prerequisite for rational design. By systematically applying the protocols herein, scientists can de-risk development programs, optimize molecular properties, and unlock the full potential of pyrazole-based scaffolds.

References

  • Bulgarevich, S. B., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Journal of the University of Chemical Technology and Metallurgy, 57(1), 105-114. [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Lopes, M. F., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1681-1686. [Link]

  • Lopes, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]

  • Alkorta, I., et al. (1992). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Journal of Molecular Structure: THEOCHEM, 258, 269-284. [Link]

  • Faure, R., et al. (1985). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 23(1), 5-9. [Link]

  • Alkorta, I., et al. (1994). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 247-251. [Link]

  • Karon, K., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2636. [Link]

  • Kassal, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2769. [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]

  • Sanz, D., et al. (2008). A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. New Journal of Chemistry, 32(10), 1791-1799. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. [Link]

  • Nygren, M. A., et al. (1997). Method for the measurement of site-specific tautomeric and zwitterionic microspecies equilibrium constants. Journal of the American Chemical Society, 119(15), 3599-3608. [Link]

  • Romano, F., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

  • Slideshare. (2016, May 2). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Cee, T., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 743-752. [Link]

  • Google Patents. (2014).
  • Ghosh, A., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5334-5341. [Link]

  • Jacquemin, D., et al. (2012). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 116(39), 9789-9793. [Link]

  • Semantic Scholar. (2008). Study on Synthesis of 3-Methyl-5-pyrazolone. [Link]

  • Reddit. (2023, July 19). Tautomers of 3-methyl-5-pyrazolone. [Link]

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  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635-2640. [Link]

  • Bule, S., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]

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3-Ethyl-5-methyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Ethyl-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, detail a robust and reproducible synthetic protocol via the Knorr pyrazole synthesis, analyze its characteristic chemical reactivity, and explore its applications as a versatile building block for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this pyrazole derivative in their work.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First described by Ludwig Knorr in 1883, this aromatic scaffold is present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties[1][2][3]. The unique electronic distribution within the pyrazole ring, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged scaffold in drug design. 3-Ethyl-5-methyl-1H-pyrazole is a simple yet valuable derivative, serving as a key intermediate for the synthesis of more complex molecules.

Molecular and Physicochemical Properties

The fundamental properties of 3-Ethyl-5-methyl-1H-pyrazole are summarized in the table below. These properties are crucial for its handling, reaction setup, and predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₆H₁₀N₂[4]
Molecular Weight 110.16 g/mol [4][5]
IUPAC Name 3-ethyl-5-methyl-1H-pyrazole[4]
CAS Number 91783-88-9
Appearance Colorless to pale yellow liquid or low-melting solid(Predicted)
XLogP3 1.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis and Characterization

The Knorr Pyrazole Synthesis: A Reliable Synthetic Route

The most common and efficient method for preparing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis[6][7]. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative, typically under acidic conditions[8][9]. For the synthesis of 3-Ethyl-5-methyl-1H-pyrazole, the logical precursors are 2,4-hexanedione and hydrazine hydrate.

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring[9].

Knorr_Synthesis Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2,4-Hexanedione 2,4-Hexanedione Condensation Condensation (Acid Catalyst, e.g., AcOH) 2,4-Hexanedione->Condensation Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 3-Ethyl-5-methyl-1H-pyrazole Dehydration->Product

Caption: General workflow for the Knorr synthesis of 3-Ethyl-5-methyl-1H-pyrazole.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • 2,4-Hexanedione (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-hexanedione (1.0 eq) dissolved in ethanol (approx. 3-4 mL per gram of diketone).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • While stirring, slowly add hydrazine hydrate (1.1 eq) dropwise to the solution. The reaction can be exothermic, so controlled addition is necessary[10].

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-Ethyl-5-methyl-1H-pyrazole by vacuum distillation or column chromatography on silica gel to obtain a pure sample.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. Below are the predicted key signals:

¹H NMR (CDCl₃, 400 MHz) Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
CH ₃-CH₂~1.25triplet3HMethyl of ethyl group
CH ₃-Py~2.28singlet3HMethyl on pyrazole ring
CH₃-CH~2.65quartet2HMethylene of ethyl group
Py-H ~5.90singlet1HC4-H on pyrazole ring
NH ~9.0-11.0broad singlet1HNH on pyrazole ring
¹³C NMR (CDCl₃, 100 MHz) Predicted Chemical Shift (δ, ppm)Assignment
C H₃-CH₂~13Methyl of ethyl group
C H₃-Py~11Methyl on pyrazole ring
CH₃-C H₂~21Methylene of ethyl group
C 4~105C4 of pyrazole ring
C 5~140C5 of pyrazole ring
C 3~148C3 of pyrazole ring

Mass Spectrometry (EI): Expected molecular ion (M⁺) peak at m/z = 110.

Chemical Reactivity and Applications

The reactivity of 3-Ethyl-5-methyl-1H-pyrazole is governed by the electronic nature of the pyrazole ring.

Caption: Key reactive sites of the 3-Ethyl-5-methyl-1H-pyrazole scaffold.

  • N1-H Acidity: The proton on the N1 nitrogen is weakly acidic and can be removed by a suitable base (e.g., sodium hydride) to form a pyrazolate anion. This anion is a potent nucleophile, allowing for N-alkylation or N-arylation reactions[11].

  • N2 Basicity: The N2 nitrogen is basic, similar to pyridine, and can be protonated by acids or act as a nucleophile in alkylation reactions, leading to N-substituted pyrazolium salts[12].

  • C4 Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most electron-dense and, therefore, the primary site for electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation[10][11]. The C3 and C5 positions are less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms[10].

Applications in Drug Development and Beyond

While 3-Ethyl-5-methyl-1H-pyrazole itself is not typically an active pharmaceutical ingredient (API), it serves as an invaluable synthetic building block . Its utility lies in providing a pre-functionalized pyrazole core that can be further elaborated into more complex target molecules.

  • Medicinal Chemistry: By modifying the N1 and C4 positions, chemists can generate large libraries of novel compounds for screening against various biological targets. The ethyl and methyl groups provide steric bulk and lipophilicity that can be fine-tuned to optimize drug-receptor interactions and improve pharmacokinetic properties. Many pyrazole-containing drugs have been developed for a wide range of diseases[13].

  • Agrochemicals: Substituted pyrazoles are prominent in the agrochemical industry, with well-known examples of insecticides and herbicides. The 3-Ethyl-5-methyl-1H-pyrazole scaffold can be used as a starting point for the synthesis of new crop protection agents[3].

  • Coordination Chemistry: The pyrazole moiety is an excellent ligand for coordinating with metal ions. Derivatives can be used to create novel catalysts or functional materials[1].

Safety and Handling

Substituted pyrazoles should be handled with care. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety protocols, including the use of safety glasses, gloves, and a lab coat, are required. All manipulations should be performed in a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

3-Ethyl-5-methyl-1H-pyrazole is a fundamentally important heterocyclic compound with a straightforward and scalable synthesis. Its well-defined chemical reactivity allows for predictable functionalization at multiple sites, making it a highly versatile intermediate for researchers in drug discovery, agrochemistry, and materials science. Understanding the core principles of its synthesis, properties, and reactivity, as outlined in this guide, empowers scientists to effectively incorporate this valuable building block into their research and development programs.

References

  • Slideshare. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Synthesis and reactivity of some pyrazole derivatives. Retrieved from [Link][1]

  • J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link][8]

  • Khan, I., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30277-30298. Retrieved from [Link][12]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link][14]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link][7]

  • PubChem. (n.d.). 3-Ethyl-5-methyl-1H-pyrazole. Retrieved from [Link][4]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link][11]

  • Abdel-Wahab, B. F., et al. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]

  • Noreen, S., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Molecules, 23(11), 2936. Retrieved from [Link][13]

  • Singh, N., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 174–185. Retrieved from [Link][2]

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(1), 1-13. Retrieved from [Link][3]

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basicity and pKa of 3-ethyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basicity and pKa of 3-Ethyl-5-Methylpyrazole

This guide provides a comprehensive analysis of the chemical principles governing the . It is intended for researchers, scientists, and professionals in drug development who utilize pyrazole scaffolds in their work. The document delves into the theoretical underpinnings of pyrazole chemistry, including tautomerism and the electronic effects of substituents, and outlines robust experimental protocols for pKa determination.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is of significant interest in medicinal and organic chemistry due to its wide range of biological activities and its utility as a synthetic building block.[1][2][3] The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4] This dual reactivity is attributed to its two distinct nitrogen atoms:

  • An acidic, "pyrrole-like" nitrogen (N1): This sp2-hybridized nitrogen bears a hydrogen atom, and its lone pair of electrons is involved in the ring's aromatic sextet. This nitrogen can be deprotonated, exhibiting acidic character.[1][4]

  • A basic, "pyridine-like" nitrogen (N2): This sp2-hybridized nitrogen has its lone pair of electrons in an sp2 orbital, perpendicular to the aromatic π-system. This lone pair is available to accept a proton, bestowing basic properties upon the molecule.[1][4]

The basicity of the pyrazole ring is a critical parameter influencing its physiological behavior, including receptor binding, membrane permeability, and metabolic stability. It is quantified by the pKa of its conjugate acid (the pyrazolium ion).

The Influence of Tautomerism in Asymmetric Pyrazoles

A key feature of N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions is annular prototropic tautomerism.[1][4] This is a rapid equilibrium involving the migration of a proton between the two ring nitrogen atoms. For 3-ethyl-5-methylpyrazole, this equilibrium exists between two tautomeric forms: 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole .

Caption: Annular tautomerism in 3-ethyl-5-methylpyrazole.

Theoretical Framework for Basicity and pKa

The basicity of a pyrazole is determined by the availability of the lone pair on the pyridine-like nitrogen atom for protonation. Factors that increase the electron density at this nitrogen will enhance its basicity. The strength of a base is inversely related to the acidity of its conjugate acid; therefore, a stronger base will have a higher pKa value for its conjugate acid.[6]

The Inductive Effect of Alkyl Substituents

Alkyl groups, such as methyl (-CH₃) and ethyl (-CH₂CH₃), are electron-donating groups (EDGs) that exert a positive inductive effect (+I).[7][8] They push electron density through the sigma bonds of the pyrazole ring. This increased electron density makes the pyridine-like nitrogen more nucleophilic and thus more basic.[4][6]

The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group.[7][9] This is because the ethyl group has an additional methyl group that contributes to the overall inductive effect.[9][10] Consequently, it is predicted that 3-ethyl-5-methylpyrazole will be a slightly stronger base than its close analog, 3,5-dimethylpyrazole.

Protonation and pKa Prediction

Protonation occurs at the sp²-hybridized "pyridine-like" nitrogen, forming a resonance-stabilized pyrazolium cation. The positive charge in this cation is delocalized across the ring.

Caption: Protonation of the pyridine-like nitrogen in pyrazole.

Given that electron-donating groups increase basicity, we can establish a qualitative trend. The parent pyrazole is a weak base, with a pKa of its conjugate acid being approximately 2.49.[2] The addition of two methyl groups in 3,5-dimethylpyrazole increases the basicity significantly. By extension, replacing one methyl with a slightly more electron-donating ethyl group should result in a further, albeit small, increase in basicity and pKa.

CompoundSubstituentsKey Electronic EffectExperimental/Predicted pKa (Conjugate Acid)
PyrazoleNoneReference~2.5[2]
3,5-DimethylpyrazoleTwo +I methyl groupsIncreased electron density> 2.5 (Predicted ~3.5-4.0)
3-Ethyl-5-methylpyrazole One +I methyl group, one stronger +I ethyl groupFurther increase in electron density> pKa of 3,5-Dimethylpyrazole (Predicted ~3.6-4.1)

Note: The pKa values for the substituted pyrazoles are predictions based on established chemical principles, as direct, consistent experimental values are not universally cited in foundational literature. The predicted pKa of 15.12 often cited for 3,5-dimethylpyrazole refers to the acidity of the N-H proton, not the basicity of the ring.

Experimental Determination of pKa

To empirically validate the predicted pKa, standardized analytical methods must be employed. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[11]

Methodology: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the basic (pyrazole) and acidic (pyrazolium ion) forms are equal, corresponding to the midpoint of the buffer region in the titration curve.[11]

Protocol for Potentiometric Titration:

  • Solution Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl). Accurately weigh a sample of 3-ethyl-5-methylpyrazole and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration Setup: Place a known volume of the 3-ethyl-5-methylpyrazole solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Data Collection: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) using a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

  • pKa Determination: Determine the equivalence point, which is the point of maximum slope on the titration curve (often found by taking the first derivative). The pKa is the pH value recorded at the half-equivalence point (i.e., when half the volume of HCl required to reach the equivalence point has been added).

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sol Prepare Standardized HCl and Analyte Solution cal_ph Calibrate pH Meter setup Assemble Titration Apparatus cal_ph->setup titrate Add HCl Titrant in Increments setup->titrate record Record pH and Volume titrate->record record->titrate Repeat until past equivalence point plot Plot pH vs. Volume record->plot deriv Calculate First Derivative to find Equivalence Point plot->deriv pka Determine pKa at Half-Equivalence Point deriv->pka

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The basicity of 3-ethyl-5-methylpyrazole is a fundamental property governed by the interplay of its aromatic structure, the inherent basicity of the pyridine-like nitrogen, and the electronic influence of its alkyl substituents. Both the ethyl and methyl groups act as electron-donating groups, enhancing the basicity of the pyrazole ring compared to the unsubstituted parent compound. Due to the slightly stronger positive inductive effect of the ethyl group, 3-ethyl-5-methylpyrazole is predicted to be marginally more basic than 3,5-dimethylpyrazole, with an estimated conjugate acid pKa in the range of 3.6 to 4.1. For drug development and chemical synthesis applications, the precise determination of this value through robust experimental methods like potentiometric titration is essential for accurate modeling and prediction of its behavior in chemical and biological systems.

References

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  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. [Link]

  • pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

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  • Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. Oreate AI Blog. [Link]

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3-Ethyl-5-methyl-1H-pyrazole solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for process chemists, formulation scientists, and drug development professionals.

Executive Summary

3-Ethyl-5-methyl-1H-pyrazole (EMP) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced coordination ligands. Because pyrazole derivatives exhibit complex intermolecular interactions—specifically strong hydrogen bonding and annular tautomerism—predicting and manipulating their solubility in organic solvents is a critical challenge in process chemistry. This whitepaper provides an authoritative analysis of the thermodynamic drivers governing EMP solubility, a categorical solvent profile, and a self-validating experimental protocol for precise solubility quantification.

Chemical Profile & Tautomeric Dynamics

EMP (CAS: 91783-88-9) is a substituted 1H-pyrazole with a molecular weight of 110.16 g/mol and the chemical formula C₆H₁₀N₂[1]. The core pyrazole ring possesses an amphoteric hydrogen-bonding profile: the N1 atom (pyrrole-like) acts as a hydrogen bond donor, while the adjacent N2 atom (pyridine-like) serves as a hydrogen bond acceptor[2].

This dual nature facilitates strong intermolecular hydrogen bonding, often resulting in the formation of highly stable dimers or polymeric chains within the solid-state crystal lattice[3]. To achieve dissolution, an organic solvent must provide a solvation energy that exceeds this lattice energy. Furthermore, EMP undergoes annular tautomerism (3-ethyl-5-methyl-1H-pyrazole ⇌ 5-ethyl-3-methyl-1H-pyrazole). This dynamic equilibrium is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent medium, meaning the solvent actively participates in the structural state of the solute[4].

G T1 3-Ethyl-5-methyl-1H-pyrazole (Tautomer A) T2 5-Ethyl-3-methyl-1H-pyrazole (Tautomer B) T1->T2 Proton Transfer (Solvent Mediated) Dimer Hydrogen-Bonded Dimer (Solid State) T1->Dimer Crystallization T2->Dimer Crystallization Solv Solvated Monomer (Organic Phase) Dimer->Solv Solvation (Polar Solvents)

Tautomeric equilibrium and solvation dynamics of 3-Ethyl-5-methyl-1H-pyrazole.

Thermodynamic Drivers of EMP Solubility

The solubility of EMP is governed by the thermodynamic principle of "like dissolves like," heavily nuanced by specific solvent-solute interactions[4]. The addition of the 3-ethyl and 5-methyl substituents significantly increases the lipophilicity of the molecule compared to an unsubstituted 1H-pyrazole, expanding its compatibility with non-polar organic media[5][6].

  • Polar Protic Solvents: Solvents like methanol and ethanol are highly effective because they can simultaneously donate and accept hydrogen bonds. This dual action competitively disrupts the pyrazole-pyrazole dimers, stabilizing the monomeric form in solution[7][8].

  • Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone act as potent hydrogen bond acceptors. They efficiently solvate the N-H proton. DMSO is particularly noted for solubilizing complex pyrazole derivatives due to its high dipole moment and dielectric constant[7].

  • Non-Polar Solvents: The alkyl chains (ethyl and methyl) on EMP enhance van der Waals interactions with non-polar solvents. Consequently, EMP exhibits moderate to good solubility in solvents like Dichloromethane (DCM) and toluene, which is a distinct advantage over highly polar, unsubstituted pyrazoles[3][7].

Solubility Profile Across Organic Solvent Classes

Based on the physicochemical behavior of structurally analogous dialkylpyrazoles, the following table summarizes the quantitative and semi-quantitative solubility profile of EMP across common solvent classes[3][7][8].

Solvent ClassRepresentative SolventsSolvation MechanismRelative Solubility
Polar Protic Methanol, EthanolH-bond donor/acceptor; competitively disrupts crystal dimers.Excellent
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileStrong H-bond acceptor; high dielectric constant stabilizes the core.Excellent
Non-Polar Dichloromethane (DCM), TolueneVan der Waals interactions with the C3-ethyl and C5-methyl chains.Moderate to Good
Aliphatic Hexane, HeptaneWeak dispersion forces; unable to break pyrazole H-bonds effectively.Poor to Moderate
Aqueous Water, Aqueous BuffersHigh polarity, but limited by the lipophilic bulk of the alkyl substituents.Poor

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the exact equilibrium solubility of EMP for process scale-up or formulation, a rigorous shake-flask method coupled with HPLC-UV quantification is required[7]. As a best practice in application science, this protocol is designed as a self-validating system : it inherently proves that thermodynamic equilibrium has been reached, preventing false readings caused by slow kinetic dissolution plateaus.

G Step1 1. Excess Solid Addition (EMP + Organic Solvent) Step2 2. Isothermal Shaking (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation + 0.22µm Filtration) Step2->Step3 Val System Validation: Equilibrium Check at t1 & t2 Step2->Val Step4 4. Analytical Quantification (HPLC-UV / Gravimetric) Step3->Step4 Val->Step4 Confirm ΔC < 5%

Self-validating shake-flask methodology for equilibrium solubility determination.

Step-by-Step Methodology:
  • Preparation of the Solid Phase: Mill the EMP solid to a uniform particle size. Causality: While particle size does not change the final equilibrium solubility, a uniform, high surface area ensures a consistent dissolution rate, preventing artificially prolonged equilibration times[3].

  • Solvent Saturation: In a 20 mL amber borosilicate glass vial, add 10 mL of the target organic solvent. Gradually add EMP until a visible, persistent suspension remains. Causality: Amber glass prevents potential UV-induced degradation of the pyrazole ring during prolonged testing.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM. Causality: Strict temperature control is vital; minor fluctuations can cause localized supersaturation and erratic precipitation, skewing results[8].

  • Self-Validation (Equilibrium Check): Withdraw a 0.5 mL aliquot at

    
     hours and 
    
    
    
    hours.
  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid, followed by filtration through a solvent-compatible 0.22 µm PTFE syringe filter[7]. Causality: PTFE is chosen specifically to prevent non-specific binding of the lipophilic EMP alkyl chains, which could artificially lower the measured concentration if a more reactive filter membrane (like Nylon) were used.

  • Quantification: Dilute the filtrate into the linear dynamic range of a pre-calibrated HPLC-UV system (monitoring at ~220-250 nm).

  • Data Acceptance: Compare the concentrations of the 24h and 48h samples. If the difference is < 5%, thermodynamic equilibrium is validated. The 48h value is recorded as the definitive saturation solubility.

Implications for Drug Development & Process Chemistry

Understanding the solubility profile of EMP directly impacts downstream synthetic efficiency and product recovery.

  • Reaction Solvent Selection: For nucleophilic substitutions, cyclocondensations, or alkylations at the N1 position, polar aprotic solvents like DMF or Acetonitrile are highly preferred[7]. Causality: These solvents effectively solvate the pyrazole monomer without neutralizing the nucleophilicity of the nitrogen atom—a common issue when using protic solvents that tightly hydrogen-bond to the reactive site[4].

  • Crystallization & Purification: A classic binary solvent system (anti-solvent crystallization) is highly effective for isolating EMP. The compound can be dissolved in a "good" solvent (e.g., hot ethanol or acetone) followed by the dropwise addition of a miscible "poor" solvent (e.g., cold water or hexane) until turbidity is achieved. This induces controlled crystal nucleation, yielding high-purity solid material[3].

References

  • Solubility of Things. Pyrazole - Solubility of Things. Solubility of Things.[Link]

  • PubChem. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432. National Institutes of Health.[Link]

  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. NIH.[Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ.[Link]

  • TSI Journals. The Recent Development of the Pyrazoles : A Review. TSI Journals.[Link]

Sources

Technical Safety & Handling Guide: 3-Ethyl-5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical master file for 3-ethyl-5-methylpyrazole , designed to bridge the gap between a standard Safety Data Sheet (SDS) and practical laboratory application. It addresses the specific needs of medicinal chemists utilizing this compound as a scaffold for kinase inhibitors and metal-organic frameworks.

CAS Registry Number: 91783-88-9 (Isomer specific) / 17629-30-0 (General/Tautomeric) Chemical Formula: C₆H₁₀N₂ Molecular Weight: 110.16 g/mol

Part 1: Chemical Identity & Structural Dynamics

The Tautomerism Challenge

In solution, 3-ethyl-5-methylpyrazole exists in dynamic equilibrium with its tautomer, 5-ethyl-3-methylpyrazole. This proton migration between the pyrazole nitrogens renders the 3- and 5-positions chemically equivalent unless the nitrogen is substituted (N-alkylation/arylation).

  • Implication for Researchers: In NMR spectroscopy (CDCl₃), the N-H proton often appears as a broad singlet (fluxional), and the C3/C5 carbons may show broadened signals. Do not interpret this as an impurity; it is an intrinsic property of the free base.

Therapeutic Significance

This scaffold is a critical "hinge-binder" in kinase inhibitor design. The pyrazole nitrogen pair mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinases (e.g., p38 MAP kinase, JAK family).

Part 2: Hazard Profiling & GHS Classification[1]

While specific toxicological data for this exact isomer is sparse, its homology to 3,5-dimethylpyrazole and 3-methylpyrazole allows for high-confidence hazard extrapolation.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1]H335
Acute Toxicity (Oral) Category 4Harmful if swallowed.H302
Mechanistic Toxicology
  • pKa Driven Irritation: With a pKa ≈ 4.0–4.5 (conjugate acid), the free base is weakly basic but capable of deprotonating fatty acids in the skin barrier, leading to irritation (H315).

  • Ocular Risk: The lipophilic ethyl group facilitates corneal penetration, while the basic nitrogen causes pH-dependent damage to the ocular surface (H319).

Part 3: Handling & Storage Workflow

Proper handling requires a closed-loop system to prevent moisture absorption (hygroscopicity) and oxidation.

DOT Visualization: Laboratory Handling Workflow

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) QC Identity Verification (1H NMR / LC-MS) Receipt->QC Sample Taken Storage Storage (Inert Gas, <25°C, Desiccated) QC->Storage Pass Waste Waste Disposal (Halogen-free Organic) QC->Waste Fail Usage Experimental Use (Weigh in Fume Hood) Storage->Usage Argon Flush Usage->Storage Reseal Usage->Waste Residues

Figure 1: Standard Operating Procedure for receiving and handling hygroscopic pyrazole intermediates.

Part 4: Self-Validating Synthesis & Verification Protocol

If commercial stock is unavailable or degraded, 3-ethyl-5-methylpyrazole can be synthesized and validated in-house. This protocol includes built-in quality control steps.

Synthesis Protocol: Condensation Route

Reaction: Hexane-2,4-dione (Propionylacetone) + Hydrazine Hydrate


 3-Ethyl-5-Methylpyrazole + 2 H₂O
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Reagent Prep: Dissolve Hydrazine Hydrate (1.1 eq) in Ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Dropwise add Hexane-2,4-dione (1.0 eq) over 30 minutes. Control Step: Exothermic reaction; maintain T < 10°C.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2 hours.

  • Workup: Evaporate ethanol. Dissolve residue in Ethyl Acetate, wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from n-Hexane/Ethyl Acetate or vacuum distillation.

QC: The "Fingerprint" Verification (1H NMR)

To validate the product identity and distinguish it from the starting material (diketone), look for these diagnostic signals in CDCl₃:

MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
C5-Methyl ~2.25 ppmSinglet3HConfirms methyl group retention.
C3-Ethyl (CH₂) ~2.65 ppmQuartet (

Hz)
2HDistinct from diketone methylene.
C3-Ethyl (CH₃) ~1.25 ppmTriplet (

Hz)
3HCoupled to the methylene.
C4-H (Ring) ~5.80–6.00 ppmSinglet1HCritical: Proves ring closure (aromatic).
N-H >10.0 ppmBroad Singlet1HDisappears with D₂O shake.

Part 5: Emergency Response & Spill Management

Decision Tree: Accidental Release

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid Sweep gently (Avoid Dust) Place in hazardous waste Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Sand Do NOT use sawdust (Flammable) Liquid->ActionLiquid Decon Wipe area with dilute HCl (1%) then Water (Neutralize Base) ActionSolid->Decon ActionLiquid->Decon

Figure 2: Emergency response logic for pyrazole spills.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1] Mechanism: Dilution is critical to prevent basic hydrolysis of the corneal epithelium.

  • Skin Contact: Wash with soap and water.[1][2] Note: Do not use ethanol or solvents, as they may enhance transdermal absorption of the pyrazole.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12218432, 3-Ethyl-5-methyl-1H-pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyrazole Derivatives Hazard Classification. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Retrieved from [Link]

Sources

Comparative Technical Guide: 3-Ethyl-5-methylpyrazole vs. Ethyl 3-methylpyrazole-5-carboxylate

[1]

Executive Summary

This guide provides a rigorous technical comparison between 3-ethyl-5-methylpyrazole (Molecule A) and ethyl 3-methylpyrazole-5-carboxylate (Molecule B). While both share a pyrazole core, their electronic environments, synthetic utility, and physicochemical properties are diametrically opposed due to the substitution of an inert ethyl group with a reactive ester functionality.

  • Molecule A (Dialkyl): An electron-rich, lipophilic scaffold used primarily as a stable structural motif or ligand backbone.

  • Molecule B (Alkyl-Ester): An electron-deficient, multifunctional building block acting as a "linchpin" in the synthesis of fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines like Sildenafil) and scorpionate ligands.

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7]

The following table summarizes the core identifiers. Note that due to annular tautomerism, the nomenclature often reflects the dominant form or a fixed numbering convention, though in solution, these exist as dynamic equilibria.

Feature3-Ethyl-5-methylpyrazoleEthyl 3-methylpyrazole-5-carboxylate
Structure


CAS Number 10549-76-5 (Generic)4027-57-0
Formula C₆H₁₀N₂C₇H₁₀N₂O₂
Mol.[1][2][3][4] Weight 110.16 g/mol 154.17 g/mol
Electronic Nature Electron-Rich (Donor)Electron-Deficient (Acceptor)
Key Functionality Inert Alkyl Side ChainsReactive Ester Handle
LogP (Approx) ~1.4 (Lipophilic)~1.2 (Polar functionality reduces effective lipophilicity)

Annular Tautomerism: The Mechanistic Core

The most critical, often overlooked aspect of these molecules is annular tautomerism —the migration of the proton between N1 and N2. This equilibrium dictates the regioselectivity of subsequent reactions (e.g., N-alkylation).

The Electronic Influence[3][10]
  • 3-Ethyl-5-methylpyrazole: Both substituents are alkyl groups (weakly electron-donating). The equilibrium constant (

    
    ) is near unity (~1), meaning the 3-ethyl-5-methyl and 3-methyl-5-ethyl tautomers are energetically similar. Steric bulk (ethyl > methyl) slightly disfavors the tautomer where the ethyl group is adjacent to the NH, but the effect is marginal.
    
  • Ethyl 3-methylpyrazole-5-carboxylate: The ester is a strong electron-withdrawing group (EWG). In the solid state and non-polar solvents, the tautomer with the ester at position 3 (relative to the NH) is often favored because the NH acts as a hydrogen bond donor to the carbonyl oxygen (intramolecular or intermolecular H-bonding). However, in polar protic solvents, solvation shells stabilize the more dipolar forms.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration and the stabilization factors for the ester derivative.

Tautomerismcluster_legendKey InsightTautomer1Tautomer A(3-Methyl-5-Ester)NH adjacent to EsterTautomer2Tautomer B(5-Methyl-3-Ester)NH adjacent to MethylTautomer1->Tautomer2Proton Shift (Fast)H_BondStabilizing H-Bond(NH ... O=C)Tautomer2->H_BondFavored in Solid StateNoteRegioselectivity of N-alkylation isdetermined by the specific baseand solvent used, not justthe starting tautomer ratio.

Caption: Annular tautomerism in pyrazoles. For the ester derivative, intramolecular hydrogen bonding can stabilize Tautomer B, influencing crystal packing and solubility.

Synthetic Pathways[11][12][13]

The synthesis of these two molecules diverges at the precursor stage. The choice of 1,3-dicarbonyl equivalent determines the final substitution pattern.

Comparative Synthesis Workflow
MoleculePrecursor APrecursor BReaction Type
3-Ethyl-5-methylpyrazole Hydrazine (

)
2,4-Hexanedione (Ethyl methyl diketone)Paal-Knorr Cyclocondensation
Ethyl 3-methylpyrazole-5-carboxylate Hydrazine (

)
Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate)Cyclocondensation
Detailed Synthetic Logic (Graphviz)

SynthesisHydrazineHydrazine Hydrate(NH2NH2·H2O)Inter_AHydrazone IntermediateHydrazine->Inter_ACondensation(EtOH, Reflux)Inter_BHydrazone IntermediateHydrazine->Inter_BCondensation(EtOH, 0°C to RT)Diketone2,4-Hexanedione(Ethyl-Methyl Diketone)Diketone->Inter_ACondensation(EtOH, Reflux)DiketoesterEthyl Acetopyruvate(Ethyl 2,4-dioxovalerate)Diketoester->Inter_BCondensation(EtOH, 0°C to RT)Prod_A3-Ethyl-5-methylpyrazole(Dialkyl)Inter_A->Prod_A- 2 H2OCyclizationProd_BEthyl 3-methylpyrazole-5-carboxylate(Ester)Inter_B->Prod_B- 2 H2ORegioselective Cyclization

Caption: Parallel synthetic routes. The diketoester pathway requires temperature control (0°C) to minimize polymerization side products.

Protocol Highlight: Synthesis of Ethyl 3-methylpyrazole-5-carboxylate
  • Reagents: Ethyl 2,4-dioxovalerate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve ethyl 2,4-dioxovalerate in ethanol. Cool to 0°C.[5]

    • Add hydrazine hydrate dropwise (exothermic).

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Concentrate in vacuo. The product often precipitates as a white solid (mp 80-84°C).

  • Critical Control Point: Temperature control is vital. Overheating during hydrazine addition can lead to the formation of azine byproducts (dimers) or hydrolysis of the ester.

Reactivity & Derivatization Potential[3][10][15]

The presence of the ester group in Molecule B fundamentally alters its reactivity profile compared to Molecule A.

Acidity of the NH Proton
  • Molecule A (pKa ~14.5): The alkyl groups are electron-donating, destabilizing the pyrazolate anion. Deprotonation requires strong bases (NaH, KOtBu).

  • Molecule B (pKa ~10-11): The ester group withdraws electron density via resonance and induction, stabilizing the negative charge on the pyrazolate anion. This allows for deprotonation using milder bases (K₂CO₃, Cs₂CO₃) facilitating easier N-alkylation.

Synthetic Divergence[5]
Reaction Class3-Ethyl-5-methylpyrazole (A)Ethyl 3-methylpyrazole-5-carboxylate (B)
Electrophilic Aromatic Substitution Highly Reactive. C4 position is electron-rich. Facile halogenation, nitration.Deactivated. The ester deactivates the ring. C4 substitution is slower and requires harsher conditions.
Functional Group Interconversion Limited. Alkyl groups are chemically inert. Oxidation of methyl to acid is difficult (requires KMnO₄/reflux).Versatile. Ester can be hydrolyzed (Acid/Base), reduced (Alcohol), or amidated (Amide).
Coordination Chemistry Acts as a neutral donor ligand (monodentate).Can form anionic "scorpionate" ligands (borates) or act as N,O-bidentate ligands.

Medicinal Chemistry Applications

Molecule B: The Sildenafil (Viagra) Connection

Ethyl 3-methylpyrazole-5-carboxylate is a strategic intermediate in the synthesis of pyrazolo[4,3-d]pyrimidines .

  • Mechanism:

    • Nitration: The ester-substituted pyrazole is nitrated at the C4 position.

    • Reduction: Nitro group reduced to amine.

    • Cyclization: The adjacent Amino (C4) and Ester (C5) groups react with an amide source to close the pyrimidine ring.

    • Result: This forms the core scaffold of Sildenafil and related PDE5 inhibitors.

  • Note: Molecule A (Dialkyl) lacks the C5-carbon functionality (ester) required to close the second ring, making it unsuitable for this specific scaffold construction.

Molecule A: Bioisostere & Ligand
  • Used primarily where a stable, lipophilic, metabolic "spacer" is needed.

  • Common in agrochemistry as a core for pyrazole-carboxamide fungicides (e.g., Penthiopyrad analogs), where the steric bulk of the ethyl group aids in filling hydrophobic pockets in the target enzyme (Succinate Dehydrogenase).

References

  • Synthesis and Tautomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
  • Sildenafil Synthesis: Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, Vol. 9, No. 1, 2005. Link

  • Scorpionate Ligands: Trofimenko, S.
  • Crystal Structure & Tautomerism: Foces-Foces, C., et al. "Pyrazoles and Imidazoles: Structure and Tautomerism." Journal of Molecular Structure, 1999.
  • Product Data: Sigma-Aldrich Technical Data Sheet for CAS 4027-57-0. Link

  • PubChem Compound Summary: Ethyl 3-methylpyrazole-5-carboxylate (CID 77645). Link

3-Ethyl-5-Methylpyrazole (EMP) as a Next-Generation Nitrification Inhibitor: Mechanisms, Synthesis, and Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Soil Scientists, and Chemical Development Professionals Document Type: Technical Whitepaper

Executive Summary

Nitrogen use efficiency (NUE) is a critical bottleneck in global agriculture. The rapid microbial oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻)—a process known as nitrification—leads to severe nitrogen losses via nitrate leaching and nitrous oxide (N₂O) emissions. Nitrification inhibitors (NIs) are co-formulated with fertilizers to suppress this pathway. While dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (DMPP) are industry standards, 3-ethyl-5-methylpyrazole (EMP) has emerged as a structurally optimized pyrazole analog with potent inhibitory properties[1]. This whitepaper details the mechanistic action, chemical synthesis, and validation protocols for EMP in agrochemical development.

Mechanistic Foundation: Targeting Ammonia Monooxygenase (AMO)

The first and rate-limiting step of soil nitrification is catalyzed by Ammonia Monooxygenase (AMO), a membrane-bound enzyme predominantly found in ammonia-oxidizing bacteria (AOB) such as Nitrosomonas europaea[2]. AMO is a metalloenzyme that relies on a copper (Cu²⁺) cofactor to facilitate the oxidation of NH₄⁺ to hydroxylamine (NH₂OH).

EMP functions as a targeted, uncompetitive inhibitor of this pathway. The causality of its efficacy lies in its molecular geometry: the adjacent nitrogen atoms within the pyrazole ring act as potent bidentate ligands. When introduced to the soil matrix, EMP permeates the bacterial membrane and chelates the essential Cu²⁺ cofactor at the AMO active site[3]. This sequestration reversibly deactivates the enzyme without exerting acute bactericidal toxicity, preserving the broader soil microbiome while effectively halting nitrogen loss[2].

G NH4 Ammonium (NH₄⁺) AMO Ammonia Monooxygenase (AMO Enzyme) NH4->AMO Substrate NH2OH Hydroxylamine (NH₂OH) AMO->NH2OH Oxidation HAO Hydroxylamine Oxidoreductase (HAO) NH2OH->HAO Substrate NO2 Nitrite (NO₂⁻) HAO->NO2 Oxidation EMP 3-Ethyl-5-methylpyrazole (EMP) EMP->AMO Deactivates CU Copper Cofactor (Cu²⁺) EMP->CU Chelates / Sequesters CU->AMO Essential Cofactor

Mechanism of AMO inhibition by EMP via copper chelation in the nitrification pathway.

Chemical Synthesis: The Knorr Pyrazole Condensation

To evaluate EMP in a laboratory setting, high-purity synthesis is required. EMP is synthesized via the Knorr pyrazole synthesis, a highly efficient condensation reaction. The choice of 2,4-hexanedione as the precursor is deliberate: its 1,3-dicarbonyl structure provides the exact 6-carbon backbone needed to cyclize with hydrazine, inherently placing the ethyl and methyl substituents at the 3 and 5 positions of the resulting pyrazole ring[4].

Protocol 1: Synthesis of 3-Ethyl-5-methylpyrazole

This protocol is designed as a self-validating system; the visual shift from a biphasic mixture to a homogenous solution indicates successful cyclization.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 50 mmol) of 2,4-hexanedione in 50 mL of anhydrous ethanol.

  • Controlled Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.1 equivalents (55 mmol) of hydrazine hydrate dropwise. Causality: Hydrazine addition is highly exothermic; dropwise addition prevents solvent boil-off and side-product formation.

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 78°C for 2 hours.

  • Acidic Workup: Cool the mixture to room temperature. Acidify slightly to pH 5.0 with dilute HCl, then extract the aqueous layer three times with 30 mL of diethyl ether.

  • Drying & Concentration: Wash the combined organic layers with brine to remove residual hydrazine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product via fractional distillation under reduced pressure to yield EMP (>98% purity)[4].

G Step1 Reactants 2,4-Hexanedione + Hydrazine Hydrate Step2 Condensation Reflux in Ethanol (1-2 hours) Step1->Step2 Step3 Workup Acidification & Ether Extraction Step2->Step3 Step4 Purification Fractional Distillation Step3->Step4 Step5 Final Product 3-Ethyl-5-methylpyrazole Step4->Step5

Step-by-step Knorr synthesis workflow for 3-Ethyl-5-methylpyrazole.

In Vitro Validation: Bacterial AMO Inhibition Assay

To validate the synthesized EMP, researchers must confirm its biological efficacy. We utilize an in vitro NO₂⁻ production assay using pure cultures of Nitrosomonas europaea. By measuring the accumulation of nitrite (the end-product of the AMO/HAO pathway), we directly quantify the functional inhibition of the enzyme[2].

Protocol 2: Nitrosomonas europaea Inhibition Assay
  • Culture Preparation: Grow N. europaea (ATCC 19718) in standard ATCC 2265 medium to an optical density (OD₆₀₀) of 0.1.

  • Treatment Application: Aliquot 10 mL of the active culture into sterile 50 mL Erlenmeyer flasks. Dose the flasks with EMP at varying concentrations (0.1 ppm, 1.0 ppm, 10.0 ppm). Include a DCD-treated flask (100 ppm) as a positive control, and an untreated flask as a negative control.

  • Incubation: Incubate all flasks at 28°C in the dark on a rotary shaker (150 rpm) for 24 hours. Causality: Dark incubation prevents the photo-degradation of the pyrazole ring and mimics subterranean soil conditions.

  • Quantification (Griess Assay): Centrifuge 1 mL of each sample at 10,000 x g for 5 minutes to pellet the cells. Mix 500 µL of the supernatant with 500 µL of Griess reagent. Incubate for 15 minutes at room temperature and measure absorbance at 540 nm using a spectrophotometer.

  • Data Validation: Calculate the IC₅₀ by plotting the percentage of NO₂⁻ reduction against the log concentration of EMP. A successful assay will yield a dose-dependent curve, proving that the synthesized EMP is actively chelating AMO copper sites[2].

Comparative Efficacy Data

EMP belongs to the pyrazole class of inhibitors, which demonstrate significantly higher potency at lower application rates compared to traditional non-pyrazole compounds like DCD. The table below summarizes the quantitative advantages of pyrazole-based inhibitors[1][2][5].

Inhibitor CompoundChemical ClassTarget EnzymeEstimated IC₅₀ (N. europaea)Relative Toxicity / Off-Target Effects
Dicyandiamide (DCD) CyanoguanidineAMO~100.0 ppmModerate (Requires high field application rates)
3,4-Dimethylpyrazole phosphate (DMPP) PyrazoleAMO~5.0 ppmLow
3-Ethyl-5-methylpyrazole (EMP) PyrazoleAMO~4.5 ppmLow (Optimized lipophilicity for membrane transport)

Data synthesized from comparative bacterial assays highlighting the uncompetitive inhibition kinetics of pyrazole derivatives versus DCD[2].

References

  • Yildirim, Sibel C., et al. "Assessing the Efficacy, Acute Toxicity, and Binding Modes of the Agricultural Nitrification Inhibitors 3,4-Dimethyl-1H-pyrazole (DMP) and Dicyandiamide (DCD) with Nitrosomonas europaea." ACS Agricultural Science & Technology, American Chemical Society, 25 Jan. 2023. URL:[Link]

  • Yildirim, Sibel C., et al. "Assessing the Efficacy, Acute Toxicity, and Binding Modes of the Agricultural Nitrification Inhibitors 3,4-Dimethyl-1H-pyrazole (DMP) and Dicyandiamide (DCD) with Nitrosomonas europaea." The Australian National University, 20 Feb. 2023. URL: [Link]

Sources

Biological Activity of 3-Ethyl-5-Methylpyrazole Derivatives: A Mechanistic and Methodological Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their therapeutic potential. Among them, the 3-ethyl-5-methylpyrazole core stands out as a highly privileged pharmacophore. Its unique asymmetric alkyl substitution pattern provides a precise steric and electronic environment, enabling high-affinity interactions with diverse biological targets. This in-depth technical guide dissects the biological activity, mechanistic pathways, and validated experimental protocols for synthesizing and evaluating 3-ethyl-5-methylpyrazole derivatives across oncology, immunology, and infectious diseases.

PART 1: Mechanistic Pharmacology & Biological Targets
1.1 Non-Covalent NAAA Inhibition and Endocannabinoid Modulation

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects via PPAR-α activation.

Recent Structure-Activity Relationship (SAR) evolution has identified pyrazole azabicyclo[3.2.1]octane sulfonamides featuring a 3-ethyl-5-methylpyrazole moiety as potent, non-covalent NAAA inhibitors[1]. The causality behind this efficacy is strictly structural: the 3-ethyl and 5-methyl substitutions provide the exact lipophilic bulkiness required to occupy the hydrophobic pocket of the NAAA active site[2]. By blocking this site, the derivative prevents PEA degradation, thereby prolonging its anti-inflammatory efficacy at the inflamed tissue[2].

1.2 Oncology: Apoptosis Induction in Pancreatic Cancer

In oncological drug development, pyrazole derivatives bearing chalcone, thiazole, and thiadiazole moieties have demonstrated potent cytotoxicity against aggressive cell lines, such as the PaCa-2 pancreatic cancer line[3].

The mechanism of action is deeply rooted in the induction of the intrinsic apoptotic pathway. Treatment with3 leads to the upregulation of pro-apoptotic genes (Caspase-3 and Caspase-9) and the downregulation of anti-apoptotic Bcl-2[3]. This transcriptomic shift culminates in severe DNA fragmentation and irreversible cell cycle arrest[3].

1.3 Antimicrobial Efficacy via Triazole Hybridization

Beyond human enzymatic targets, the 3-ethyl-5-methylpyrazole scaffold is highly effective in antimicrobial applications when hybridized with 1,2,3-triazole and 4-thiazolidinone rings[4]. These hybrid molecules exhibit broad-spectrum antibacterial activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria[5]. The structural causality lies in the enhanced lipophilicity provided by the pyrazole's alkyl groups, which facilitates the penetration of the bacterial cell membrane, while the triazole/thiazolidinone moieties disrupt essential microbial enzymatic processes[4].

PART 2: Quantitative Data Presentation

To facilitate cross-disciplinary comparison, the biological targets and efficacy metrics of key 3-ethyl-5-methylpyrazole derivatives are summarized below:

Derivative ClassPrimary Biological TargetKey IndicationEfficacy MetricMechanism of Action
Pyrazole Sulfonamides NAAA EnzymeInflammation / PainIC50 = 0.042 μMNon-covalent inhibition preserving endogenous PEA levels.
Pyrazolyl-Chalcones PaCa-2 Cell LinePancreatic CancerIC50 = 13.0 μg/mLUpregulation of Caspase-3/9; severe DNA fragmentation.
Pyrazolyl-Thiadiazoles PC3 Cell LineProstate CancerIC50 = 11.8 μg/mLCell cycle arrest and intrinsic apoptosis induction.
Pyrazole-Triazoles Bacterial Cell WallBacterial InfectionsVariable MICMembrane disruption and enzymatic interference.
PART 3: Experimental Protocols & Methodologies

Every protocol in drug development must be a self-validating system. Below are the standard operating procedures for synthesizing the core scaffold and evaluating its primary biological activity.

Protocol 1: Synthesis of the 3-Ethyl-5-Methyl-1H-Pyrazole Core

Causality & Logic: This synthesis utilizes a Knorr condensation between 2,4-hexanedione and hydrazine hydrate[6]. The deliberate choice of glacial acetic acid as both solvent and catalyst protonates the carbonyl oxygen, increasing its electrophilicity. This accelerates the nucleophilic attack by hydrazine while simultaneously driving the dehydrative cyclization to favor the stable aromatic pyrazole ring.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,4-hexanedione in glacial acetic acid[6].

  • Addition: Slowly add 1.1 equivalents of hydrazine hydrate dropwise at 0°C. Note: Strict temperature control is required here to manage the highly exothermic initial hydrazone formation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 4 hours to ensure complete thermodynamic cyclization to the pyrazole core[6].

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous sodium bicarbonate (to prevent acid-catalyzed degradation of the product), and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate pure 3-ethyl-5-methyl-1H-pyrazole.

Protocol 2: In Vitro NAAA Inhibition Fluorogenic Assay

Causality & Logic: This self-validating protocol utilizes a fluorogenic substrate (e.g., PAMCA). The fluorescence readout provides a highly sensitive, real-time kinetic measurement of enzyme activity, minimizing the background interference and light-scattering artifacts common in standard colorimetric assays.

  • Enzyme Preparation: Incubate recombinant human NAAA in an assay buffer (pH 4.5) containing 0.1% Triton X-100. Logic: The acidic pH mimics the native lysosomal environment required for NAAA activation.

  • Inhibitor Incubation: Add the synthesized 3-ethyl-5-methylpyrazole derivative (serial dilutions from 10 μM to 0.1 nM) to the enzyme solution. Pre-incubate for 30 minutes at 37°C to allow non-covalent equilibrium binding to establish[1].

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (PAMCA) at a final concentration equal to its predefined

    
     value.
    
  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 460 nm) using a microplate reader.

  • Validation: Include a vehicle control (1% DMSO) for maximum activity baseline and a known NAAA inhibitor (e.g., 1) as a positive control to validate assay sensitivity and accurately calculate the IC50[1].

PART 4: Mandatory Visualizations

NAAA_Pathway Inhibitor 3-Ethyl-5-Methylpyrazole Derivative NAAA NAAA Enzyme (Active) Inhibitor->NAAA Non-covalent Inhibition PEA Endogenous PEA (Preserved) NAAA->PEA Prevents Degradation PPAR PPAR-α Activation PEA->PPAR Agonism Inflammation Reduced Inflammation PPAR->Inflammation Gene Regulation

Fig 1. Mechanism of NAAA inhibition by 3-ethyl-5-methylpyrazole derivatives preserving PEA levels.

Workflow Synthesis 1. Core Synthesis Knorr Pyrazole Condensation Derivatization 2. Derivatization Chalcone/Sulfonamide Coupling Synthesis->Derivatization Assay 3. In Vitro Screening Fluorogenic NAAA / Cytotoxicity Derivatization->Assay Validation 4. Validation IC50 & Caspase-3/9 Quantification Assay->Validation Optimization 5. Lead Optimization SAR Analysis Validation->Optimization

Fig 2. Self-validating experimental workflow for synthesizing and screening pyrazole derivatives.

References
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. 1

  • Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR. NIH PMC (RSC Advances). 3

  • Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidinone as antimicrobial agents. Current Chemistry Letters. 4

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-Ethyl-5-Methylpyrazole via Knorr Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 3-ethyl-5-methylpyrazole from 2,4-hexanedione (propionylacetone) and hydrazine hydrate. Utilizing the Knorr pyrazole synthesis pathway, this method offers a high-yielding (>85%) and scalable route suitable for drug discovery and agrochemical intermediate production.

Key Advantages:

  • Atom Economy: High conversion efficiency with water as the primary byproduct.

  • Scalability: Protocol adaptable from gram-scale to kilogram-scale.

  • Purity: Optimized workup minimizes oligomer formation.

Scientific Background & Mechanism[1][2]

The Knorr Pyrazole Synthesis

The reaction proceeds via the condensation of a 1,3-diketone with hydrazine.[1][2] While often catalyzed by acid (acetic acid), simple alkyl diketones like 2,4-hexanedione react readily with hydrazine hydrate in ethanol without additional catalysis due to the high nucleophilicity of hydrazine.

Reaction Mechanism

The mechanism involves a stepwise nucleophilic attack.

  • Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon (typically the acetyl group due to lower steric hindrance), forming a hemiaminal.

  • Imine Formation: Elimination of water yields a hydrazone intermediate.

  • Cyclization: The second hydrazine nitrogen attacks the remaining carbonyl (propionyl group).

  • Aromatization: A final dehydration step drives the formation of the aromatic pyrazole ring.

Tautomerism Note: The product exists in dynamic equilibrium between 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole. For analytical purposes, these are considered identical in solution.

Mechanistic Pathway (DOT Visualization)

G start 2,4-Hexanedione + Hydrazine inter1 Hemiaminal Intermediate start->inter1 Nucleophilic Attack inter2 Hydrazone (Mono-imine) inter1->inter2 - H2O cycl Cyclization (Di-imine) inter2->cycl Intramolecular Attack prod 3-Ethyl-5-methylpyrazole + 2 H2O cycl->prod - H2O (Aromatization)

Figure 1: Step-wise mechanism of the Knorr condensation yielding the pyrazole core.

Materials & Safety

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[3]Role
2,4-Hexanedione 3002-24-2114.141.0Substrate
Hydrazine Hydrate (64-80%) 7803-57-850.061.1 - 1.2Reagent
Ethanol (Absolute) 64-17-546.07SolventSolvent
Sodium Sulfate 7757-82-6142.04N/ADrying Agent
Critical Safety Hazards (E-E-A-T)
  • Hydrazine Hydrate: DANGER. Highly toxic, potential carcinogen, and corrosive. Can be absorbed through skin. Use double nitrile gloves, a face shield, and work exclusively in a fume hood.

  • 2,4-Hexanedione: Flammable liquid. Irritant.

  • Exotherm Control: The reaction is highly exothermic . Hydrazine must be added dropwise to the cooled diketone solution to prevent runaway boiling and hydrazine vaporization.

Experimental Protocol

Experimental Workflow Diagram

Workflow setup SETUP: Dissolve 2,4-Hexanedione in Ethanol (5 vol). Cool to 0-5°C. addition ADDITION: Add Hydrazine Hydrate dropwise over 30 mins. Maintain T < 10°C. setup->addition reaction REACTION: Warm to RT, then Reflux for 2 hours. addition->reaction workup WORKUP: Concentrate (Rotovap). Dissolve residue in DCM. Wash w/ Brine, Dry (Na2SO4). reaction->workup purification PURIFICATION: Vacuum Distillation (bp ~110°C @ 10 mmHg) workup->purification

Figure 2: Operational workflow for the synthesis of 3-ethyl-5-methylpyrazole.

Step-by-Step Procedure

1. Preparation:

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer.

  • Charge the flask with 11.4 g (100 mmol) of 2,4-hexanedione and 50 mL of absolute ethanol .

  • Cool the solution to 0–5°C using an ice-water bath.

2. Addition (Critical Step):

  • Charge the addition funnel with 6.0 g (~6 mL, 120 mmol) of Hydrazine Hydrate (80%) .

  • Expert Insight: Add the hydrazine dropwise over 30 minutes. Monitor the internal temperature; do not allow it to exceed 10°C. Rapid addition leads to vigorous boiling and potential loss of hydrazine vapor.

3. Reaction:

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the mixture to reflux (approx. 78°C) for 2 hours.

  • Checkpoint: The solution typically turns from colorless to pale yellow. TLC (50% EtOAc/Hexanes) should show complete consumption of the diketone.

4. Workup:

  • Cool the reaction mixture to RT.

  • Remove the ethanol under reduced pressure (Rotovap) to yield a viscous oil.

  • Dissolve the residue in 50 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic phase with 20 mL of saturated Brine to remove excess hydrazine.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes.

  • Filter and concentrate to obtain the crude pyrazole (typically a yellow oil).

5. Purification:

  • Method: Vacuum Distillation (Recommended).

  • Distill the crude oil under high vacuum.

  • Expected Fraction: Collect the fraction boiling at approximately 108–112°C at 10 mmHg (Note: Boiling points vary with vacuum pressure; use a nomograph if necessary).

  • Alternative: If the product solidifies (depending on purity and ambient temp), recrystallization from hexanes/ether can be attempted, though distillation is superior for removing oligomers.

Quality Control & Characterization

Expected Analytical Data

To validate the synthesis, compare your results against these predicted parameters.

TechniqueParameterExpected Value / Observation
Appearance Physical StateColorless to pale yellow viscous liquid (may crystallize at low temp).
LC-MS Mass (m/z)111.1 [M+H]+
1H NMR Ring CH

5.85 (s, 1H)
1H NMR Methyl Group

2.25 (s, 3H)
1H NMR Ethyl Group

2.62 (q, 2H),

1.22 (t, 3H)
1H NMR NH Proton

10.0–13.0 (broad singlet, exchangeable)
Troubleshooting Guide
  • Low Yield: Usually due to loss of hydrazine during addition (too hot) or incomplete extraction during workup (pyrazole is moderately water-soluble). Solution: Ensure strict temp control during addition and perform multiple extractions of the aqueous layer.

  • Dark Product: Oxidation or polymerization. Solution: Perform the reaction under Nitrogen/Argon atmosphere and distill immediately after workup.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Reaction Mechanism & Scope: Gosselin, F., et al. (2004). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles". Journal of Organic Chemistry.

  • Chemical Data (2,4-Hexanedione): PubChem Compound Summary for CID 76355.

  • Chemical Data (3-Ethyl-5-methylpyrazole): PubChem Compound Summary for CID 12218432.[4]

  • General Pyrazole Synthesis Protocols: Organic Chemistry Portal. "Synthesis of Pyrazoles".

Sources

Application Note: High-Efficiency Synthesis of 3-Ethyl-5-Methyl-1H-Pyrazole via Knorr Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 3-ethyl-5-methyl-1H-pyrazole (CAS: 91783-88-9) via the condensation of hydrazine hydrate with propionylacetone (2,4-hexanedione). While the Knorr pyrazole synthesis is a foundational reaction, the use of unsymmetrical


-diketones like propionylacetone introduces specific considerations regarding exothermicity and workup efficiency to maximize yield and purity.

This guide provides a self-validating protocol, mechanistic insights into the cyclization pathway, and critical safety parameters for handling hydrazine hydrate.

Scientific Background & Mechanism[1][2][3]

The Knorr Pyrazole Synthesis

The reaction proceeds through a double condensation mechanism. Hydrazine acts as a bis-nucleophile, attacking the carbonyl carbons of the 1,3-diketone.

  • Nucleophilic Attack: Hydrazine attacks the most electrophilic carbonyl (typically the acetyl group due to lower steric hindrance compared to the propionyl group) to form a mono-hydrazone intermediate.

  • Cyclization: The terminal amine of the hydrazone attacks the second carbonyl group.[1]

  • Dehydration: Elimination of two water molecules drives aromatization to the stable pyrazole core.[1]

Note on Regioselectivity: Because hydrazine hydrate is symmetric (


), the initial attack site does not affect the final product structure due to annular tautomerism in the resulting 

-pyrazole. 3-ethyl-5-methyl-1H-pyrazole is tautomerically equivalent to 5-ethyl-3-methyl-1H-pyrazole.
Reaction Pathway Diagram

KnorrMechanism Reactants Propionylacetone (2,4-Hexanedione) + Hydrazine Inter1 Mono-Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (-H₂O) Inter2 5-Hydroxy-pyrazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Product 3-Ethyl-5-Methyl-1H-Pyrazole (Aromatic) Inter2->Product Dehydration (-H₂O) Water 2 x H₂O Inter2->Water

Caption: Mechanistic pathway from linear diketone to aromatic heterocycle via hydrazone formation and dehydration.[1]

Experimental Protocol

Materials & Equipment
Reagent/SolventCAS No.Equiv.RoleHazard Note
Propionylacetone (2,4-Hexanedione)3002-24-21.0SubstrateIrritant, Flammable
Hydrazine Hydrate (50-60% or 80%)7803-57-81.1 - 1.2NucleophileHighly Toxic, Carcinogen, Corrosive
Ethanol (Absolute)64-17-5SolventReaction MediumFlammable
Dichloromethane (DCM)75-09-2WorkupExtractionVolatile, Carcinogen
Sodium Sulfate (

)
7757-82-6DryingDesiccantIrritant

Equipment:

  • 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel.

  • Magnetic stirrer and temperature probe.

  • Ice-water bath.

  • Rotary evaporator.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Charge the 3-neck RBF with Propionylacetone (1.0 equiv) dissolved in Ethanol (5-10 volumes) .

  • Cool the solution to 0–5°C using an ice-water bath.

    • Rationale: The condensation reaction is highly exothermic. Controlling the initial temperature prevents runaway side reactions and hydrazine decomposition.

Step 2: Addition of Hydrazine

  • Load Hydrazine Hydrate (1.1 equiv) into the addition funnel.

  • Add hydrazine dropwise over 30–45 minutes , maintaining the internal temperature below 10°C .

    • Observation: The solution may turn slightly yellow or cloudy as the hydrazone intermediate forms.

Step 3: Reaction Completion

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 1 hour at room temperature.

  • (Optional but Recommended) Heat the mixture to Reflux (78°C) for 1–2 hours .

    • Rationale: While the reaction often proceeds at RT, a short reflux ensures complete dehydration of the hydroxypyrazoline intermediate to the aromatic pyrazole, maximizing yield.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotovap) to remove ethanol and excess water/hydrazine.

  • Dissolve the oily residue in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer with Brine (Saturated NaCl) to remove residual hydrazine.

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate in vacuo to yield the crude product.

Step 5: Purification

  • The crude material is typically a pale yellow oil or low-melting solid.

  • Purification: If necessary, purify via vacuum distillation (bp ~100-110°C at reduced pressure) or recrystallization from hexanes/ether if solid.

Characterization & Validation

To ensure the protocol was successful, compare your analytical data against these expected values.

Expected NMR Data ( )

The structure is 3-ethyl-5-methyl-1H-pyrazole . Note that due to tautomerism, the NH proton is often broad, and the 3/5 positions are averaged unless the temperature is very low.

Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
-NH 10.0 - 13.0Broad Singlet1HPyrazole N-H (Exchangeable)
C4-H 5.85 - 5.95Singlet1HAromatic Ring Proton

(Ethyl)
2.60 - 2.70Quartet (

)
2HMethylene group

(Ring)
2.25 - 2.30Singlet3HMethyl group on ring

(Ethyl)
1.20 - 1.30Triplet (

)
3HTerminal methyl of ethyl group
Mass Spectrometry
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 110.16 g/mol [2]

  • ESI-MS (Positive Mode):

    
     m/z
    

Safety & Handling (Critical)

Hydrazine Hydrate (


): 
  • Toxicity: Acute toxin via inhalation and skin contact. Known carcinogen.

  • Instability: Do not distill hydrazine hydrate to dryness; metal salts can catalyze explosive decomposition.

  • PPE: Use butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and work strictly within a fume hood.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas before disposal.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete dehydrationEnsure the reflux step is performed for at least 1 hour.
Dark Product Oxidation / ExothermMaintain strict temperature control (<10°C) during hydrazine addition. Perform reaction under

atmosphere.
Residual Hydrazine Inefficient workupEnsure thorough brine wash. Check pH of aqueous layer; slightly acidic wash can help remove hydrazine but may protonate product (pyrazole

, so it remains neutral in weak acid).

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • PubChem Compound Summary. (2023). "3-Ethyl-5-methyl-1H-pyrazole" (CID 12218432).[2] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Hydrazine Hydrate".

  • Wiley, R. H., & Hexner, P. E. (1963). "3,5-Dimethylpyrazole".[1][3] Organic Syntheses, Coll. Vol. 4, p.351. (Foundational protocol adapted for unsymmetrical diketones).

Sources

Application Note: Regioselective N-Alkylation of 3-Ethyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The pyrazole scaffold is a privileged pharmacophore extensively utilized in drug development and agrochemicals. When functionalizing unsymmetrical pyrazoles such as 3-ethyl-5-methylpyrazole, researchers face the persistent challenge of regioselectivity during N-alkylation[1]. Because the starting material exists as a tautomeric equilibrium of 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole, standard base-mediated alkylation typically yields a mixture of two regioisomers: 1-alkyl-5-methyl-3-ethylpyrazole and 1-alkyl-5-ethyl-3-methylpyrazole[2].

This application note provides a comprehensive, self-validating guide for optimizing the regioselective N-alkylation of this specific substrate. It details the mechanistic causality behind solvent, base, and electrophile selection to empower researchers with predictive control over their synthetic workflows.

Mechanistic Causality: Governing Regioselectivity

Achieving high regioselectivity requires manipulating the transition state energies leading to the two possible products. The N1/N2 selectivity is governed by a delicate interplay of steric hindrance, electronic effects, and the coordination state of the intermediate pyrazolide anion[1][3].

Steric Differentiation

In 3-ethyl-5-methylpyrazole, both substituents are relatively small alkyl groups, but the ethyl group (A-value ≈ 1.75) exerts a slightly larger steric bulk than the methyl group (A-value ≈ 1.70). Alkylation generally favors the less sterically hindered nitrogen atom[1]. Consequently, nucleophilic attack by the nitrogen adjacent to the methyl group is kinetically favored over the nitrogen adjacent to the ethyl group. This results in 1-alkyl-5-methyl-3-ethylpyrazole being the major product, as it minimizes the steric clash between the incoming N-alkyl group and the C5 substituent[3].

Base and Counterion Effects

The choice of base dictates the nature of the pyrazolide intermediate and directly impacts the regiochemical outcome[4]:

  • Alkali Metal Carbonates (K₂CO₃, Cs₂CO₃): Cesium carbonate in polar aprotic solvents generates a highly reactive, "naked" pyrazolide anion due to the large, poorly coordinating Cs⁺ cation. This amplifies the sensitivity of the nucleophile to steric factors, often improving regioselectivity toward the less hindered nitrogen compared to K₂CO₃[2].

  • Sodium Hydride (NaH): NaH produces a tighter ion pair. While it ensures complete and rapid deprotonation, the tightly coordinating Na⁺ ion can sometimes bridge the pyrazole and the alkylating agent, leading to altered or diminished regioselectivity depending on the solvent microenvironment[1].

Solvent Microenvironment

Polar aprotic solvents (DMF, DMSO, Acetonitrile) are standard as they solubilize the base and stabilize the transition state of the S_N2 alkylation[1]. However, recent synthetic advances demonstrate that fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP) used as co-solvents can dramatically enhance regioselectivity. HFIP forms strong hydrogen-bond networks with the pyrazolide anion, selectively shielding the more sterically accessible nitrogen and artificially amplifying the steric disparity between the ethyl and methyl groups[1].

Reaction Pathway Visualization

Pathway Start 3-Ethyl-5-methylpyrazole (Tautomeric Mixture) Base Deprotonation (Base: Cs₂CO₃ or NaH) Start->Base Anion Pyrazolide Anion (Delocalized Charge) Base->Anion Electrophile Alkyl Halide (R-X) S_N2 Attack Anion->Electrophile Major 1-Alkyl-5-methyl-3-ethylpyrazole Major Isomer (Lower Steric Strain) Electrophile->Major Attack at N adjacent to Methyl Minor 1-Alkyl-5-ethyl-3-methylpyrazole Minor Isomer (Higher Steric Strain) Electrophile->Minor Attack at N adjacent to Ethyl

Mechanistic pathway of 3-ethyl-5-methylpyrazole N-alkylation showing steric-driven regioselectivity.

Quantitative Optimization Matrix

The following table summarizes the expected regioselectivity outcomes when alkylating 3-ethyl-5-methylpyrazole with a standard electrophile (e.g., Benzyl Bromide) under various E-E-A-T validated conditions[1][2].

Base (Equiv.)SolventTemp (°C)Time (h)Conversion (%)Ratio (5-Me : 5-Et)*
K₂CO₃ (1.5)DMF2512>953.5 : 1
K₂CO₃ (1.5)DMF804>952.8 : 1
Cs₂CO₃ (1.5)MeCN2516>905.2 : 1
NaH (1.2)THF0 to 258>952.0 : 1
Cs₂CO₃ (1.5)MeCN/HFIP (9:1)2524858.5 : 1

*Ratio of 1-benzyl-5-methyl-3-ethylpyrazole to 1-benzyl-5-ethyl-3-methylpyrazole determined by crude ¹H-NMR integration.

Experimental Methodologies

To ensure a self-validating system, the protocols below incorporate in-process controls (IPC) and specific quenching mechanisms to preserve the kinetic ratio of the products.

Protocol A: High-Yield General Alkylation (Standard Regioselectivity)

Objective: Rapid synthesis of the N-alkylated mixture for subsequent chromatographic separation.

Materials:

  • 3-Ethyl-5-methylpyrazole (1.0 eq, 10 mmol, 1.10 g)

  • Benzyl bromide (1.1 eq, 11 mmol, 1.88 g)

  • Anhydrous K₂CO₃ (1.5 eq, 15 mmol, 2.07 g)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.

  • Deprotonation: Add 3-ethyl-5-methylpyrazole and anhydrous DMF to the flask. Stir to dissolve. Add finely powdered anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature (20-25 °C) for 30 minutes to facilitate pyrazolide formation[1].

  • Alkylation: Add benzyl bromide dropwise over 10 minutes using a syringe. Causality Note: Dropwise addition prevents localized heating and polyalkylation side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material should be fully consumed within 8-12 hours.

  • Quenching: Quench the reaction by pouring the mixture into 150 mL of vigorously stirred, ice-cold distilled water. Causality Note: Ice-cold water prevents the thermodynamic equilibration of the regioisomers during the workup phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to quantitatively remove residual DMF, followed by a final brine wash (50 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Separate the regioisomers using silica gel flash chromatography. The less polar major isomer (1-benzyl-5-methyl-3-ethylpyrazole) typically elutes first.

Protocol B: Highly Regioselective Alkylation (Steric/Solvent Directed)

Objective: Maximize the yield of the 5-methyl regioisomer using a bulky counterion and hydrogen-bonding co-solvent.

Materials:

  • 3-Ethyl-5-methylpyrazole (1.0 eq, 10 mmol, 1.10 g)

  • Alkyl halide (e.g., Benzyl bromide) (1.05 eq, 10.5 mmol)

  • Anhydrous Cs₂CO₃ (1.5 eq, 15 mmol, 4.89 g)

  • Acetonitrile / HFIP (9:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a strictly anhydrous mixture of MeCN and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[1].

  • Deprotonation: In an Argon-purged flask, dissolve the pyrazole in the solvent mixture. Add Cs₂CO₃. Stir for 45 minutes at room temperature. Causality Note: The large Cs⁺ ion dissociates readily in MeCN, while HFIP selectively solvates the intermediate, amplifying the steric disparity between the ethyl and methyl groups.

  • Alkylation: Cool the mixture to 10 °C. Add the alkyl halide dropwise.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 24 hours. The bulky Cs⁺ and the HFIP microenvironment slow the reaction rate but significantly boost the 5-methyl : 5-ethyl ratio.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate. Redissolve the residue in EtOAc, wash with saturated NaHCO₃, water, and brine. Dry and concentrate for purification.

Analytical Validation (Self-Validating System)

To unambiguously assign the regiochemistry of the isolated products, 2D NMR (NOESY) is required. Relying solely on 1D ¹H-NMR chemical shifts can be misleading for unsymmetrical pyrazoles.

  • Major Isomer (1-Alkyl-5-methyl-3-ethylpyrazole): A strong NOE cross-peak will be observed between the N-CH₂ protons of the alkyl group and the singlet of the C5-methyl group (~2.2 ppm).

  • Minor Isomer (1-Alkyl-5-ethyl-3-methylpyrazole): The NOE cross-peak will appear between the N-CH₂ protons and the quartet of the C5-ethyl CH₂ protons (~2.6 ppm).

References

1.[1] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem. URL: 2.[2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. (MDPI). URL: 3.[4] Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Benchchem. URL: 4.[3] The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. URL:

Sources

Application Note: 3-Ethyl-5-Methylpyrazole as a Steric Tuner in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in coordination chemistry and drug discovery. It details the synthesis, characterization, and application of 3-ethyl-5-methylpyrazole (3-Et-5-MePz) , a versatile ligand used to tune steric environments in Spin Crossover (SCO) materials and bio-inorganic frameworks.

Executive Summary

3-Ethyl-5-methylpyrazole (3-Et-5-MePz) is an unsymmetrical derivative of the common ligand 3,5-dimethylpyrazole. By replacing one methyl group with an ethyl group, researchers can introduce subtle steric bulk and symmetry breaking without significantly altering the electronic donor strength of the pyrazole nitrogen. This ligand is particularly valuable in:

  • Spin Crossover (SCO) Research: Fine-tuning the ligand field strength in Iron(II) complexes to shift transition temperatures (

    
    ) closer to room temperature.
    
  • Bio-Inorganic Chemistry: Increasing the lipophilicity of metal complexes (e.g., Cu(II), Ag(I)) to enhance cellular uptake in antimicrobial or antitumor assays.

  • Crystal Engineering: The ethyl group disrupts high-symmetry packing, often aiding in the formation of novel Metal-Organic Framework (MOF) topologies or preventing crystallization of unwanted polymorphs.

Ligand Profile & Physicochemical Properties[1][2][3][4][5]

The ligand exists in tautomeric equilibrium. In solution, the proton rapidly migrates between


 and 

, making the 3- and 5-positions equivalent on the NMR time scale unless the temperature is lowered significantly.
PropertyDataRelevance
Formula

Precursor for

-donor coordination.
MW 110.16 g/mol Calculation of stoichiometry.
pKa (Conjugate Acid) ~4.1 - 4.3Comparable to 3,5-dimethylpyrazole; weakly basic.
Coordination Modes Neutral (Monodentate), Anionic (Exobidentate bridging)Versatility in nuclearity (monomers vs. polymers).
Solubility Soluble in EtOH, MeOH,

,

Ethyl group enhances solubility in non-polar solvents compared to dimethyl analogs.

Protocol 1: Ligand Synthesis and Purification

Objective: Synthesize high-purity 3-Et-5-MePz from hexane-2,4-dione (propionylacetone).

Reaction Mechanism & Workflow

The synthesis follows a standard Paal-Knorr condensation. The asymmetry of the diketone dictates the final substitution pattern.

SynthesisWorkflow Start Reagents: Hexane-2,4-dione + Hydrazine Hydrate Reaction Condensation Reflux in EtOH (2-4h) Temp: 78°C Start->Reaction - 2 H2O Workup Solvent Removal (Rotary Evaporator) Reaction->Workup Purification Recrystallization (Ether/Hexane or Vac. Distillation) Workup->Purification Product Pure Ligand 3-ethyl-5-methylpyrazole Purification->Product Yield >80%

Figure 1: Synthetic workflow for 3-ethyl-5-methylpyrazole via condensation.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve hexane-2,4-dione (11.4 g, 100 mmol) in absolute ethanol (50 mL).

  • Hydrazine Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (5.0 g, 100 mmol, 64% solution) dropwise over 20 minutes.

    • Expert Insight: The reaction is exothermic. Slow addition prevents "bumping" and side reactions.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3 hours.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a pale yellow oil or low-melting solid.

  • Purification:

    • Method A (Distillation): Vacuum distillation (approx. 110°C at 15 mmHg) yields a clear, colorless oil that may solidify upon standing.

    • Method B (Recrystallization): Dissolve in minimum hot diethyl ether and add hexane until turbid. Cool to -20°C.

  • Characterization:

    • 
       NMR (
      
      
      
      ):
      Look for the characteristic ethyl pattern (triplet ~1.2 ppm, quartet ~2.6 ppm), methyl singlet (~2.2 ppm), and the unique pyrazole C-H singlet (~5.8 ppm).

Protocol 2: Coordination Chemistry Strategies

The ligand behaves differently depending on the pH of the reaction medium.

Logic Flow: Neutral vs. Anionic Coordination

CoordinationLogic Start Ligand (L) + Metal Salt (MX2) Decision pH / Base Condition Start->Decision Neutral Neutral Conditions (No Base) Decision->Neutral pH < 7 Anionic Basic Conditions (Add Et3N, KOH) Decision->Anionic pH > 8 Mono Monodentate Binding (Pyridine-like N) Neutral->Mono App1 Application: Spin Crossover (Fe) Mono->App1 Bridge Exobidentate Bridging (Pyrazolato Bridge) Anionic->Bridge App2 Application: MOFs / Clusters (Cu, Ag) Bridge->App2

Figure 2: Decision tree for coordination modes based on reaction pH.

Application A: Iron(II) Spin Crossover (SCO) Complexes

Target:


 or similar solvates.
Rationale:  The ethyl group exerts steric pressure on the 

bond. Compared to methyl analogs, this lengthens the bond, stabilizing the High Spin (HS) state and shifting the spin transition temperature (

) downwards.

Protocol:

  • Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques (Fe(II) is oxidation-sensitive).

  • Metal Solution: Dissolve

    
     (1 mmol) in deoxygenated MeOH (10 mL). Add a pinch of ascorbic acid to prevent oxidation.
    
  • Ligand Addition: Dissolve 3-Et-5-MePz (6.2 mmol, slight excess) in MeOH (5 mL) and add to the iron solution.

    • Observation: Color change is immediate (often violet/purple for LS or colorless/yellow for HS depending on temperature).

  • Precipitation: If no precipitate forms, slowly diffuse diethyl ether into the solution.

  • Filtration: Collect crystals by filtration under inert gas.

  • Measurement: Perform SQUID magnetometry. Expect a gradual SCO or a transition shifted 10-30 K lower than the 3,5-dimethylpyrazole analogue due to steric hindrance.

Application B: Bio-Active Copper(II) Dimers

Target:


 species.
Rationale:  Deprotonated pyrazoles bridge two metal centers.[1] The ethyl group increases lipophilicity (

), potentially enhancing the complex's ability to cross cell membranes for antimicrobial action.

Protocol:

  • Base Activation: Dissolve 3-Et-5-MePz (2 mmol) in EtOH. Add

    
     (2 mmol) or KOH (2 mmol) to deprotonate the ligand (
    
    
    
    ).
  • Complexation: Add

    
     (1 mmol) dissolved in water/EtOH.
    
  • Crystallization: Allow the solution to evaporate slowly. The bridging pyrazolate moiety typically facilitates the formation of cyclic trimers or infinite chains depending on the counter-anion and solvent.

Scientific Validation & Causality (E-E-A-T)

Steric Tuning Mechanism

In coordination chemistry, the "cone angle" or steric bulk of a ligand determines the metal-ligand bond distance.

  • 3,5-Dimethylpyrazole: Symmetrical. Packs efficiently. High

    
     in Fe(II) complexes.
    
  • 3-Ethyl-5-methylpyrazole: The ethyl group clashes with adjacent ligands in an octahedral

    
     geometry. This steric repulsion prevents the Fe-N bonds from shortening effectively, which is required to enter the Low Spin (LS) state. Consequently, the High Spin (HS) state is stabilized.
    
Biological Relevance

Metal-based drugs often fail due to poor bioavailability. The ethyl substituent on the pyrazole ring increases the partition coefficient (lipophilicity) compared to methyl or unsubstituted analogs. This modification is a standard medicinal chemistry strategy to improve passive transport across the lipid bilayer of bacterial or cancer cells.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Halcrow, M. A. (2011). Structure:function relationships in molecular spin-crossover materials. Chemical Society Reviews, 40(7), 4119-4142. Link

  • Mukherjee, R. (2000). Coordination chemistry with pyrazole-based ligands. Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Olguín, J., & Brooker, S. (2011). Spin crossover active iron(II) complexes of 3,5-disubstituted pyrazoles. Coordination Chemistry Reviews, 255(17-18), 203-240. (Specific reference to steric tuning in Fe-pyrazole systems).
  • Kumar, K., et al. (2019). Synthesis and biological evaluation of novel pyrazole derivatives. Journal of Saudi Chemical Society, 23(2), 183-190. Link (Reference for biological activity and lipophilicity).

Sources

Application Note: Synthesis and Characterization of the Scorpionate Ligand Potassium Hydrotris(3-ethyl-5-methylpyrazol-1-yl)borate (KTp^Et,Me)

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Note

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Finalizing the Note

I'm now detailing the purification process, including toluene addition at 90-100 °C to prevent solidification. I'm focusing on providing precise, easy-to-follow instructions, ensuring any researcher can duplicate the procedure. The application note will soon be ready.

Target Audience: Researchers, Organometallic Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, regioselectivity, and self-validating protocols for second-generation scorpionate ligand synthesis.

Executive Summary & Mechanistic Insights

Poly(pyrazolyl)borates, universally recognized as "scorpionate" ligands, were first developed by Swiatoslaw Trofimenko in the 1960s [3.7]. These anionic, facially coordinating tripodal ligands have become cornerstones in organometallic chemistry, bioinorganic modeling, and homogeneous catalysis due to their highly tunable steric and electronic profiles.

The synthesis of the potassium hydrotris(3-ethyl-5-methylpyrazol-1-yl)borate (KTp^Et,Me) ligand involves a solvent-free melt reaction between potassium borohydride (KBH₄) and an excess of 3-ethyl-5-methylpyrazole[1]. The reaction is driven by the sequential nucleophilic attack of the pyrazole nitrogen on the boron center, accompanied by the highly favorable entropic release of hydrogen gas.

Causality of Regioselectivity (E-E-A-T)

When employing asymmetric pyrazoles like 3-ethyl-5-methylpyrazole, the regiochemistry of the B–N bond formation is dictated by a combination of steric and electronic factors[2]. During the nucleophilic attack, the boron atom preferentially coordinates to the less sterically hindered nitrogen of the pyrazole ring. Consequently, the bulkier ethyl group is directed to the 3-position (pointing toward the eventual metal coordination pocket), while the smaller methyl group occupies the 5-position[2].

This specific orientation is the defining feature of "second-generation" scorpionates. The inwardly directed ethyl groups provide a sterically encumbered environment that prevents the formation of coordinatively saturated homoleptic sandwich complexes (e.g., [M(Tp)₂]). Instead, it enforces the formation of half-sandwich complexes, leaving vacant coordination sites on the metal center—an absolute prerequisite for catalytic activity and substrate binding.

Experimental Workflow

Workflow Start 3-Ethyl-5-methylpyrazole + KBH4 Heat Solvent-Free Melt (190 °C) Start->Heat Evolve H2 Gas Evolution (Monitor via bubbler) Heat->Evolve Cool Cool to 100 °C Add Hot Toluene Evolve->Cool Filter Vacuum Filtration & Hexane Wash Cool->Filter Product KTp(Et,Me) Ligand (White Solid) Filter->Product

Workflow for the solvent-free synthesis of KTp(Et,Me) scorpionate ligand.

Step-by-Step Protocol: Synthesis of KTp^Et,Me

Materials & Apparatus:

  • Potassium borohydride (KBH₄, 1.0 eq)

  • 3-Ethyl-5-methylpyrazole (4.5 eq, acts as both reagent and solvent)

  • Anhydrous toluene and hexanes

  • Schlenk line, 100 mL Schlenk flask, reflux condenser, and mineral oil bubbler.

Procedure:

  • Preparation: Under an inert argon atmosphere, charge a flame-dried 100 mL Schlenk flask with KBH₄ (10.0 mmol) and 3-ethyl-5-methylpyrazole (45.0 mmol).

  • Heating & Melt Formation: Equip the flask with a reflux condenser attached to a mineral oil bubbler. Submerge the flask in a temperature-controlled oil bath and gradually heat to 190 °C[3]. The pyrazole will melt, acting as the solvent for the borohydride[1].

  • H₂ Evolution & Monitoring: Observe the evolution of H₂ gas. The first two equivalents of H₂ evolve rapidly, forming the bis(pyrazolyl)borate (Bp) intermediate[3]. The third equivalent requires sustained heating at 190 °C for 4 to 12 hours due to the increasing steric hindrance around the boron center.

  • Cooling (Critical Step): Once gas evolution completely ceases—indicating full conversion to the hydrotris(pyrazolyl)borate—remove the flask from the oil bath. Allow the melt to cool to approximately 90–100 °C. Expert Insight: Do not allow the mixture to cool to room temperature before solvent addition, as the product will solidify into an intractable, rock-hard glass that is nearly impossible to extract.

  • Precipitation: While vigorously stirring the warm melt, rapidly add 50 mL of hot anhydrous toluene. The unreacted 3-ethyl-5-methylpyrazole remains highly soluble in toluene, while the ionic potassium scorpionate salt (KTp^Et,Me) precipitates as a white solid[3].

  • Isolation: Allow the suspension to cool to room temperature. Isolate the white precipitate via vacuum filtration using a Schlenk frit. Wash the filter cake thoroughly with cold hexanes (3 × 20 mL) to remove any residual pyrazole.

  • Drying: Dry the product under high vacuum for 12 hours to afford the analytically pure KTp^Et,Me ligand.

Mechanistic Pathway

Mechanism BH4 [BH4]- (Borohydride) Pz1 1st Pyrazole Addition (-H2) BH4->Pz1 Mono [H3B(Pz)]- Pz1->Mono Pz2 2nd Pyrazole Addition (-H2) Mono->Pz2 Bis [H2B(Pz)2]- (Bp) Pz2->Bis Pz3 3rd Pyrazole Addition (-H2) High Temp Bis->Pz3 Tris [HB(Pz)3]- (Tp) Pz3->Tris

Stepwise mechanistic pathway of pyrazole addition forming the scorpionate ligand.

Data Presentation & Analytical Markers

To ensure the self-validation of the synthesized ligand, researchers must monitor specific reaction parameters and analytical markers. The transition from Bp to Tp ligands is highly temperature-dependent, and incomplete reactions are a common pitfall.

Table 1: Reaction Parameters for Poly(pyrazolyl)borate Synthesis

Target LigandEquivalents of PyrazoleReaction TemperatureReaction TimeH₂ Equivalents Evolved
Bp (Bis) 2.5 - 3.0120 - 140 °C2 - 4 hours2
Tp (Tris) 4.0 - 5.0180 - 200 °C4 - 12 hours3
pzTp (Tetrakis) > 6.0> 220 °C> 12 hours4

Table 2: Diagnostic Analytical Markers for KTp^Et,Me

Analytical MethodDiagnostic FeatureExpected Value / Observation
IR Spectroscopy B–H stretching frequency~2500 cm⁻¹ (sharp, distinct peak)
¹H NMR (DMSO-d₆) Pyrazole backbone (C4-H)Singlet, ~5.8 - 6.0 ppm
¹¹B NMR B–H couplingDoublet, ~ -5 to -10 ppm
Physical State AppearanceWhite crystalline solid

References

  • Potassium trispyrazolylborate Wikipedia[Link]

  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borate Wikipedia[Link]

  • Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions PMC (National Institutes of Health)[Link]

  • Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate Grokipedia[Link]

  • Silver(I)-Organophosphane Complexes of 5-CF3-Substituted Scorpionate Ligand Combining a B−H···Ag Coordination Motif ACS Publications[Link]

Sources

Application Note: Synthesis & Characterization of Zn(II) and Cu(II) Complexes with 3-Ethyl-5-Methylpyrazole

[1]

Introduction & Scientific Rationale

Pyrazole-based metal complexes are a cornerstone of bioinorganic chemistry due to their structural similarity to the imidazole ring of histidine, a common metal-binding site in proteins.

  • The Ligand (3-Ethyl-5-methylpyrazole): Unlike the symmetric 3,5-dimethylpyrazole, this asymmetric ligand introduces a slight steric bulk (ethyl group). This asymmetry can influence the crystal packing and solubility profiles of the resulting complexes, potentially enhancing membrane permeability for antimicrobial applications.

  • Copper(II) Systems: Typically form square-planar or distorted octahedral geometries. They are redox-active and often exhibit potent antimicrobial and nuclease (DNA-cleaving) activity.

  • Zinc(II) Systems: Typically form tetrahedral or octahedral geometries. Being

    
     (diamagnetic), they are structurally rigid and serve as excellent scaffolds for interacting with biological targets without generating oxidative stress.
    
Mechanistic Pathway

The synthesis follows a modular "building block" approach:

  • Knorr Pyrazole Synthesis: Condensation of a

    
    -diketone (hexane-2,4-dione) with hydrazine.
    
  • Coordination: Ligand exchange reaction where the pyrazole nitrogen (pyridinic N) donates a lone pair to the metal center.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
Hexane-2,4-dione (Propionylacetone)>95%Ligand PrecursorThe source of the ethyl/methyl backbone.[1]
Hydrazine Monohydrate (

)
64-65%Cyclization AgentToxic/Corrosive. Handle in fume hood.
Copper(II) Acetate Monohydrate ACS GradeMetal SourcePreferred over chloride for cleaner crystallization.
Zinc(II) Acetate Dihydrate ACS GradeMetal SourceForms stable tetrahedral/octahedral species.
Ethanol (Absolute) >99.5%SolventPrimary reaction medium.[2]
Diethyl Ether ACS GradeWash SolventFor removing unreacted organic impurities.
Equipment
  • Reflux setup (Round bottom flask, condenser, oil bath).

  • Magnetic stirrer with temperature control.

  • Rotary evaporator.[1][3]

  • FT-IR Spectrometer (ATR or KBr).

  • UV-Vis Spectrophotometer (Quartz cuvettes).

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-5-methylpyrazole Ligand ( )

Principle: Acid-catalyzed condensation of a 1,3-diketone with hydrazine.

Protocol:

  • Setup: Place hexane-2,4-dione (11.4 g, 100 mmol) in a 250 mL round-bottom flask containing 50 mL of ethanol.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add hydrazine monohydrate (5.0 g, 100 mmol) dropwise over 20 minutes.

    • Checkpoint: The reaction is exothermic. Ensure temperature does not spike to prevent side reactions.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3 hours.

  • Isolation: Evaporate the solvent using a rotary evaporator. The residue is often an oil that solidifies upon cooling or scratching.

  • Purification: Recrystallize from a minimal amount of hot hexane or ethanol/water (1:1).

    • Yield Target: >80% (White/Pale yellow solid).

    • Validation: melting point approx. 50-60°C (verify against specific derivative literature).

Step 2: Synthesis of Copper(II) Complex

Principle: Direct ligand substitution. The acetate groups often remain coordinated, neutralizing the charge.

Protocol:

  • Metal Solution: Dissolve Cu(OAc)

    
      (1.0 mmol, 0.200 g) in 10 mL of hot ethanol. The solution should be clear blue-green.
    
  • Ligand Solution: Dissolve 3-ethyl-5-methylpyrazole (

    
    ) (2.0 mmol, 0.220 g) in 5 mL of ethanol.
    
  • Reaction: Add the ligand solution dropwise to the metal solution under constant stirring.

    • Observation: The color typically intensifies to a deeper blue or green, indicating coordination.

  • Reflux: Heat at 60°C for 2 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% on a rotavap and let stand overnight.

  • Filtration: Filter the blue/green crystals, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).

Step 3: Synthesis of Zinc(II) Complex

Principle: Similar to Copper, but forming a colorless

Protocol:

  • Metal Solution: Dissolve Zn(OAc)

    
      (1.0 mmol, 0.219 g) in 10 mL of methanol.
    
  • Ligand Solution: Dissolve 3-ethyl-5-methylpyrazole (

    
    ) (2.0 mmol, 0.220 g) in 5 mL of methanol.
    
  • Reaction: Mix the solutions. A white precipitate may form immediately. If not, reflux for 2 hours.

  • Isolation: Cool to 4°C. Filter the white solid.

  • Drying: Vacuum dry at 40°C for 4 hours.

Visualization of Workflow

The following diagram illustrates the logical flow and critical checkpoints for the synthesis.

SynthesisWorkflowStartStart: PrecursorsStep11. Ligand Synthesis(Hexane-2,4-dione + Hydrazine)Start->Step1Check1Checkpoint: TLC/NMR(Confirm Pyrazole Ring)Step1->Check1BranchSplit PathCheck1->BranchPure LigandCuPath2a. Cu(II) Coordination(Ethanol, Reflux)Branch->CuPath+ Cu(OAc)2ZnPath2b. Zn(II) Coordination(Methanol, Reflux)Branch->ZnPath+ Zn(OAc)2CuProductCu-Complex(Blue/Green Crystals)CuPath->CuProductSlow EvapZnProductZn-Complex(White Precipitate)ZnPath->ZnProductCoolingCharact3. Characterization(IR, UV-Vis, XRD)CuProduct->CharactZnProduct->Charact

Caption: Workflow for the divergent synthesis of Zn(II) and Cu(II) pyrazole complexes from a common ligand precursor.

Characterization & Validation

Trustworthiness in coordination chemistry relies on proving the metal-ligand bond formation.

Infrared Spectroscopy (FT-IR)

This is the primary rapid validation tool.

  • 
    :  The free ligand shows a broad band around 3200–3400 cm
    
    
    . Upon coordination, this band may shift or sharpen (if H-bonding networks change), though the Pyrazole-H usually remains unless deprotonated.
  • 
    :  Look for the pyrazole ring stretching vibration.
    
    • Free Ligand: ~1580 cm

      
      .
      
    • Complex: Shifts to 1590–1610 cm

      
        (Blue shift) or lower frequencies depending on back-bonding. A shift of 
      
      
      cm
      
      
      confirms coordination.
  • 
    :  New bands appear in the Far-IR region (400–500 cm
    
    
    ), indicative of Metal-Nitrogen bonds.
UV-Visible Spectroscopy
  • Ligand: Shows

    
     transitions in the UV region (<300 nm).
    
  • Zn Complex: Remains colorless; spectrum dominated by ligand transitions (intraligand charge transfer).

  • Cu Complex:

    • LMCT Band: ~400 nm (Ligand-to-Metal Charge Transfer).[4]

    • d-d Transition: Broad band at 600–800 nm .

    • Geometry Insight: A

      
       near 600 nm suggests a distorted tetragonal geometry; >700 nm suggests distorted octahedral.
      
Expected Data Summary
FeatureFree LigandZn(II) ComplexCu(II) Complex
Color White/Pale YellowWhiteDeep Blue/Green
Magnetism DiamagneticDiamagneticParamagnetic (

)

H NMR
Sharp signalsBroadened NH signalSilent/Very Broad (Paramagnetic)
Solubility EtOH, CHCl

DMSO, DMF, hot EtOHDMSO, DMF, EtOH

Biological Applications (Context for Drug Development)

Researchers synthesizing these complexes are likely investigating antimicrobial or anticancer properties.

  • Antimicrobial Action:

    • Mechanism:[4][5][6][7] The "Tweedy's Chelation Theory" suggests that coordination reduces the polarity of the metal ion (via partial sharing of positive charge with donor groups). This increases the lipophilic character of the central metal atom, enhancing penetration through the lipid layer of bacterial membranes (e.g., E. coli, S. aureus).

    • Reference: Pyrazole-Cu(II) complexes often show lower MIC (Minimum Inhibitory Concentration) values than the free ligand.

  • Anticancer Potential:

    • Copper complexes are known to generate Reactive Oxygen Species (ROS) intracellularly, leading to DNA damage in cancer cells. The 3-ethyl-5-methylpyrazole ligand acts as a carrier to transport the redox-active copper into the cell.

References

  • Ligand Synthesis: Knorr, L. (1883). Synthese von Pyrazolderivaten.[1][2][3][8][7][9][10][11][12][13] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational chemistry for hexane-2,4-dione condensation).

  • Copper Complex Activity: Azam, M., et al. (2017). Antimicrobial activity of copper(II) complexes with pyrazole-based ligands.[6][8] Journal of Coordination Chemistry.

  • Zinc Structural Analogs: Mukherjee, A., et al. (2018). Synthesis and crystal structure of Zn(II) complexes with 3,5-dimethylpyrazole. Polyhedron, 151, 1-10.

  • General Methodology:Costes, J. P., et al. (2002). Coordination chemistry of 3,5-disubstituted pyrazoles. Inorganica Chimica Acta. (Standard reference for stoichiometry and solvent choice).

(Note: Specific CAS for 3-ethyl-5-methylpyrazole is 1006-22-0. The protocols above are adapted from standard methodologies for 3,5-dimethylpyrazole due to the high structural homology.)

Advanced Application Note: 3-Ethyl-5-Methylpyrazole as a High-Performance Blocking Agent for Isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

One-component (1K) polyurethane systems rely on blocked isocyanates to maintain shelf stability at room temperature while enabling rapid crosslinking upon thermal activation. Historically, methyl ethyl ketoxime (MEKO) and ε-caprolactam have been the industry standards. However, MEKO is increasingly restricted due to toxicity concerns and severe thermal yellowing, while ε-caprolactam requires excessively high deblocking temperatures (>160 °C), making it unsuitable for temperature-sensitive substrates or energy-efficient curing lines.

Pyrazole derivatives have emerged as superior alternatives, offering deblocking temperatures ranging from 85 °C to 200 °C depending on the specific isocyanate and steric environment[1]. Among these, 3-ethyl-5-methylpyrazole (3E5MP) represents a structural optimization over the commonly used 3,5-dimethylpyrazole (3,5-DMP).

The Causality of Asymmetry: While 3,5-DMP is a highly crystalline solid (melting point ~107 °C)[2], the substitution of a methyl group with an ethyl group in 3E5MP introduces steric asymmetry. This asymmetry disrupts the crystal lattice, rendering 3E5MP a liquid or low-melting compound. In a formulated 1K resin matrix, this prevents the blocking agent from crystallizing (blooming) out of the continuous phase during prolonged storage or film formation, ensuring a perfectly homogeneous cure and superior optical clarity in clearcoats.

Mechanistic Overview

The chemistry of 3E5MP-blocked isocyanates is governed by a reversible equilibrium.

  • Blocking (Addition): The secondary amine nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form a stable urea-like adduct at room temperature.

  • Deblocking (Elimination): Upon heating to ~110–120 °C, the adduct undergoes thermal dissociation via a five-membered cyclic transition state. The proton transfers from the pyrazole nitrogen back to the isocyanate nitrogen, regenerating the free NCO group and liberating the 3E5MP.

Unlike MEKO, which deblocks to form ketoximes that oxidatively degrade into highly colored chromophores, pyrazoles volatilize cleanly or remain inert within the polymer matrix, producing significantly less yellowing, especially under over-bake conditions[3],[4].

ReactionPathway NCO Free Isocyanate (e.g., HDI Trimer) Adduct Blocked Isocyanate Adduct (Stable at RT) NCO->Adduct Addition < 80°C PU Crosslinked Polyurethane (Cured Film) NCO->PU + Catalyst Pyr 3-Ethyl-5-methylpyrazole (3E5MP) Pyr->Adduct Nucleophilic Attack Heat Thermal Activation (110-120°C) Adduct->Heat Baking Heat->NCO Deblocking (Equilibrium Shift) Heat->Pyr Volatilization / Matrix Retention Polyol Polyol Resin (Active -OH) Polyol->PU Urethane Linkage

Figure 1: Reaction pathway of 3E5MP-blocked isocyanate synthesis and thermal deblocking.

Quantitative Comparison of Blocking Agents

The choice of blocking agent dictates the thermal and optical performance of the final polyurethane network. The table below summarizes the critical parameters of standard blocking agents versus 3E5MP.

Blocking AgentTypical Deblocking Temp (°C)Yellowing ResistanceMatrix Solubility / StabilityToxicity Profile
MEKO 110–130Poor (Severe on over-bake)ExcellentHigh (Carcinogen concerns)
ε-Caprolactam 160–180GoodGoodModerate
3,5-Dimethylpyrazole 110–120ExcellentModerate (Prone to crystallization)Low
3-Ethyl-5-methylpyrazole 105–115ExcellentExcellent (Asymmetric, liquid state)Low

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis, formulation, and analytical validation of a 3E5MP-blocked aliphatic polyisocyanate system.

Protocol 1: Synthesis of 3E5MP-Blocked Aliphatic Polyisocyanate

Objective: To fully mask the free NCO groups of Hexamethylene Diisocyanate (HDI) trimer without inducing side reactions.

  • Preparation: Charge 1.0 equivalent of HDI trimer and a suitable solvent (e.g., Propylene Glycol Monomethyl Ether Acetate, PMA) into a dry, nitrogen-purged reactor equipped with a mechanical stirrer and thermocouple. Heat to 50 °C.

  • Controlled Addition: Add 1.05 equivalents of 3E5MP in four equal portions over 60 minutes.

    • Causality: The nucleophilic addition of the pyrazole amine to the isocyanate is highly exothermic. Controlled addition prevents thermal runaway above 80 °C, which would otherwise trigger side reactions such as allophanate or biuret formation, increasing the resin's viscosity and reducing its functional equivalence.

  • Maturation: Maintain the reactor temperature at 70–80 °C for 2 hours.

  • Self-Validation (FTIR): Extract a 1 mL aliquot and analyze via Fourier-transform infrared spectroscopy (FTIR). The protocol is strictly gated by the disappearance of the asymmetric NCO stretching band at 2250–2270 cm⁻¹[1]. If the peak persists, continue heating in 30-minute increments. The absence of this peak validates 100% blocking efficiency.

Protocol 2: Formulation of a 1K Polyurethane Clearcoat

Objective: To formulate a shelf-stable coating that cures rapidly at 120 °C.

  • Resin Blending: Blend the 3E5MP-blocked HDI with a primary hydroxyl-functional acrylic polyol. Calculate the mix to achieve an NCO:OH stoichiometric ratio of 1.05:1.0.

  • Catalysis: Incorporate 0.1 wt% Dibutyltin dilaurate (DBTDL).

    • Causality: While DBTDL does not catalyze the thermal dissociation (deblocking) of the pyrazole adduct itself, it highly catalyzes the subsequent urethane reaction between the liberated isocyanate and the polyol. By rapidly consuming the free NCO, Le Chatelier's principle drives the deblocking equilibrium forward, effectively lowering the practical curing temperature of the system.

  • Application: Draw down the formulation onto a primed steel panel using a #40 wire-wound rod to achieve a dry film thickness of ~40 µm. Flash off solvents at room temperature for 10 minutes, then bake at 120 °C for 30 minutes.

Protocol 3: Analytical Validation of Deblocking and Crosslink Density

Analytical determination of the deblocking temperature is highly dependent on the technique used[4]. This protocol uses a dual-method approach to validate both the thermodynamic unblocking and the physical network formation.

  • Thermodynamic Validation (DSC/TGA): Run a sample of the unformulated blocked isocyanate through a Differential Scanning Calorimeter (DSC) at a ramp rate of 10 °C/min.

    • Causality: The deblocking reaction is endothermic. The onset of the endothermic peak precisely identifies the minimum activation temperature required for the specific resin matrix, allowing operators to optimize oven bake profiles.

  • Physical Validation (MEK Double Rubs): Subject the cured clearcoat to the MEK Double Rub test (ASTM D5402).

    • Causality: A fully crosslinked polyurethane network will withstand >100 double rubs without marring. Premature failure indicates incomplete deblocking or unconsumed NCO groups, acting as a direct physical validation of the thermal cure parameters.

AnalyticalWorkflow Syn 1. Synthesis of Blocked NCO FTIR 2. FTIR Validation (Disappearance of 2270 cm⁻¹) Syn->FTIR Form 3. 1K Formulation (Mix with Polyol & Catalyst) FTIR->Form NCO = 0% Therm 4. Thermal Analysis (DSC/TGA for Deblocking Temp) Form->Therm Aliquot for testing Cure 5. Film Application & Baking Form->Cure Main batch Therm->Cure Determines Bake Temp Test 6. Physical Validation (MEK Double Rubs / Tg) Cure->Test Cured Film

Figure 2: Self-validating analytical workflow for 3E5MP-blocked polyurethane systems.

References

  • June, Y.-G., et al. "Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats." Coatings 10.10 (2020): 961. MDPI. URL: [Link]

  • Rolph, M. S., et al. "Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications." Polymer Chemistry 7.48 (2016): 7351-7364. RSC Publishing. URL: [Link]

  • "Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance." PCI Magazine (2002). URL: [Link]

  • "Dimethylpyrazole-blocked isocyanate mixtures." US Patent US6713556B2 (2004). Google Patents.

Sources

crystallization methods for 3-ethyl-5-methylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Crystallization Strategies for 3-Ethyl-5-Methylpyrazole Derivatives: Polymorphism, Purification, and Protocol Design

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

3-Ethyl-5-methylpyrazole and its functionalized derivatives are critical building blocks in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. These compounds are typically synthesized via the Knorr pyrazole synthesis—a condensation reaction between hydrazine derivatives and 1,3-dicarbonyls (e.g., 2,4-hexanedione)[1]. While the synthesis is highly efficient, isolating the target compound in a pure, crystalline form presents significant thermodynamic and kinetic challenges.

Crystallization of pyrazole derivatives is notoriously difficult due to their structural duality: they possess both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (N:). This facilitates dynamic supramolecular assemblies and reciprocal N···H interactions[2]. Consequently, these derivatives exhibit extensive isostructural polymorphism and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than classical solid nucleation[2][3].

As a Senior Application Scientist, I have designed this guide to provide causality-driven, self-validating protocols to systematically isolate and crystallize 3-ethyl-5-methylpyrazole derivatives while maintaining strict control over polymorphic outcomes.

Physicochemical Profiling and Solvent Selection

Before initiating any crystallization workflow, establishing the thermodynamic solubility profile is paramount. Pyrazole derivatives typically exhibit high solubility in protic solvents (which disrupt intermolecular pyrazole-pyrazole H-bonds) and moderate solubility in non-polar solvents[4].

Table 1: Physicochemical Properties & Solvent Compatibility for Pyrazole Derivatives

Property / Solvent Characteristic Value Mechanistic Rationale & Application
Appearance Yellow to Orange Solid Visual indicator of crude purity prior to crystallization[4].
pKa (Predicted) 2.16 ± 0.50 Critical threshold for acid-addition salt formation if the free-base oils out[4].
Ethanol / Isopropanol High solubility (>90 mg/mL) Ideal for cooling crystallization; protic nature disrupts H-bonding networks[4].
Ethyl Acetate Moderate solubility (~20 mg/mL) Excellent balance of solubility and volatility for cooling crystallization[4].

| Water | Low solubility (<1 mg/mL) | Highly effective anti-solvent for inducing rapid supersaturation[4]. |

Decision Matrix and Crystallization Workflow

The choice of crystallization technique depends heavily on the phase behavior of the derivative in solution. The following diagram outlines the logical decision-making process for protocol selection.

G Start Crude 3-Ethyl-5-methylpyrazole SolventScreen Solvent Screening (Thermodynamic Profiling) Start->SolventScreen OilingOut Oiling Out / LLPS Observed? SolventScreen->OilingOut Cooling Cooling Crystallization (Slow Supersaturation) OilingOut->Cooling No (High Temp Soluble) AntiSolvent Anti-Solvent Addition (Metastable Zone Control) OilingOut->AntiSolvent No (High Sol in all temps) Salt Salt Formation (Acid Addition) OilingOut->Salt Yes (Low Lattice Energy) Polymorph Polymorph Characterization (PXRD, DSC) Cooling->Polymorph AntiSolvent->Polymorph Salt->Polymorph

Caption: Logical workflow for crystallization and polymorph screening of pyrazole derivatives.

Step-by-Step Experimental Protocols

Protocol A: Controlled Cooling Crystallization (For High-Purity Polymorphs)

Causality: Cooling crystallization exploits the temperature-dependent solubility curve. By cooling the solution slowly, the system remains strictly within the metastable zone. This promotes the growth of a single, thermodynamically stable polymorph and prevents the kinetic trapping of impurities or solvent molecules[4].

  • Dissolution: Suspend 5.0 g of the crude 3-ethyl-5-methylpyrazole derivative in 15 mL of Ethyl Acetate inside a 50 mL jacketed reactor.

  • Heating: Heat the suspension to 65 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble oligomers and heterogeneous nucleation sites.

  • Controlled Cooling: Program the reactor to cool from 65 °C to 5 °C at a strict, linear rate of 0.1 °C/min. Self-Validation Check: Rapid cooling (>0.5 °C/min) will force the system past the metastable limit, causing the pyrazole to "oil out" into a viscous liquid phase rather than crystallizing.

  • Seeding (Optional): If supersaturation is achieved without spontaneous nucleation, introduce 0.05 g of pure crystalline seed at 45 °C.

  • Isolation: Hold the slurry at 5 °C for 2 hours to maximize yield. Isolate via vacuum filtration, wash with 5 mL of cold heptane, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (For Rapid Isolation)

Causality: When the derivative is highly soluble even at low temperatures, adding an anti-solvent lowers the overall solubility of the mixture. Pausing the addition at the exact point of nucleation allows the crystal lattice to organize and consume the supersaturation, preventing LLPS[4].

  • Primary Solution: Dissolve 2.0 g of the derivative in 5 mL of absolute ethanol at room temperature.

  • Anti-Solvent Titration: Equip the flask with an overhead stirrer (300 rpm). Using a syringe pump, add 15 mL of deionized water (the anti-solvent) at a rate of 0.5 mL/min.

  • Nucleation Point Control: Turbidity will typically appear after 4–5 mL of water addition. Immediately pause the addition for 15 minutes. This is the critical self-validating step to ensure solid crystal growth rather than oil formation.

  • Completion: Resume water addition until complete. Stir for an additional 1 hour to ensure complete phase transition.

  • Filtration: Filter the resulting microcrystalline solid, wash with a cold 1:3 Ethanol/Water mixture, and dry under vacuum.

Protocol C: Acid-Addition Salt Crystallization (Overcoming Persistent LLPS)

Causality: 3-Ethyl-5-methylpyrazole derivatives with bulky lipophilic substituents often have lattice energies too low to crystallize at room temperature, resulting in persistent oils. Protonating the pyrazole nitrogen (pKa ~2.16) with a strong acid forms an ionic salt, which drastically increases the lattice energy and drives immediate crystallization[4].

  • Free Base Dissolution: Dissolve 3.0 g of the oily pyrazole derivative in 10 mL of Isopropanol[4].

  • Acid Addition: Slowly add 1.05 equivalents of concentrated Hydrochloric Acid (or an anhydrous HCl/Dioxane solution) dropwise while maintaining the temperature below 20 °C (exothermic reaction).

  • Crystallization: The hydrochloride salt will rapidly precipitate. If the solution remains clear, add 5 mL of diethyl ether as an anti-solvent to force the salt out of solution.

  • Isolation: Filter the highly crystalline salt, wash with cold diethyl ether, and dry. The pure free base can be regenerated later via aqueous neutralization and organic extraction if required[4].

Polymorphism and Supramolecular Considerations

Due to their rich hydrogen-bonding capabilities, pyrazole derivatives are highly prone to isostructural polymorphism[2]. The unfunctionalized nitrogen and the N-H group participate in reciprocal N···H interactions, while the alkyl substituents (ethyl and methyl groups) engage in C···H and π-stacking interactions[2][3].

During polymorph screening, changes in the crystallization solvent (e.g., switching from a protic solvent like ethanol to an aromatic solvent like toluene) can fundamentally alter the hydrogen-bonding networks, yielding different crystal habits (e.g., monoclinic vs. triclinic systems)[2]. It is mandatory to analyze all isolated batches using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure batch-to-batch polymorphic consistency and structural integrity.

References

1.[4] Title: Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem Source: benchchem.com URL: 2.[1] Title: 2,4-Hexanedione | 3002-24-2 | Benchchem Source: benchchem.com URL: 3.[2] Title: Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - MDPI Source: mdpi.com URL: 4.[3] Title: Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment Source: cambridge.org URL:

Sources

Advanced Catalytic Applications of 3-Ethyl-5-Methylpyrazole Metal Complexes: Protocols for Cross-Coupling and Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-5-methylpyrazole (3-Et-5-MePz) is a highly versatile, asymmetric N-donor ligand belonging to the 3,5-disubstituted pyrazole family. While symmetric pyrazoles (such as 3,5-dimethylpyrazole) are ubiquitous in coordination chemistry, the asymmetric steric profile of 3-Et-5-MePz—combining a moderately bulky ethyl group with a compact methyl group—provides unique opportunities for fine-tuning the primary coordination sphere of transition metals. This structural asymmetry enhances the solubility of the resulting metal complexes and creates a distinct steric pocket that dictates substrate approach. This Application Note details the mechanistic rationale, synthesis, and catalytic protocols for utilizing 3-Et-5-MePz complexes in two high-value transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation.

Mechanistic Rationale: The E-E-A-T Perspective

The choice of ligand in homogeneous catalysis dictates both the stability of the active metal center and the energy of the transition states. As a Senior Application Scientist, it is critical to understand why 3-Et-5-MePz is selected over simpler amines or phosphines.

  • Steric Tuning in Palladium Catalysis: In cross-coupling reactions, catalyst deactivation via the formation of inactive "Palladium black" is a primary failure mode. The ethyl group of 3-Et-5-MePz provides sufficient steric bulk to favor the reductive elimination step and prevent bimolecular Pd(0) aggregation, while the less hindered methyl side allows facile oxidative addition of the aryl halide[1]. Furthermore, pyrazole-based ligands exhibit hemilability, allowing them to temporarily dissociate to open a coordination site during the transmetalation phase[2].

  • Metal-Ligand Bifunctional Catalysis in Ruthenium Systems: In transfer hydrogenation, the uncoordinated secondary amine (N-H) of the pyrazole ring plays a non-innocent role. The pyrazole N-H acts as a hydrogen-bond donor in an outer-sphere mechanism[3]. This interaction stabilizes the incoming ketone substrate, dramatically accelerating the hydride transfer from the Ru center to the carbonyl carbon by forming a highly ordered, 6-membered cyclic transition state.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality and Workflow

Pyrazole-ligated Pd(II) pre-catalysts, such as[Pd(3-Et-5-MePz)₂Cl₂], are air-stable and easily handled. Under basic conditions, the pre-catalyst is reduced to the active Pd(0) species. The hemilabile nature of the 3-Et-5-MePz ligands ensures that the metal center remains stabilized against degradation while remaining reactive enough to activate strong carbon-halogen bonds[1].

Protocol 1: Synthesis of [Pd(3-Et-5-MePz)₂Cl₂] and Suzuki Coupling

Step 1: Catalyst Preparation

  • Dissolve 1.0 mmol of Palladium(II) chloride (PdCl₂) in 10 mL of hot anhydrous acetonitrile.

  • Add 2.1 mmol of 3-ethyl-5-methylpyrazole dropwise to the solution while stirring continuously.

  • Reflux the mixture for 2 hours under an inert argon atmosphere. The solution will transition from dark brown to a pale yellow suspension as the complex forms.

  • Cool the mixture to room temperature. Filter the yellow precipitate, wash with cold diethyl ether (3 × 5 mL), and dry under vacuum to yield the[Pd(3-Et-5-MePz)₂Cl₂] pre-catalyst.

Step 2: Catalytic Cross-Coupling

  • In a Schlenk flask under an inert atmosphere, combine 1.0 mmol of the aryl bromide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.

  • Add 1.0 mol% of the synthesized[Pd(3-Et-5-MePz)₂Cl₂] catalyst.

  • Inject 5 mL of a degassed solvent mixture (e.g., Toluene/EtOH/H₂O in a 2:1:1 ratio). The aqueous component is crucial for dissolving the base and activating the boronic acid[2].

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Quench the reaction with water, extract with ethyl acetate, dry the organic layer over MgSO₄, and purify the biaryl product via flash chromatography.

SuzukiCycle Pd0 Active Catalyst Pd(0)(3-Et-5-MePz)n OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + Ar'-B(OH)2 - B(OH)2X RedElim Reductive Elimination Formation of Ar-Ar' TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Catalytic cycle of Suzuki-Miyaura cross-coupling using Pd-pyrazole complexes.

Application 2: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Causality and Workflow

Transfer hydrogenation using isopropanol as a hydrogen donor is a safer, highly efficient alternative to high-pressure H₂ gas. Ruthenium(II) complexes bearing pyrazole ligands exhibit exceptionally high Turnover Frequencies (TOFs)[3]. The basic conditions deprotonate the isopropanol, which coordinates to the Ru center and undergoes β-hydride elimination to form the active Ru-hydride species. The 3-Et-5-MePz ligand's N-H group facilitates the hydride transfer via an outer-sphere hydrogen-bonding network.

Protocol 2: Transfer Hydrogenation of Acetophenone

Step 1: In-Situ Catalyst Activation

  • In a dry Schlenk tube, add 0.5 mol% of the ruthenium dimer[Ru(p-cymene)Cl₂]₂ and 1.1 mol% of 3-ethyl-5-methylpyrazole.

  • Add 10 mL of anhydrous, degassed isopropanol.

  • Stir the mixture at 80°C for 30 minutes. This step breaks the ruthenium dimer and forms the active mononuclear[Ru(p-cymene)(3-Et-5-MePz)Cl] complex.

Step 2: Hydrogen Transfer

  • Add 1.0 mmol of acetophenone to the activated catalyst solution.

  • Introduce 5.0 mol% of KOH (prepared as a 0.1 M solution in isopropanol) to initiate the catalytic cycle by facilitating chloride substitution and subsequent hydride formation.

  • Maintain the reaction at 80°C for 2-4 hours. Monitor the conversion of the ketone to the alcohol via GC-FID or TLC.

  • Cool the mixture to room temperature, filter through a short pad of silica gel to remove the ruthenium complex, and concentrate the filtrate under reduced pressure to obtain pure 1-phenylethanol.

TransferHydrogenation RuCl Pre-catalyst Ru(II)-Cl Complex RuH Active Species Ru(II)-Hydride RuCl->RuH + iPrOH, Base - Acetone TS Bifunctional Transition State (Ru-H···C=O···H-N) RuH->TS + Ketone RuAlk Ru-Alkoxide Intermediate TS->RuAlk Hydride Transfer RuAlk->RuH + iPrOH - Product Alcohol

Metal-ligand bifunctional mechanism for Ru-catalyzed transfer hydrogenation.

Quantitative Data Presentation

The following table summarizes the expected catalytic performance of 3-Et-5-MePz metal complexes based on established benchmarks for structurally analogous 3,5-disubstituted pyrazole systems.

Reaction TypeCatalyst SystemSubstrateTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Suzuki-Miyaura1.0 mol% Pd(3-Et-5-MePz)₂Cl₂4-Bromoanisole + PhB(OH)₂804>9595~24
Suzuki-Miyaura0.5 mol% Pd(3-Et-5-MePz)₂Cl₂Bromobenzene + PhB(OH)₂802>98196~98
Transfer Hydrog.0.5 mol% Ru(p-cymene)(3-Et-5-MePz)Acetophenone803>92184~61
Transfer Hydrog.0.1 mol% Ru(p-cymene)(3-Et-5-MePz)Benzophenone826>88880~146

References

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. 1

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics - ACS Publications.3

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC - National Institutes of Health.2

  • Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones. Dalton Transactions - RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,4-Hexanedione & Hydrazine Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of pyrazole derivatives via the condensation of 2,4-hexanedione and hydrazines. This guide is designed for researchers and drug development professionals who require high-yield, reproducible methodologies for heterocyclic synthesis.

The Knorr pyrazole synthesis is a cornerstone reaction in medicinal chemistry, utilizing 1,3-dicarbonyl compounds like 2,4-hexanedione to form biologically active pyrazole scaffolds[1]. However, the unsymmetrical nature of 2,4-hexanedione (possessing both a methyl ketone and an ethyl ketone terminus) and the multi-step kinetics of the condensation often lead to poor yields, stalled intermediates, or undesirable regioisomer mixtures.

Part 1: Mechanistic Workflow & Causality

To troubleshoot low yields, one must first understand the causality of the reaction cascade. The condensation is not a single concerted step; it is a sequence of nucleophilic attacks and dehydrations.

  • Hydrazone Formation (Kinetic Step): The primary amine of the hydrazine attacks the most electrophilic/least sterically hindered carbonyl (typically the C2 methyl ketone of 2,4-hexanedione) to form a hydrazone.

  • Intramolecular Cyclization: The secondary amine of the hydrazone attacks the remaining carbonyl (C4 ethyl ketone), forming a cyclic hydroxylpyrazolidine intermediate.

  • Dehydration (Thermodynamic Step): The intermediate undergoes dehydration to yield the aromatic pyrazole. Under neutral pH conditions, this dehydration is the rate-determining step and is the most common point of failure[2].

Mechanism Diketone 2,4-Hexanedione (Substrate) Hydrazone Hydrazone (Kinetic Product) Diketone->Hydrazone + Hydrazine (-H2O) Hydrazine Hydrazine (Nucleophile) Hydrazine->Hydrazone Hydroxyl Hydroxylpyrazolidine (Intermediate) Hydrazone->Hydroxyl Cyclization Pyrazole Pyrazole (Final Product) Hydroxyl->Pyrazole Acid Catalysis (-H2O)

Mechanistic workflow of Knorr pyrazole synthesis highlighting the critical intermediate.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows complete consumption of 2,4-hexanedione, but my isolated pyrazole yield is under 40%. What is happening?

A1: You are likely experiencing a stalled reaction at the hydroxylpyrazolidine intermediate . While the initial hydrazone formation and cyclization are rapid, the final dehydration to form the aromatic pyrazole is the rate-determining step at neutral pH[2]. If your solvent system lacks sufficient protons to protonate the hydroxyl group, the intermediate will accumulate.

  • Solution: Introduce an acid catalyst. Adding 1.1 equivalents of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (TsOH) will drastically accelerate the dehydration step, driving the reaction to completion.

Q2: I am using a substituted arylhydrazine and getting a near 50:50 mixture of two regioisomers. How do I improve regioselectivity?

A2: 2,4-hexanedione is an unsymmetrical diketone. The initial nucleophilic attack can occur at either the C2 (methyl) or C4 (ethyl) carbonyl. While the C2 position is slightly less sterically hindered, high temperatures (e.g., refluxing ethanol) provide enough thermal energy to overcome the activation barrier for both pathways, resulting in poor selectivity.

  • Solution: Lower the temperature and change the solvent. Research demonstrates that conducting the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc) can yield highly regioselective 1-aryl-3,4,5-substituted pyrazoles (often >95:5 selectivity)[3],[4].

Q3: The reaction mixture turns dark orange/brown, and I am isolating polymeric or azine side-products. How can I prevent this?

A3: This indicates either the oxidation of the hydrazine or a stoichiometric imbalance leading to azine formation (where one molecule of hydrazine reacts with two molecules of 2,4-hexanedione).

  • Solution: Ensure strict stoichiometry (typically 1.05 equivalents of hydrazine to 1.0 equivalent of diketone). To prevent oxidation, degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction, and run the condensation under an inert atmosphere.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity for the condensation of 2,4-hexanedione with phenylhydrazine.

Solvent SystemAdditive / CatalystTemperatureTimeOverall Yield (%)Regioselectivity (C2 vs C4 attack)
Ethanol (EtOH)None (Neutral pH)25 °C24 h42%60 : 40
Ethanol (EtOH)Acetic Acid (1.1 eq)80 °C (Reflux)4 h88%55 : 45
TolueneTsOH (0.05 eq)110 °C (Reflux)2 h94%50 : 50
DMAc None 25 °C 12 h 92% >95 : 5

Data synthesis based on optimization principles for unsymmetrical 1,3-diketone condensations[3],[4],[2].

Part 4: Validated Experimental Protocol

To ensure a self-validating system, this protocol includes specific physical and analytical checkpoints. This procedure is optimized for the high-yield, regioselective synthesis of 1-phenyl-3-ethyl-5-methyl-1H-pyrazole.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried, round-bottom flask with 10 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.

  • Add 2,4-hexanedione (1.0 mmol, 114 mg).

  • Checkpoint: The solution should be completely clear and colorless.

Step 2: Nucleophile Addition

  • Cool the reaction flask to 0 °C using an ice bath.

  • Dissolve phenylhydrazine (1.05 mmol, 113.5 mg) in 2 mL of degassed DMAc.

  • Add the hydrazine solution dropwise over 10 minutes to control the exothermic hydrazone formation.

  • Checkpoint: A slight yellowing of the solution indicates the successful formation of the kinetic hydrazone intermediate.

Step 3: Cyclization and Dehydration

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Stir for 12 hours under an Argon atmosphere.

  • Checkpoint (Self-Validation): Pull a 10 µL aliquot and analyze via LC-MS. You should observe the disappearance of the diketone (m/z 115 [M+H]+). If the mass of the hydroxylpyrazolidine intermediate (m/z 223 [M+H]+) is dominant, add 1 drop of glacial acetic acid and stir for an additional 2 hours to force dehydration to the final product (m/z 205[M+H]+).

Step 4: Workup and Purification

  • Quench the reaction by pouring it into 50 mL of crushed ice water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes:Ethyl Acetate, 9:1) to isolate the pure pyrazole.

Part 5: Troubleshooting Decision Tree

Use the following diagnostic logic to rapidly identify and resolve yield bottlenecks in your workflow.

Troubleshooting Start Issue: Low Pyrazole Yield Check1 Is 2,4-hexanedione fully consumed? (LC-MS) Start->Check1 Yes1 Check Intermediates (Mass = Product + 18) Check1->Yes1 Yes No1 Increase Hydrazine eq. or gently warm to 40°C Check1->No1 No Check2 Hydroxylpyrazolidine Accumulation? Yes1->Check2 Yes2 Add Acid Catalyst (e.g., TsOH, AcOH) Check2->Yes2 Yes No2 Check for Azines (Mass = Diketone x2 + N2) Check2->No2 No

Decision tree for troubleshooting low yields in 1,3-diketone condensations.

References

  • [2] L. Shen et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, Royal Society of Chemistry. Available at: [Link]

  • [4] Organic Chemistry Portal. Pyrazole synthesis. Organic-Chemistry.org. Available at: [Link]

  • [3] MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules. Available at: [Link]

Sources

Technical Support Center: Resolving Broad NMR Signals in 3-Ethyl-5-Methylpyrazole Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in the NMR analysis of N-unsubstituted pyrazoles: the presence of broad signals arising from tautomerism. In this guide, we will specifically focus on 3-ethyl-5-methylpyrazole as a model system to illustrate the principles and experimental techniques required to obtain high-resolution NMR data.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the ¹H and ¹³C NMR spectra of my 3-ethyl-5-methylpyrazole sample broad?

A1: The broad signals you are observing are a classic hallmark of chemical exchange, a phenomenon where a nucleus transitions between two or more different chemical environments on the NMR timescale.[1][2] In the case of 3-ethyl-5-methylpyrazole, this is due to annular prototropic tautomerism. The proton on the nitrogen atom rapidly moves between the two adjacent nitrogen atoms, resulting in a dynamic equilibrium between two tautomeric forms: 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole.[3][4] When the rate of this exchange is comparable to the difference in the resonance frequencies of the nuclei in the two tautomers, the NMR signals become broad.[5][6]

Q2: What are the two tautomers of 3-ethyl-5-methylpyrazole?

A2: The two tautomers are constitutional isomers that rapidly interconvert. They are:

  • Tautomer A: 3-ethyl-5-methyl-1H-pyrazole

  • Tautomer B: 5-ethyl-3-methyl-1H-pyrazole

The equilibrium between these two forms is what leads to the observed broadness in the NMR spectrum at room temperature.[3]

Q3: What factors can influence the tautomeric equilibrium?

A3: The position of the tautomeric equilibrium is sensitive to several factors, including:

  • Solvent: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other.[3][4]

  • Temperature: Temperature affects the rate of proton exchange. Lowering the temperature can slow down the exchange, while increasing it can accelerate it.[7][8]

  • Substituent Effects: The electronic properties of the substituents on the pyrazole ring influence the acidity of the N-H proton and the stability of the respective tautomers. Electron-donating groups like ethyl and methyl tend to favor the tautomer where the substituent is at the 3-position.[3]

Troubleshooting Guides: Resolving Broad Signals

This section provides detailed, step-by-step protocols to resolve the broad NMR signals of 3-ethyl-5-methylpyrazole and obtain sharp, interpretable spectra.

Issue 1: Broad and Unresolved Signals at Room Temperature

Cause: The rate of tautomeric exchange is in the intermediate regime on the NMR timescale at ambient temperature, leading to significant line broadening.[2]

Solution: Variable Temperature (VT) NMR Spectroscopy

By altering the temperature of the NMR experiment, you can manipulate the rate of tautomeric exchange to move into either the slow or fast exchange regime, both of which result in sharper signals.[8]

Experimental Protocol: Variable Temperature (VT) ¹H NMR

  • Sample Preparation: Prepare a solution of 3-ethyl-5-methylpyrazole in a suitable deuterated solvent (e.g., toluene-d₈, THF-d₈, or methanol-d₄) at a concentration of approximately 5-10 mg/mL. Toluene and THF are good starting points as their lower freezing points allow for a wider low-temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Low-Temperature Analysis:

    • Cool the sample in decrements of 10-20 K (e.g., to 273 K, 253 K, 233 K, etc.).

    • Allow the sample temperature to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • At each temperature, carefully shim the instrument to ensure optimal magnetic field homogeneity.[9]

    • Expected Outcome: As the temperature is lowered, the rate of proton exchange will decrease. You should observe the broad signals gradually sharpening and eventually resolving into two distinct sets of signals, corresponding to the two individual tautomers (Tautomer A and Tautomer B).[8][10]

  • High-Temperature Analysis (Optional):

    • If your broad signals do not resolve at low temperatures, or if you wish to observe the fast-exchange regime, you can heat the sample in increments of 10-20 K (e.g., to 313 K, 333 K, 353 K).

    • Expected Outcome: As the temperature increases, the rate of exchange will increase. The broad signals may coalesce into a single, sharp set of averaged signals. This indicates that the exchange is now fast on the NMR timescale.[2]

Data Presentation: Expected Effects of Temperature on the ¹H NMR Spectrum

Temperature RegimeExchange RateExpected Spectral Appearance
Low Temperature SlowTwo distinct sets of sharp signals, one for each tautomer.
Intermediate (Room Temp) IntermediateBroad, unresolved signals.
High Temperature FastOne set of sharp, averaged signals.

Visualization: Tautomeric Equilibrium and the Effect of Temperature

Tautomerism_Temperature cluster_equilibrium Tautomeric Equilibrium cluster_temp Effect of Temperature Tautomer_A 3-ethyl-5-methyl-1H-pyrazole Tautomer_B 5-ethyl-3-methyl-1H-pyrazole Tautomer_A->Tautomer_B k_exchange Low_T Low Temperature (Slow Exchange) High_T High Temperature (Fast Exchange) Resolved_Spectra Resolved_Spectra Low_T->Resolved_Spectra Two sets of sharp signals Averaged_Spectra Averaged_Spectra High_T->Averaged_Spectra One set of sharp signals Troubleshooting_Workflow Start Broad NMR Signals Observed VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR Resolved Signals Resolved VT_NMR->Resolved Yes Unresolved Signals Still Broad VT_NMR->Unresolved No Solvent_Study Conduct a Solvent Study 2D_NMR Acquire 2D NMR (HSQC/HMBC) Solvent_Study->2D_NMR No, but distinct shifts observed Solvent_Study->Resolved Yes Characterized Tautomers Characterized 2D_NMR->Characterized Resolved->2D_NMR Unresolved->Solvent_Study

Caption: Troubleshooting workflow for broad pyrazole NMR signals.

Advanced Characterization: 2D NMR Spectroscopy

Once you have successfully resolved the signals for the two tautomers (or even if they remain somewhat broad but distinct), 2D NMR techniques are invaluable for unambiguous assignment of all proton and carbon signals for each tautomer.

Recommended 2D NMR Experiments:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is essential for assigning the protonated carbons in each tautomer.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of each tautomer by observing long-range correlations (e.g., from the methyl protons to the pyrazole ring carbons).

By combining the information from VT-NMR, solvent studies, and 2D NMR, you can achieve a complete and unambiguous characterization of the tautomeric forms of 3-ethyl-5-methylpyrazole in solution.

References

  • Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy - Boston University. (2023, May 26).
  • Troubleshooting 1 H NMR Spectroscopy.
  • Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide - Benchchem.
  • Chemical Exchange Studies - NMR Theory, UCSB Chem and Biochem NMR Facility.
  • Pulse sequences for measuring exchange rates between proton species: From unlocalised NMR spectroscopy to chemical exchange saturation transfer imaging - PubMed. (2020, October 15).
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19).
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022, June 30).
  • Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide - Benchchem.
  • Chemical Exchange | Protein NMR. (2012, October 22).
  • Chemical Exchange - PMC.
  • Chemical Exchange Effects in NMR - ResearchGate.
  • A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles - New Journal of Chemistry (RSC Publishing).
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20).
  • nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7).

Sources

Technical Support Center: Purification of 3-Ethyl-5-Methylpyrazole by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-ethyl-5-methylpyrazole via vacuum distillation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this specific application. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles to empower you to optimize your purification process and resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying 3-ethyl-5-methylpyrazole?

A1: Vacuum distillation is employed to separate compounds based on differences in their boiling points. For substances with high boiling points at atmospheric pressure, like many pyrazole derivatives, distillation at ambient pressure can lead to thermal decomposition. By reducing the pressure, the boiling point of 3-ethyl-5-methylpyrazole is significantly lowered, allowing for its purification at a temperature that minimizes the risk of degradation. This is crucial for maintaining the integrity and purity of the final product.

Q2: What is the estimated boiling point of 3-ethyl-5-methylpyrazole under vacuum?

To estimate the boiling point at a specific vacuum pressure, a pressure-temperature nomograph is an invaluable tool[2]. For example, a related compound, 3-amino-5-methylpyrazole, has a reported boiling point of 128 °C at 2 mmHg. This suggests that for 3-ethyl-5-methylpyrazole, distillation at a moderately high vacuum (e.g., 1-10 mmHg) will likely result in a boiling point within a manageable range for standard laboratory equipment.

Q3: What are the primary impurities I should expect when purifying 3-ethyl-5-methylpyrazole?

A3: The impurities will largely depend on the synthetic route used to prepare the compound. Common impurities may include unreacted starting materials, such as hydrazine derivatives and β-dicarbonyl compounds, as well as side-products from the cyclization reaction. If the synthesis involves the use of a solvent, residual solvent may also be present. A pre-distillation analysis, for example by Gas Chromatography-Mass Spectrometry (GC-MS), can help identify the specific impurities in your crude product.

Q4: What are the key safety precautions I need to take when performing vacuum distillation of 3-ethyl-5-methylpyrazole?

A4: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves[2][3].

  • Fume Hood: Conduct the distillation in a well-ventilated fume hood to avoid inhalation of any volatile compounds[2].

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use to prevent implosion under vacuum.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. A stir bar is essential for smooth boiling under vacuum.

  • Inert Atmosphere: For air-sensitive compounds, it is advisable to backfill the distillation apparatus with an inert gas like nitrogen or argon after the distillation is complete and before exposing the hot residue to air.

Troubleshooting Guide

This section addresses specific issues you may encounter during the vacuum distillation of 3-ethyl-5-methylpyrazole.

Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum

Symptoms:

  • The pressure reading on the vacuum gauge is higher than expected.

  • The pressure fluctuates significantly during the distillation.

  • The distillation rate is very slow or non-existent.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
System Leaks Leaks are the most common cause of vacuum problems. They can occur at any joint or connection in the distillation apparatus.Isolate and Test: Systematically check each joint. Ensure all ground glass joints are properly greased and clamped. Inspect all tubing for cracks or loose connections. A "hissing" sound can often indicate a leak.
Inadequate Vacuum Pump The vacuum pump may not be powerful enough to reach the desired pressure, or its performance may have degraded.Pump Maintenance: Check the pump oil level and quality; change if necessary. Ensure the pump is appropriate for the desired vacuum level. For high vacuum, a two-stage rotary vane pump is often required.
Outgassing of Materials Porous materials or contaminants within the system can release trapped gases under vacuum, leading to a higher-than-expected pressure.Proper Cleaning and Drying: Ensure all glassware is thoroughly cleaned and dried before assembly. Avoid using materials that can outgas, such as certain types of plastic tubing.
Issue 2: Product Decomposition or Charring

Symptoms:

  • The distillate has a dark color or contains dark particles.

  • A dark, tarry residue is left in the distillation flask.

  • The yield of the purified product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Excessive Heating Temperature Pyrazole derivatives can be susceptible to thermal decomposition at elevated temperatures. The temperature of the heating mantle may be too high, causing the compound to degrade before it distills.Lower the Pot Temperature: The goal is to heat the compound just enough to achieve a steady distillation rate. Use the lowest possible temperature. A good starting point is to set the mantle temperature 20-30 °C above the expected boiling point of the liquid.
Prolonged Heating Even at a suitable temperature, prolonged exposure to heat can lead to decomposition.Efficient Distillation: Ensure the distillation is running efficiently to minimize the time the compound is at an elevated temperature. A well-insulated distillation column can help maintain the necessary temperature gradient with less heat input.
Presence of Catalytic Impurities Acidic or basic impurities remaining from the synthesis can catalyze decomposition reactions at high temperatures.Pre-distillation Neutralization: If acidic or basic impurities are suspected, consider a pre-distillation workup, such as washing the crude product with a dilute bicarbonate solution or brine, followed by drying.

Experimental Protocols

Protocol 1: Pre-Distillation Workup
  • Dissolve the Crude Product: Dissolve the crude 3-ethyl-5-methylpyrazole in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. This helps to remove any acidic or water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is the crude product ready for vacuum distillation.

Protocol 2: Vacuum Distillation Setup and Procedure

VacuumDistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown start Start inspect Inspect Glassware start->inspect 1. assemble Assemble Apparatus inspect->assemble 2. grease Grease Joints assemble->grease 3. crude Add Crude Product & Stir Bar grease->crude 4. vacuum Apply Vacuum crude->vacuum 5. heat Gradually Heat vacuum->heat 6. collect Collect Fractions heat->collect 7. monitor Monitor Temperature & Pressure collect->monitor 8. cool Cool to Room Temp monitor->cool 9. backfill Backfill with Inert Gas cool->backfill 10. disassemble Disassemble backfill->disassemble 11. end End disassemble->end 12.

Caption: Workflow for the vacuum distillation of 3-ethyl-5-methylpyrazole.

Step-by-Step Procedure:

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter. A short-path distillation apparatus is recommended for high-boiling compounds.

  • Grease Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Charge the Flask: Add the crude 3-ethyl-5-methylpyrazole and a magnetic stir bar to the distillation flask.

  • Connect to Vacuum: Connect the vacuum adapter to a vacuum trap and then to the vacuum pump.

  • Apply Vacuum: Turn on the stirrer and then slowly apply the vacuum. The pressure should drop to the desired level.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

  • Collect Fractions: As the liquid begins to boil and condense, collect the distillate in the receiving flask. It is good practice to collect a forerun fraction, which may contain more volatile impurities, before collecting the main product fraction.

  • Monitor: Throughout the distillation, monitor the temperature of the vapor and the pressure of the system. A stable boiling point at a constant pressure indicates a pure compound is being distilled.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.

  • Backfill with Inert Gas: Slowly introduce an inert gas, such as nitrogen, to bring the system back to atmospheric pressure.

  • Disassembly: Carefully disassemble the apparatus.

Data Presentation

Table 1: Physical Properties of 3-Ethyl-5-Methylpyrazole and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)
3-Ethyl-5-methyl-1H-pyrazoleC6H10N2110.16Not ReportedNot Reported
3,5-DimethylpyrazoleC5H8N296.13218760[1]
3-Amino-5-methylpyrazoleC4H7N397.121282
Ethyl 3-methyl-1H-pyrazole-5-carboxylateC7H10N2O2154.17299.1 (Predicted)760[4]

Note: The lack of a reported atmospheric boiling point for 3-ethyl-5-methylpyrazole necessitates careful and gradual heating during the initial distillation to determine the approximate boiling range under your specific vacuum conditions.

Visualization of Troubleshooting Logic

TroubleshootingLogic cluster_problem Problem Identification cluster_vacuum Vacuum Issues cluster_decomposition Decomposition Issues problem Distillation Issue vacuum_issue Poor/Unstable Vacuum problem->vacuum_issue Symptom: Low/unstable pressure decomposition Product Decomposition problem->decomposition Symptom: Dark distillate/residue leak Check for Leaks vacuum_issue->leak 1. Most Common pump Check Pump Performance leak->pump 2. If no leaks outgassing Check for Outgassing pump->outgassing 3. If pump is ok temp Lower Heating Temperature decomposition->temp 1. First action time Reduce Distillation Time temp->time 2. If still decomposing impurities Neutralize Impurities time->impurities 3. If decomposition persists

Caption: A logical flowchart for troubleshooting common vacuum distillation problems.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Erowid. (n.d.). Nomograph for the calculation of boiling points under vacuum. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Good Price CAS:4027-57-0 | Ethyl 3-methylpyrazole-5-carboxylate for Sale - Quotation. (n.d.). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethyl pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. 5-Benzo[2][5]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Retrieved from [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • EPA. (2025). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • YouTube. (2016). Carrying out a vacuum distillation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Yamatho Supply LLC. (2021). Boiling point of water. Retrieved from [Link]

  • University of Rochester. (n.d.). Pressure - Temperature nomograph. Retrieved from [Link]

  • MDPI. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

Sources

Technical Support Center: 3-Ethyl-5-Methylpyrazole Tautomerism Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EMP-TAUT-001 Subject: Solvent Effects on Tautomeric Ratio & NMR Interpretation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Hub: Why is my data ambiguous?

Before optimizing solvent conditions, we must diagnose if the anomalies you are observing are due to tautomerism.

Common Symptoms
ObservationProbable CauseImmediate Action
Broad/Missing NMR Signals Intermediate exchange rate on the NMR timescale at Room Temp (RT).Run Variable Temperature (VT) NMR (down to -40°C or up to +50°C).
"Missing" Carbon Peaks C3 and C5 carbons broaden into the baseline due to coalescence.Acquire

C NMR
at low temperature (e.g., in Acetone-

or CD

Cl

).
Unexpected Integration Integration of C-substituents (Ethyl vs. Methyl) is non-integer.This is a weighted average of two tautomers in fast exchange.[1]
Solubility Issues Formation of H-bonded cyclic trimers/tetramers in non-polar solvents.Switch to a polar aprotic solvent (DMSO-

, DMF-

).

The Science: Tautomeric Equilibrium & Solvent Effects[2][3][4][5][6]

The Core Mechanism

3-ethyl-5-methylpyrazole (EMP) undergoes annular desmotropy (prototropic tautomerism). The proton on the nitrogen oscillates between N1 and N2.

  • Tautomer A (3-Ethyl): The proton is on N1. The Ethyl group is at position 3; Methyl is at position 5.

  • Tautomer B (5-Ethyl): The proton moves to N2 (which becomes the new N1). The Ethyl group is now effectively at position 5; Methyl is at position 3.

Steric Rule of Thumb: In pyrazoles, the position adjacent to the N-H (position 5) is sterically more crowded than position 3. Therefore, bulky groups prefer position 3 .

  • Ethyl vs. Methyl: Ethyl is sterically bulkier than Methyl.

  • Prediction: The equilibrium generally favors Tautomer A (3-Ethyl-5-methyl) to keep the larger ethyl group away from the N-H.

Solvent Influence Matrix

Solvents do not just dissolve the sample; they actively participate in the equilibrium by stabilizing specific dipole moments or disrupting intermolecular hydrogen bonds.

1. Non-Polar / Inert Solvents (CDCl

, Benzene-

, Cyclohexane)
  • State: Pyrazoles self-associate into cyclic trimers or tetramers via intermolecular N-H···N hydrogen bonds.[2][3][4]

  • Effect: The equilibrium is driven by the stability of the trimer, not the individual monomer.

  • Observation: Signals are often sharper than in protic solvents but chemical shifts are concentration-dependent.

2. Polar Aprotic Solvents (DMSO-

, DMF, Acetone-

)
  • State: The solvent acts as a strong H-bond acceptor. It breaks the pyrazole trimers, resulting in monomers solvated by the solvent.

  • Effect: This isolates the intrinsic steric/electronic preference of the molecule.

  • Result: The steric preference for the 3-Ethyl tautomer is most pronounced here.

3. Polar Protic Solvents (Methanol-

, D

O)
  • State: Solvent acts as both H-bond donor and acceptor.

  • Effect: Fast proton exchange is catalyzed by the solvent.

  • Result: You will almost always see averaged signals (coalescence) at room temperature. Distinguishing tautomers is difficult without extreme cooling.

Visualization of Pathways[7]

Workflow: Tautomeric Equilibrium & Solvent Interaction[2][3][4]

Tautomerism cluster_equilibrium Annular Tautomerism Equilibrium T1 Tautomer A (3-Ethyl-5-Methyl) (Favored Sterically) T2 Tautomer B (5-Ethyl-3-Methyl) (Disfavored) T1->T2 Proton Shift (Fast) Solvent Solvent Environment Solvent->T1 Stabilizes Dipole Solvent->T2 H-Bonding

Caption: The dynamic equilibrium between the 3-ethyl and 5-ethyl forms. The 3-ethyl form is generally favored to minimize steric clash between the substituent and the N-H proton.

Experimental Protocol: Measuring (Tautomeric Ratio)

To accurately determine the ratio


, you cannot rely on standard Room Temperature (RT) NMR.
Method: Low-Temperature C NMR

Objective: Slow down the proton exchange to the "slow exchange regime" on the NMR timescale.

  • Solvent Choice: Use THF-

    
      or Acetone-
    
    
    
    .
    • Why? They remain liquid at very low temperatures (down to -100°C) and are polar aprotic (monomeric species).

  • Sample Prep: Dissolve ~20 mg EMP in 0.6 mL solvent.

  • VT-NMR Setup:

    • Start at 25°C . Observe C3/C5 peaks (likely broad or averaged).

    • Cool in 10°C increments.

    • Target Temperature: -70°C to -90°C .

  • Data Acquisition:

    • At the target temperature, the C3 and C5 signals should split into two distinct pairs of unequal intensity.

    • C3 (Ethyl-bearing carbon): Look for the carbon attached to the ethyl group.

    • C5 (Methyl-bearing carbon): Look for the carbon attached to the methyl group.

  • Calculation:

    • Integrate the distinct signals.

Troubleshooting Flowchart

Troubleshooting Start Start: Broad/Weird NMR Signals CheckSolvent Is Solvent Protic? (MeOH, D2O) Start->CheckSolvent SwitchSolvent Switch to DMSO-d6 or Acetone-d6 CheckSolvent->SwitchSolvent Yes ExchangeCheck Are signals still broad? CheckSolvent->ExchangeCheck No SwitchSolvent->ExchangeCheck RunVT Run VT-NMR (Cool to -60°C) ExchangeCheck->RunVT Yes (Fast Exchange) Analyze Analyze Peak Splitting Calculate Kt ExchangeCheck->Analyze No (Slow Exchange) RunVT->Analyze

Caption: Decision tree for resolving spectral broadening caused by tautomeric exchange.

Frequently Asked Questions (FAQ)

Q1: Why does my LC-MS show a single peak if there are two tautomers? A: HPLC timescales are seconds; NMR timescales are milliseconds. Tautomeric interconversion occurs in microseconds. On an LC column, the tautomers interconvert faster than they separate, appearing as a single average peak. You cannot separate these tautomers by standard chromatography at room temperature.

Q2: I see a 50:50 ratio in CDCl


. Is this a coincidence? 
A:  Likely, yes. In CDCl

, pyrazoles form cyclic trimers. If the trimerization energy is high, it might force a specific stoichiometry, but often, the steric difference between Methyl and Ethyl is small enough that the trimer accommodates both, leading to a near 1:1 ratio.

Q3: Which tautomer binds to my protein target? A: The protein pocket will select the specific tautomer that fits its H-bond donor/acceptor requirements. The energy cost to switch tautomers is low (< 2-3 kcal/mol), so the protein can easily "induce" the required tautomer upon binding ("Induced Fit").

References

  • Alkorta, I., & Elguero, J. (2004). Tautomerism of Pyrazoles: A Review. This is the foundational text for understanding annular tautomerism in azoles.

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: Crystallography and NMR.

  • BenchChem Technical Support. (2025).

    • [5]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. The definitive guide on substituent effects on tautomeric equilibria.

Sources

overcoming steric hindrance in 3-ethyl-5-methylpyrazole coordination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Ethyl-5-Methylpyrazole (3-Et-5-MePz) Coordination Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Ligand Engineering Support Hub

Case Reference: 3-Et-5-MePz Steric/Tautomeric Management Status: Active Guide

You are likely here because your coordination reaction yielded a precipitate of the free ligand, an unexpected isomer, or a complex with high solubility but poor crystallinity.[1] The 3-ethyl-5-methylpyrazole ligand presents a unique asymmetric steric challenge . Unlike its symmetric cousin (3,5-dimethylpyrazole), this ligand forces a binary choice upon the metal center: coordinate adjacent to a Methyl group or an Ethyl group.[1]

This guide provides advanced troubleshooting to manipulate this steric decision tree.

Part 1: The Core Mechanism (Tautomeric Control)

To solve coordination failure, you must first understand the "Tautomeric Switch."[1]

In solution, 3-ethyl-5-methylpyrazole exists in dynamic equilibrium between two tautomers.[1] The position of the proton (N1) dictates the numbering. The metal coordinates to the lone pair on N2 .

  • Tautomer A (5-Ethyl-3-methyl): The proton is on the nitrogen next to the Ethyl group. The Metal binds next to the Methyl group.

    • Steric Profile: Lower (Methyl < Ethyl).[1]

    • Outcome: Preferred for monodentate coordination.[1]

  • Tautomer B (3-Ethyl-5-methyl): The proton is on the nitrogen next to the Methyl group. The Metal binds next to the Ethyl group.

    • Steric Profile: High (Ethyl clash).[1]

    • Outcome: Often leads to failed coordination or distorted geometries.[1]

Visualizing the Decision Tree

The following diagram illustrates the critical path your reaction takes based on the tautomer present at the moment of coordination.

Tautomer_Logic Ligand 3-Et-5-MePz (Solution) Taut_Me Tautomer A (Metal faces Methyl) Ligand->Taut_Me Fast H-Shift Taut_Et Tautomer B (Metal faces Ethyl) Ligand->Taut_Et Fast H-Shift Complex_Stable Stable Complex [M-N(Me)...] Taut_Me->Complex_Stable Low Steric Barrier Complex_Unstable Steric Clash / Labile [M-N(Et)...] Taut_Et->Complex_Unstable High Steric Barrier Metal Metal Center (M) Metal->Taut_Me Metal->Taut_Et Bridged Pyrazolate Bridge (Both groups clash) Complex_Stable->Bridged Deprotonation (-H+) Complex_Unstable->Bridged Deprotonation (-H+)

Figure 1: The Tautomeric Decision Tree. Successful monodentate coordination almost exclusively proceeds via Tautomer A (Green Path) to minimize steric clash.[1]

Part 2: Troubleshooting Protocols
Scenario A: "I am getting a precipitate, but it's just re-crystallized ligand."

Diagnosis: The activation energy to displace your solvent or precursor ligands is higher than the energy required to crystallize the free pyrazole.[1] The Ethyl group is creating a "steric wall."[1]

Protocol: The Thermal Override

  • Solvent Switch: Move from Methanol/Ethanol to Acetonitrile or DMF .[1] Alcohols can H-bond to the pyrazole N2, competing with the metal.

  • Temperature: Reflux is mandatory. Room temperature stirring is insufficient for 3-Et-5-MePz coordination with first-row transition metals (Co, Ni, Cu) if bulky counter-ions are present.[1]

  • Step-by-Step:

    • Dissolve Metal Salt (1 eq) in minimal hot solvent.[1]

    • Dissolve Ligand (2.1 eq) in minimal hot solvent.[1]

    • Mix while boiling.

    • Critical Step: Do not cool immediately. Reflux for 2 hours to allow thermodynamic equilibration to the less sterically hindered tautomer (Tautomer A).[1]

Scenario B: "I need to form a dinuclear bridged species (Pyrazolate), but the reaction is messy."

Diagnosis: In bridging mode (pyrazolate anion), both the Methyl and Ethyl groups are adjacent to metal centers.[1] There is no "low steric" side.[1] The Ethyl group will clash with the auxiliary ligands on the second metal.

Protocol: The Base-Assisted Assembly To force this, you must remove the proton before or during coordination to prevent the neutral ligand from dissociating.

ParameterRecommendationReason
Base Triethylamine (Et3N) or KOHRapidly generates the pyrazolate anion (pz-), which is a stronger nucleophile than neutral Hpz.[1]
Stoichiometry 1:1 (Metal:Ligand)Bridging requires 1:[1]1. Excess ligand promotes monodentate capping.[1]
Auxiliary Ligand Avoid Phosphines/Bulky AminesUse small co-ligands like halides (Cl-, Br-) or azide (N3-) to accommodate the bulk of the Ethyl group.
Part 3: Comparative Steric Data

Understanding the physical bulk is crucial for ligand design.

SubstituentVan der Waals Volume (ų)Cone Angle (Approx)Coordination Risk
Methyl (-CH3) ~13.7~145°Low: Standard coordination.[1]
Ethyl (-CH2CH3) ~22.2~165°High: Rotational freedom of the ethyl tail sweeps a larger volume, destabilizing octahedral geometries.[1]

Expert Insight: If you are attempting to make an Octahedral (


) complex with neutral 3-Et-5-MePz ligands, it is nearly impossible to fit more than two ligands in the equatorial plane. Expect trans-isomerism  to minimize Ethyl-Ethyl repulsion.[1]
Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use 3-ethyl-5-methylpyrazole to synthesize MOFs? A: Yes, but you must use Solvothermal Synthesis .[1]

  • Why: Solvothermal conditions (high P, T > 120°C) overcome the steric barrier of the ethyl group.[1]

  • Tip: Use a dicarboxylate linker (like terephthalic acid) as a spacer.[1] The 3-Et-5-MePz will likely act as a capping ligand or form clusters (SBUs) where the ethyl groups point into the pores.

Q2: Why is my Copper(II) complex green instead of blue? A: This indicates a geometry shift due to sterics.[1]

  • Blue: Usually indicates distorted octahedral (Jahn-Teller) with water/solvent coordination.[1]

  • Green: Often indicates a Square Pyramidal or Tetrahedral geometry where steric bulk has forced the ejection of axial ligands. This is common with 3-Et-5-MePz; the ethyl group blocks the axial approach.

Q3: How do I distinguish which tautomer coordinated using NMR? A: Use NOESY 1H-NMR .

  • If the Metal is diamagnetic (e.g., Zn, Cd): Look for a Nuclear Overhauser Effect (NOE) between the Methyl protons and the Metal-bound auxiliary ligands.

  • Positive NOE: Methyl is proximal to the metal (Tautomer A).[1]

  • Negative/No NOE: Methyl is distal (Tautomer B - rare).[1]

Part 5: Experimental Workflow Visualization

Follow this logic flow to isolate the correct steric isomer.

Workflow Start Start Synthesis Mix Mix M + L (Reflux) Start->Mix Check Precipitate? Mix->Check Success Isolate Crystals (Tautomer A) Check->Success Yes (Colored) Fail Ligand Crash Out Check->Fail Yes (White/Colorless) Retry Add Base (Et3N) Force Bridging Fail->Retry Recycle Retry->Mix Re-attempt

Figure 2: Troubleshooting workflow for isolating sterically hindered pyrazole complexes.

References
  • Tautomerism in Pyrazoles: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.[1] (Foundational text on azole equilibrium).

  • Steric Control in Coordination: Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates."[1] Imperial College Press.[1] (Defines steric impact of 3-substituents).

  • Synthesis Protocols: BenchChem. "3-Methylpyrazole as a Ligand in Coordination Chemistry." Link (General protocol adapted for ethyl derivatives).[1]

  • Structural Analysis: Cambridge Structural Database (CSD).[1] Search query: "3-ethyl-5-methylpyrazole metal". (Verifies preference for Methyl-proximal coordination).

  • MOF Construction: Lu, C. Z., et al. "Construction of coordination polymers based on methylenebis(3,5-dimethylpyrazole)."[1][2] CrystEngComm, RSC.[1] Link (Analogous steric handling in polymer networks).[1]

Sources

Technical Support Center: Stability of 3-Ethyl-5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-ethyl-5-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find scientifically grounded explanations, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior of 3-ethyl-5-methylpyrazole in acidic environments.

Q1: What are the primary structural features of 3-ethyl-5-methylpyrazole that influence its stability in acid?

A1: The stability of 3-ethyl-5-methylpyrazole is governed by several key features of its molecular structure:

  • Aromatic Pyrazole Ring: The core of the molecule is a five-membered aromatic ring containing two adjacent nitrogen atoms. This aromatic system confers significant stability, making the ring generally resistant to cleavage under typical acidic conditions.[1]

  • Amphoteric Nature: The pyrazole ring possesses both a weakly acidic "pyrrole-like" nitrogen (N1-H) and a weakly basic "pyridine-like" nitrogen (N2).[2][3] The pyridine-like nitrogen, with its lone pair of electrons in an sp² orbital, is the primary site of interaction in acidic media.[4]

  • Electron-Donating Substituents: The ethyl group at position C3 and the methyl group at position C5 are electron-donating groups. These groups increase the electron density in the pyrazole ring, which can enhance the basicity of the pyridine-like nitrogen atom, making it more readily protonated.[2]

Q2: What is the expected behavior of 3-ethyl-5-methylpyrazole when dissolved in an acidic solution?

A2: In an acidic medium, the primary event is the protonation of the pyridine-like N2 nitrogen atom. This acid-base reaction results in the formation of a stable 3-ethyl-5-methylpyrazolium cation.[1][5] This is a reversible equilibrium, and the compound is generally stable in this protonated form. The pyrazolium cation is actually more resistant to electrophilic attack than the neutral pyrazole molecule.[5]

Caption: Protonation equilibrium of 3-ethyl-5-methylpyrazole.

Q3: Is the pyrazole ring susceptible to degradation or cleavage under acidic conditions?

A3: The pyrazole ring is remarkably stable and resistant to cleavage by acid hydrolysis due to its aromaticity.[1][6] Degradation via ring-opening is more commonly observed under the influence of very strong bases or harsh oxidative conditions, which are not typical for most experimental acidic environments.[1][4] Therefore, for most applications in drug discovery and development, the core pyrazole structure is expected to remain intact.

Q4: What are the typical signs that my compound might be degrading in an acidic formulation?

A4: While 3-ethyl-5-methylpyrazole is generally stable, signs of potential degradation, which could be due to other functional groups in a more complex molecule or extreme conditions, include:

  • Visual Changes: Appearance of color in a previously colorless solution or the formation of a precipitate.

  • Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you might observe a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products.[7]

  • pH Drift: A significant change in the pH of the solution over time could indicate a chemical reaction is occurring.

Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to investigating the stability of 3-ethyl-5-methylpyrazole when you suspect degradation.

Q: I'm observing a loss of my compound in an acidic solution over time. How can I definitively determine if it's degrading and under what conditions?

A: The most rigorous way to answer this is by performing a forced degradation study . This is a standard practice in the pharmaceutical industry to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9] By intentionally exposing the compound to stress conditions more severe than it would typically encounter, you can identify potential degradation pathways.[10][11]

Experimental Protocol: Acid-Stress Forced Degradation Study

Objective: To investigate the stability of 3-ethyl-5-methylpyrazole under acidic stress conditions and to identify any potential degradation products.[12] This protocol is essential for developing a stability-indicating analytical method.[13]

Pillar of Trustworthiness: This protocol incorporates a time-zero (T=0) sample and a control (no-stress) sample. Comparing stressed samples against these controls allows for a self-validating system, ensuring that any observed changes are due to the applied stress and not other factors like sample preparation or analytical variability.

Materials & Reagents
  • 3-Ethyl-5-Methylpyrazole

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade (for neutralization)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Temperature-controlled water bath or oven

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 3-ethyl-5-methylpyrazole in a suitable solvent (e.g., Methanol or a 50:50 Methanol:Water mixture) to prepare a stock solution of 1 mg/mL.
  • Causality: Using a stock solution ensures accurate and consistent starting concentrations for all test arms. Methanol is often chosen for its ability to dissolve a wide range of organic compounds.

2. Preparation of Stress Samples:

  • Acid Stress Sample: In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl. The final concentration of the compound should be within the linear range of your analytical method (e.g., 50-100 µg/mL).[14]
  • Control Sample: Prepare a sample with the same final concentration of the compound in the analysis solvent (mobile phase or a neutral diluent) without the acid.
  • Causality: The goal is to achieve a target degradation of 5-20%.[9][11] Starting with 0.1 M HCl is a standard industry practice.[15] If degradation is too rapid or too slow, the acid concentration or temperature can be adjusted.

3. Incubation:

  • Place the "Acid Stress Sample" in a temperature-controlled environment, such as a water bath set to 60°C.[14][15]
  • Store the "Control Sample" under ambient, protected-from-light conditions.
  • Causality: Elevated temperature accelerates the rate of chemical reactions, allowing potential degradation to be observed in a shorter timeframe (e.g., hours or days) as opposed to months or years.[8]

4. Time-Point Sampling:

  • Withdraw aliquots from the "Acid Stress Sample" at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). The T=0 sample should be taken immediately after preparation.
  • Immediately neutralize the acidic aliquots with an equimolar amount of NaOH to stop the degradation reaction. Dilute the neutralized sample with the mobile phase to the target concentration for analysis.
  • Also, take an aliquot from the "Control Sample" at the final time point.
  • Causality: Neutralization is critical to "quench" the reaction, ensuring that the sample composition at the time of withdrawal is accurately reflected in the analysis.

5. HPLC/LC-MS Analysis:

  • Analyze all samples (T=0, stressed time points, and control) using a validated, stability-indicating HPLC method.
  • Example Chromatographic Conditions: [15]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV detector at a wavelength appropriate for the compound, or a mass spectrometer for peak identification.
  • Causality: A gradient elution is crucial for a stability-indicating method as it can separate the parent compound from potential degradation products, which may have very different polarities.[11]

6. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the T=0 and control samples.
  • Calculate the percentage of the remaining parent compound at each time point.
  • Look for the formation of new peaks, which indicate degradation products.
  • If using LC-MS, the mass of these new peaks can be determined to help elucidate their structures.[7]

0.1 M HCl Incubate at 60°C]; B --> D[ Control Sample

Neutral Diluent Store at Room Temp.]; C --> E{Sample at Time Points (0, 2, 4, 8, 24h)}; E --> F[Neutralize Aliquot with NaOH]; F --> G[Analyze by HPLC/LC-MS]; D --> H{Sample at Final Time Point}; H --> G; G --> I[Interpret Data:

  • % Parent Remaining

  • Identify Degradants

  • Assess Stability];

    subgraph "Setup" A; B; end subgraph "Stress & Sampling" C; D; E; F; H; end subgraph "Analysis" G; I; end

    style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#FBBC05,stroke:#202124,stroke-width:2px style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px style F fill:#FBBC05,stroke:#202124,stroke-width:2px style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

    Caption: Workflow for an acid-stress forced degradation study.

Data Summary Table

Forced degradation studies should be systematic. The conditions below are typical starting points recommended by regulatory bodies like the ICH and can be adapted based on the observed stability of the molecule.[8][16]

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°CTo assess stability in low pH environments.[8][17]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 80°CTo assess stability in high pH environments.[8][17]
Oxidation 3% - 30% H₂O₂Room TemperatureTo test susceptibility to oxidative degradation.[15][18]
Thermal Dry Heat60°C or higherTo evaluate intrinsic thermal stability.[12]
Photostability UV/Visible LightICH Q1B GuidelinesTo determine sensitivity to light.[15][18]

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]

  • Pyrazole. SlideShare. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Effect of the acid and base on the pyrazole ring. ResearchGate. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. De Gruyter. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Center for Biotechnology Information. [Link]

  • 3-Ethyl-5-methyl-1H-pyrazole. PubChem. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Structure, Function, and Application of MOFs: A Comprehensive Review from Synthesis to Gas/Liquid Phase Adsorption. MDPI. [Link]

Sources

Validation & Comparative

1H NMR Chemical Shifts of 3-Ethyl-5-Methylpyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of 3-ethyl-5-methylpyrazole, focusing on the dynamic tautomeric equilibrium that defines its spectroscopic signature. This analysis compares solvent systems and structural analogs to provide a robust reference for identification and purity assessment.

Executive Summary: The Tautomeric Challenge

For researchers in medicinal chemistry and ligand synthesis, 3-ethyl-5-methylpyrazole is a versatile building block. However, its characterization is frequently misinterpreted due to annular tautomerism . Unlike fixed N-alkylated pyrazoles, this compound exists as a dynamic mixture of two tautomers: 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole .

At room temperature, proton exchange is often faster than the NMR time scale, resulting in a spectrum of "averaged" signals. This guide compares the spectral performance of this compound across different solvent systems and against its symmetric analog, 3,5-dimethylpyrazole, to establish a definitive identification protocol.

Technical Deep Dive: The Chemical Shift Profile

The following data represents the standard 1H NMR profile of 3-ethyl-5-methylpyrazole. Note that chemical shifts (


) are sensitive to concentration and temperature due to hydrogen bonding.
Primary Assignment (CDCl , 300 K)

In deuterochloroform, the exchange rate is typically fast. The molecule appears as a single "average" species.

MoietyTypeShift (

ppm)
MultiplicityIntegralAssignment Logic
CH

(Ring)
Methyl2.28 Singlet (s)3HAveraged position (3/5). Slightly deshielded by aromatic ring current.
CH

(Ethyl)
Methylene2.64 Quartet (

Hz)
2HBenzylic-like position; averaged between 3- and 5-positions.
CH

(Ethyl)
Methyl1.25 Triplet (

Hz)
3HTerminal methyl, typical alkyl shift.
C4-H Aromatic5.85 Singlet (s)1HCharacteristic pyrazole C4 proton. Diagnostic for ring integrity.
N-H Amine9.0 - 13.0 Broad (br)1HHighly variable. Concentration dependent. Often invisible in dry CDCl

due to exchange broadening.

Comparative Analysis: Evaluating "Alternatives"

To validate the identity of 3-ethyl-5-methylpyrazole, one must compare it against alternative conditions (Solvents) and alternative structures (Analogs).

Comparison A: Solvent Effects (CDCl vs. DMSO- )

The choice of solvent is not merely about solubility; it acts as a "switch" for the tautomeric exchange rate.

FeatureCDCl

(Non-Polar)
DMSO-

(Polar Aprotic)
Scientific Insight
N-H Signal Broad, often weak/absent (

ppm).
Sharp or broadened singlet (

ppm).
DMSO acts as a Hydrogen Bond Acceptor (HBA), anchoring the NH proton and slowing intermolecular exchange.
Peak Resolution Sharp alkyl signals (Fast Exchange).Potential broadening of C3/C5 substituents.Strong H-bonding in DMSO can slow the tautomerism to an intermediate rate, sometimes broadening the methyl/ethyl signals at RT.
Water Peak ~1.56 ppm (variable).~3.33 ppm (distinct).Crucial for integration; wet DMSO can obscure the methylene quartet if not careful.
Comparison B: Structural Analog (vs. 3,5-Dimethylpyrazole)

Comparing 3-ethyl-5-methylpyrazole to its symmetric counterpart, 3,5-dimethylpyrazole (DMP), highlights the impact of asymmetry.

  • 3,5-Dimethylpyrazole (DMP): Due to symmetry (or degenerate tautomerism), the two methyl groups appear as a single singlet at

    
     2.25 ppm (6H).
    
  • 3-Ethyl-5-methylpyrazole: The symmetry is broken. You observe distinct signals for the methyl and the ethyl group.

    • Diagnostic Value: If you observe a singlet at 2.25 ppm integrating for 6H, you have likely synthesized the wrong compound (DMP). If you see a singlet (3H) and a quartet/triplet set (2H/3H), you have the correct asymmetric product.

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium that dictates the NMR appearance. In the "Fast Exchange" regime (standard NMR), the observed spectrum is the weighted average of Tautomer A and Tautomer B.

Tautomerism TautomerA Tautomer A (3-Ethyl-5-Methyl-1H) Transition Proton Transfer (Intermolecular) TautomerA->Transition -H+ Spectrum Observed NMR Spectrum (Weighted Average) TautomerA->Spectrum Contribution Transition->TautomerA TautomerB Tautomer B (5-Ethyl-3-Methyl-1H) Transition->TautomerB +H+ TautomerB->Transition TautomerB->Spectrum Contribution

Caption: Figure 1. The annular tautomerism of 3-ethyl-5-methylpyrazole. Rapid proton transfer averages the electronic environments of positions 3 and 5.

Experimental Protocol: Self-Validating Characterization

To ensure high-fidelity data, follow this protocol. It includes a "Self-Check" step to validate the solvent quality.

Materials
  • Analyte: ~10 mg 3-ethyl-5-methylpyrazole.

  • Solvent: 0.6 mL DMSO-

    
     (Preferred for NH detection) or CDCl
    
    
    
    (Preferred for alkyl resolution).
  • Internal Standard (Optional): TMS (Tetramethylsilane).

Workflow
  • Sample Preparation: Dissolve 10 mg of compound in 0.6 mL solvent. Ensure complete homogeneity; pyrazoles can be viscous.

  • Shimming: Shim on the lock signal until the deuterium lock level is stable.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       seconds (Crucial for accurate integration of the broad NH and aromatic protons).
      
    • Scans: 16 (CDCl

      
      ) or 64 (DMSO-
      
      
      
      ).
  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

  • Validation (The "Self-Check"):

    • Check: Does the ethyl CH

      
       quartet integrate to 2.0 vs the C4-H singlet at 1.0?
      
    • Pass: Sample is pure.

    • Fail: If CH

      
       is high, check for residual ethanol/ethyl acetate (common synthesis solvents).
      

Protocol Start Start: Crude Product Solvent Select Solvent: DMSO-d6 (for NH) or CDCl3 (for Alkyls) Start->Solvent Prep Dissolve 10mg / 0.6mL Filter if cloudy Solvent->Prep Acquire Acquire 1H NMR D1 = 5s, NS = 16 Prep->Acquire Check Integration Check: C4-H (1H) vs Ethyl-CH2 (2H) Acquire->Check Decision Ratio = 1:2? Check->Decision Pass Valid Spectrum Decision->Pass Yes Fail Repurify / Dry Sample Decision->Fail No Fail->Prep Retry

Caption: Figure 2. Decision tree for validating the NMR integrity of 3-ethyl-5-methylpyrazole.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218432, 3-Ethyl-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Elguero, J., et al. (1977).Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for solvent effects on pyrazole tautomerism).
  • NIST Chemistry WebBook. 1H-Pyrazole, 3,5-dimethyl-. Retrieved from [Link]

Technical Analysis Guide: C13 NMR Characterization of 3-Ethyl-5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide analyzes the C13 NMR spectra of 3-ethyl-5-methylpyrazole , designed for researchers requiring high-fidelity structural characterization.

Product: 3-Ethyl-5-Methylpyrazole (CAS: 105677-03-2 / Generic Pyrazole Derivatives) Focus: Solving the Annular Tautomerism Challenge in NMR Spectroscopy

Executive Summary

Characterizing 3-ethyl-5-methylpyrazole (EMP) presents a unique analytical challenge compared to its symmetric analog, 3,5-dimethylpyrazole. While symmetric pyrazoles yield simplified spectra due to degeneracy, EMP is asymmetric. Its analysis is complicated by annular tautomerism —the rapid migration of the N-H proton between nitrogen atoms (N1 and N2).

This guide compares the "performance" of different NMR Solvent Systems and Temperature Protocols . The "product" in this context is the spectral data quality. We demonstrate that standard CDCl₃ protocols often fail to capture the discrete tautomeric state, whereas controlled DMSO-d₆ or Variable Temperature (VT) methods provide the resolution required for rigorous structural assignment.

The Analytical Challenge: Annular Tautomerism

In solution, EMP exists in dynamic equilibrium between two tautomers: 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole .

  • The Problem: The rate of proton exchange (

    
    ) is often comparable to the NMR time scale.
    
  • The Consequence:

    • Fast Exchange (High Temp/Non-polar solvents): Signals average. You observe a single "hybrid" species.

    • Intermediate Exchange (Room Temp/Some polar solvents): Signals broaden significantly (coalescence), causing loss of resolution and S/N ratio.

    • Slow Exchange (Low Temp/Strong H-bonding): Distinct signals for both tautomers appear.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration that complicates the NMR analysis.

Tautomerism T1 Tautomer A (3-ethyl-5-methyl-1H-pyrazole) N-H adjacent to Ethyl Transition Transition State (Proton Transfer) T1->Transition -H+ / +H+ T2 Tautomer B (5-ethyl-3-methyl-1H-pyrazole) N-H adjacent to Methyl T2->Transition Transition->T1 Transition->T2 Fast Exchange

Figure 1: Annular tautomerism of 3-ethyl-5-methylpyrazole. The position of the proton determines the chemical environment of the ring carbons.

Comparative Analysis: Solvent & Method Performance

This section compares three analytical approaches to determining the C13 structure.

FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended) Method C: Solid State (CP/MAS)
Primary Mechanism Fast Exchange (Averaging)H-Bond Stabilization (Slowing)Frozen Lattice
Resolution High (Sharp Peaks)Variable (Often Broad at RT)High (Distinct Tautomer)
C3/C5 Differentiation Averaged Signals. The C-Et and C-Me carbons appear as distinct peaks, but their shifts are weighted averages of the -C=N and -C-N- environments.Broad/Distinct. Strong H-bonding with DMSO slows exchange. At RT, peaks may broaden. At -40°C, distinct tautomers resolve.Single Species. Usually freezes the thermodynamically preferred tautomer (often 5-methyl form).
Detection of Isomers Impossible (See only "average" molecule).Possible (Can calculate

via integration at low temp).
Definitive (X-ray equivalent).
Best For... Routine purity checks.[1]Structural elucidation & tautomer ratio study.Polymorph analysis.
Why CDCl₃ is often "Misleading"

In CDCl₃, the proton exchange is rapid. The chemical shift you see for the ring carbons is calculated as:



Where 

and

are the populations of the tautomers. Because

(steric differences between Methyl and Ethyl are small), the observed shifts do not correspond to a static molecule, making comparison with predicted databases (which often assume a static structure) difficult.

Experimental Data: Chemical Shift Expectations

The following table provides the expected chemical shifts for 3-ethyl-5-methylpyrazole. Note that exact values vary by concentration and temperature.

Solvent: DMSO-d₆ (Approximated for Slow Exchange/Distinct Species) vs CDCl₃ (Averaged).

Carbon PositionAssignmentCDCl₃ (Averaged) [ppm]DMSO-d₆ (Distinct) [ppm]Signal Characteristics
C3 / C5 C-Ethyl (Ring) 146 - 148 ~145 & ~152 (Split)Deshielded by

-effect of Ethyl group.
C3 / C5 C-Methyl (Ring) 139 - 141 ~138 & ~148 (Split)Typical pyrazole methyl-carbon range.
C4 C-H (Ring) 102 - 103 102 - 104Sharpest signal; least affected by tautomerism.
Ethyl - CH₂ Side Chain19 - 21 19 - 21Quartet in Proton NMR; distinct CH₂ in C13.
Ethyl - CH₃ Side Chain13 - 14 13 - 14Upfield signal.
Methyl Side Chain10 - 12 10 - 12Distinct from Ethyl-CH₃.

> Note: In the "Split" column (DMSO), one value corresponds to the carbon when adjacent to


 (deshielded), and the other when adjacent to 

(shielded).

Experimental Protocol: Optimal Characterization Workflow

To ensure scientific integrity and reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 15-20 mg of 3-ethyl-5-methylpyrazole.

  • Solvent: Use 0.6 mL DMSO-d₆ (99.9% D).

    • Why? DMSO acts as a hydrogen bond acceptor, interacting with the pyrazole NH. This increases the energy barrier for proton transfer, slowing the exchange rate and sharpening the signals compared to intermediate exchange broadening.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Standard 1H-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2-3 seconds .

    • Reasoning: Quaternary carbons (C3/C5) have long T1 relaxation times. Short D1 leads to poor integration and missing peaks.

  • Scans (NS): Minimum 512 scans (due to low sample mass or splitting of signals).

  • Temperature:

    • Initial: 298 K (25°C).

    • Validation: If C3/C5 peaks are broad/missing, cool to 253 K (-20°C) . This freezes the tautomerism, resolving the broad humps into sharp, distinct peaks for each tautomer.

Step 3: Workflow Diagram

Workflow Start Start: 3-Ethyl-5-Methylpyrazole Sample Solvent Dissolve in DMSO-d6 (Stabilizes Tautomers) Start->Solvent AcquireRT Acquire 13C NMR at 298 K Solvent->AcquireRT Check Check C3/C5 Signals AcquireRT->Check Done Process & Assign (Fast/Intermediate Exchange Model) Check->Done Sharp Cool Cool to 253 K (-20°C) (Freezes Exchange) Check->Cool Broad Sharp Signals Sharp? Broad Signals Broad/Missing? ReAcquire Re-acquire 13C Spectrum Cool->ReAcquire Final Assign Distinct Tautomers (Slow Exchange Limit) ReAcquire->Final

Figure 2: Decision tree for optimizing spectral resolution based on tautomeric exchange rates.

References

  • Elguero, J., et al. (1974). Carbon-13 Magnetic Resonance Studies of Azoles.[2][3][4] Tautomerism, Shift Reagent Effects, and Solvent Effects.[5] Journal of Organic Chemistry.[2][6] Link

  • Claramunt, R. M., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry. Link

  • BenchChem Technical Guides. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives.[7][3][4][8][9]Link

  • Gottlieb, H. E., et al. (1997).[2][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[2][6] Link

Sources

Steric Bulk Comparison: 3-Ethyl-5-methylpyrazole vs. 3-Isopropyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-ethyl-5-methylpyrazole and 3-isopropyl-5-methylpyrazole , focusing on the critical role of steric bulk in ligand design, coordination chemistry, and synthetic utility.

Executive Summary

In the design of scorpionate ligands (e.g., Tris(pyrazolyl)borates, Tp) and pharmaceutical scaffolds, the choice between an ethyl and an isopropyl substituent at the pyrazole 3-position is a decisive factor for controlling the kinetic protection and coordination geometry of the metal center.

  • 3-Ethyl-5-methylpyrazole (Et,Me-Pz): Offers flexible steric bulk . The ethyl group can rotate away from the metal center, often allowing higher coordination numbers (CN=6) and dimerization.

  • 3-Isopropyl-5-methylpyrazole (iPr,Me-Pz): Provides rigid, wide-angle steric protection . The branching at the

    
    -carbon creates a "steric fence" that frequently enforces lower coordination numbers (CN=4 or 5) and stabilizes reactive monomeric species.
    
Molecular Architecture & Steric Parameters

The fundamental difference lies in the topology of the alkyl group adjacent to the nitrogen donor (or the functionalization site). While both are lipophilic, their spatial occupancy differs significantly.

Comparative Metrics Table
Feature3-Ethyl-5-methylpyrazole 3-Isopropyl-5-methylpyrazole
Formula


3-Substituent Topology Linear (Primary

-carbon)
Branched (Secondary

-carbon)
Taft Steric Parameter (

)
-1.31-1.71 (Significantly bulkier)
Charton Value (

)
0.560.76
Cone Angle Impact Moderate; allows "folding"High; creates a rigid "bowl" shape
Rotational Freedom High (

bond rotation minimizes clash)
Restricted (Methyls clash with N-substituents)
The "Branching Effect" Analysis
  • Ethyl Group: The ethyl group (

    
    ) has a methylene spacer. The terminal methyl group can rotate away from a metal center or active site, effectively reducing its "active" steric bulk during binding events.
    
  • Isopropyl Group: The isopropyl group (

    
    ) branches immediately at the attachment point. This forces two methyl groups to permanently occupy the quadrant adjacent to the nitrogen. This creates a static steric wall  that cannot be mitigated by bond rotation.
    
Synthetic Pathways: Experimental Protocols

Both compounds are synthesized via the Knorr Pyrazole Synthesis , but the choice of


-diketone precursor is distinct.
Diagram: Synthesis Workflow

G Start Precursor Selection Diketo_Et 2,4-Hexanedione (Ethyl-Methyl) Start->Diketo_Et Diketo_iPr 5-Methyl-2,4-hexanedione (Isopropyl-Methyl) Start->Diketo_iPr Reagent Hydrazine Monohydrate (N2H4·H2O) Reflux Cyclocondensation (Reflux in EtOH, 2-4h) Reagent->Reflux Diketo_Et->Reflux + Reagent Prod_Et 3-Ethyl-5-methylpyrazole (Yield: ~85%) Diketo_iPr->Reflux + Reagent Prod_iPr 3-Isopropyl-5-methylpyrazole (Yield: ~78%) Workup Workup: Evaporation & Recrystallization Reflux->Workup Workup->Prod_Et Workup->Prod_iPr

Caption: Divergent synthesis of alkyl-pyrazoles based on


-diketone selection.
Detailed Protocol: 3-Isopropyl-5-methylpyrazole

Objective: Synthesis of 50g of 3-isopropyl-5-methylpyrazole.

  • Reagents:

    • 5-Methyl-2,4-hexanedione (Precursor): 0.39 mol

    • Hydrazine monohydrate (

      
      
      
      
      
      ): 0.40 mol (slight excess)
    • Ethanol (Absolute): 200 mL

  • Procedure:

    • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser.

    • Cooling: Charge the flask with hydrazine monohydrate and ethanol. Cool to

      
       in an ice bath (exothermic reaction control).
      
    • Addition: Add 5-methyl-2,4-hexanedione dropwise over 45 minutes. Maintain internal temperature

      
      .
      
    • Cyclization: Once addition is complete, remove the ice bath and heat the mixture to reflux (

      
      )  for 3 hours. Monitor via TLC (Eluent: 1:1 Hexane/EtOAc).
      
    • Workup: Remove ethanol under reduced pressure (rotary evaporator). The residue will be a viscous oil or low-melting solid.

    • Purification: Recrystallize from diethyl ether/pentane or perform vacuum distillation if the product remains oily.

    • Validation:

      
       NMR (
      
      
      
      ) should show a characteristic septet at
      
      
      ppm (isopropyl CH).
Application Case Study: Ligand Design (Tp Ligands)

The most authoritative demonstration of the steric difference is in Tris(pyrazolyl)borate (Tp) chemistry. Here, the pyrazoles are bound to a boron atom, forcing the 3-substituents toward the metal binding pocket.

Steric Impact on Metal Coordination [1]
Ligand System

(Ethyl)

(Isopropyl)
Steric Profile Open / Flexible Closed / Rigid
Typical Coordination Octahedral (

) is common.
Tetrahedral (

) or Trigonal Bipyramidal (

).
Dimerization Often allows formation of dimers (e.g.,

).
Prevents dimerization; stabilizes monomeric

species.
Reactivity Substrates can easily access the metal; less selective."Steric Fence" creates a protected pocket; highly selective for small molecules (

,

).

Mechanism of Action: In a


 complex, the three isopropyl groups interlock to form a protective "bowl" around the metal. This prevents the approach of large solvent molecules or second ligands, often stabilizing highly reactive species (like metal-hydroxides or peroxo intermediates) that would decompose in the ethyl analog.
Diagram: Steric "Fence" Concept

Sterics cluster_Et Ethyl Ligand (Flexible) cluster_iPr Isopropyl Ligand (Rigid) M1 Metal Center Et1 Ethyl Group (Rotates Away) Et1->M1 Low Shielding Substrate1 Large Substrate (Can Bind) Substrate1->M1 Access Granted M2 Metal Center iPr1 Isopropyl Group (Fixed Wall) iPr1->M2 High Shielding Substrate2 Large Substrate (Blocked) Substrate2->M2 Access Denied SmallMol Small Molecule (O2, CO) SmallMol->M2 Selective Binding

Caption: The isopropyl group creates a rigid steric wall, selecting for smaller substrates compared to the flexible ethyl group.

Biological & Pharmaceutical Implications

In drug discovery (e.g., kinase inhibitors), the 3- vs. 5-position substitution affects the tautomeric equilibrium and binding affinity.

  • Selectivity: The isopropyl group is often used to fill hydrophobic pockets (e.g., the ATP binding site gatekeeper region). Its bulk can induce selectivity by clashing with residues in off-target proteins that can accommodate the smaller ethyl group.

  • Solubility: The isopropyl analog generally increases lipophilicity (

    
    ) more than the ethyl analog, potentially improving membrane permeability but reducing aqueous solubility.
    
Conclusion & Recommendation
  • Choose 3-Ethyl-5-methylpyrazole when:

    • You require a ligand that allows for structural flexibility .

    • The target metal center requires high coordination numbers (6+).

    • You are optimizing for solubility in slightly more polar organic solvents.

  • Choose 3-Isopropyl-5-methylpyrazole when:

    • You need to stabilize reactive intermediates (kinetic stabilization).

    • You aim to prevent dimerization of metal complexes.

    • You require high selectivity in catalytic transformations (enforcing a specific substrate channel).

References
  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999. Link

  • Kitajima, N., & Tolman, W. B. "Bioinorganic Chemistry with Mononuclear Copper Complexes: Steric Effects of Tp Ligands." Progress in Inorganic Chemistry, Vol 43. Link

  • Claramunt, R. M., et al. "The Tautomerism of Pyrazoles: 3(5)-Substituted Derivatives." Journal of Organic Chemistry. Link

  • Nolan, S. P., et al. "Percent Buried Volume (%V_bur) as a Parameter for Ligand Steric Bulk."[2] Coordination Chemistry Reviews. Link

  • BenchChem Protocols. "Synthesis of 3-Methylpyrazole and Derivatives." Link

Sources

A Comparative Analysis of Ligand Field Strength: 3-Ethyl-5-Methylpyrazole versus Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of coordination chemistry and its applications in catalysis, drug development, and materials science, the electronic properties of ligands play a pivotal role in dictating the behavior of metal complexes. The ligand field strength, a measure of the splitting of d-orbitals of a central metal ion upon coordination, is a critical parameter that influences the spectroscopic, magnetic, and reactive properties of these complexes. This guide provides an in-depth comparison of the ligand field strength of 3-ethyl-5-methylpyrazole and its parent compound, pyrazole. While direct, side-by-side experimental data for 3-ethyl-5-methylpyrazole is not extensively reported in the literature, this guide will leverage established principles of electronic effects in heterocyclic chemistry and provide a comprehensive experimental framework for a definitive comparison.

Theoretical Framework: The Inductive Effect of Alkyl Substituents

The fundamental difference between pyrazole and 3-ethyl-5-methylpyrazole lies in the presence of alkyl substituents on the pyrazole ring. The ethyl group at the 3-position and the methyl group at the 5-position are both electron-donating groups through an inductive effect (+I). This effect increases the electron density on the pyrazole ring, and consequently, on the coordinating nitrogen atom.

An increase in electron density on the donor nitrogen atom enhances its ability to donate its lone pair of electrons to the metal center. According to Ligand Field Theory, a stronger donation of electron density from the ligand to the metal results in a greater repulsion between the ligand's electrons and the metal's d-electrons, leading to a larger splitting of the d-orbitals (a larger Δo value in an octahedral field). Therefore, it is hypothesized that 3-ethyl-5-methylpyrazole will exhibit a stronger ligand field than unsubstituted pyrazole .

A study on the effects of methyl substitution on the pyrazole ring in iron(II) complexes provides strong support for this hypothesis. It was observed that methyl groups in the 5-position strengthen the ligand field, leading to a shift in the visible absorbance band of the complex to higher energies[1]. Conversely, methyl groups in the 3-position were found to weaken the ligand field[1]. In the case of 3-ethyl-5-methylpyrazole, the strengthening effect of the 5-methyl group is expected to be the dominant factor, augmented by the electron-donating nature of the 3-ethyl group.

Experimental Validation: A Proposed Workflow

To empirically validate the hypothesized difference in ligand field strength, a systematic experimental approach is required. This involves the synthesis of the ligands, the preparation of their corresponding transition metal complexes, and the subsequent spectroscopic analysis.

Synthesis of Ligands

1. Synthesis of 3-Ethyl-5-Methylpyrazole:

The synthesis of 3-ethyl-5-methylpyrazole can be achieved through the condensation reaction of a 1,3-diketone with hydrazine hydrate. A plausible synthetic route starts from 2,4-hexanedione and hydrazine hydrate.

  • Reaction Scheme:

  • Step-by-Step Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-hexanedione (1 equivalent) in ethanol.

    • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-ethyl-5-methylpyrazole.

    • Purify the product by vacuum distillation or column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Pyrazole:

Pyrazole is commercially available and can be used as received.

Synthesis of Transition Metal Complexes

To compare the ligand field strengths, it is crucial to synthesize analogous complexes of both ligands with the same transition metal ion, preferably one that gives rise to distinct d-d electronic transitions in the UV-Vis spectrum. Nickel(II) and Cobalt(II) are excellent candidates. For this guide, we will focus on the synthesis of octahedral Ni(II) complexes.

  • General Protocol for the Synthesis of ₂:

    • In a clean, dry flask, dissolve hexahydrated nickel(II) tetrafluoroborate (Ni(BF₄)₂·6H₂O) (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

    • In a separate flask, dissolve the respective ligand (pyrazole or 3-ethyl-5-methylpyrazole) (6 equivalents) in the same solvent.

    • Slowly add the ligand solution to the stirred metal salt solution at room temperature.

    • Stir the resulting solution for 2-4 hours.

    • The complex will precipitate out of the solution. If not, the solution can be concentrated or a non-coordinating anti-solvent (e.g., diethyl ether) can be added to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent and then with diethyl ether.

    • Dry the complex in a vacuum desiccator.

    • Characterize the complexes using elemental analysis, IR spectroscopy, and UV-Vis spectroscopy.

Spectroscopic Comparison of Ligand Field Strength

The ligand field splitting parameter, Δo (or 10Dq), can be determined from the UV-Vis absorption spectrum of the metal complexes. For an octahedral Ni(II) complex (d⁸ configuration), three spin-allowed d-d transitions are expected:

  • ³A₂g → ³T₂g (ν₁)

  • ³A₂g → ³T₁g(F) (ν₂)

  • ³A₂g → ³T₁g(P) (ν₃)

The energy of the lowest energy transition, ν₁, corresponds directly to Δo.

  • Experimental Protocol:

    • Prepare solutions of the synthesized ₂ and ₂ complexes of known concentration in a suitable non-coordinating solvent (e.g., acetonitrile).

    • Record the UV-Vis absorption spectrum for each complex over a range of approximately 300-1100 nm.

    • Identify the absorption maximum (λ_max) of the lowest energy d-d transition (ν₁) for each complex.

    • Calculate the energy of this transition in cm⁻¹ (wavenumber) using the formula: ν (cm⁻¹) = 10⁷ / λ_max (nm).

    • The value of ν₁ directly gives the ligand field splitting parameter, Δo.

Predicted Outcome and Data Interpretation

Based on the inductive effects of the ethyl and methyl groups, it is anticipated that the ₂ complex will exhibit a higher Δo value compared to the ₂ complex. This would manifest as a blue shift (shift to a shorter wavelength and higher energy) in the absorption maximum of the ν₁ transition for the 3-ethyl-5-methylpyrazole complex.

Table 1: Hypothetical Comparative Spectroscopic Data

ComplexLigandPredicted λmax of ν₁ (nm)Predicted Δo (cm⁻¹)Predicted Ligand Field Strength
Pyrazole~950~10,500Weaker
3-Ethyl-5-methylpyrazole< 950> 10,500Stronger

Visualizing the Concepts

Molecular Structures

Caption: Molecular structures of pyrazole and 3-ethyl-5-methylpyrazole.

Experimental Workflow

cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_analysis Analysis Pyrazole (Commercial) Pyrazole (Commercial) Ni(pyrazole)₆₂ Ni(pyrazole)₆₂ Pyrazole (Commercial)->Ni(pyrazole)₆₂ 3-Ethyl-5-methylpyrazole Synthesis 3-Ethyl-5-methylpyrazole Synthesis Ni(3-ethyl-5-methylpyrazole)₆₂ Ni(3-ethyl-5-methylpyrazole)₆₂ 3-Ethyl-5-methylpyrazole Synthesis->Ni(3-ethyl-5-methylpyrazole)₆₂ UV-Vis Spectroscopy UV-Vis Spectroscopy Ni(pyrazole)₆₂->UV-Vis Spectroscopy Ni(3-ethyl-5-methylpyrazole)₆₂->UV-Vis Spectroscopy Δo Determination Δo Determination UV-Vis Spectroscopy->Δo Determination Ligand Field Strength Comparison Ligand Field Strength Comparison Δo Determination->Ligand Field Strength Comparison

Caption: Experimental workflow for comparing ligand field strengths.

Conclusion

The principles of physical organic chemistry provide a strong theoretical basis for predicting that 3-ethyl-5-methylpyrazole is a stronger field ligand than pyrazole due to the electron-donating inductive effects of the alkyl substituents. This guide has outlined a comprehensive and self-validating experimental protocol to confirm this hypothesis through the synthesis of the ligands and their corresponding nickel(II) complexes, followed by a comparative analysis of their UV-Vis spectra. The proposed workflow offers a clear and robust methodology for researchers and scientists in the field to quantitatively assess the electronic properties of these and other related heterocyclic ligands, thereby enabling a more rational design of metal complexes for various applications.

References

  • Iron complexes of tris(pyrazolyl)ethane ligands methylated in the 3-, 4-, and 5-positions. Inorganica Chimica Acta, 2014. [Link][1]

Sources

elemental analysis data for 3-ethyl-5-methylpyrazole C6H10N2

Comparative Guide: Elemental Analysis & Purity Validation of 3-Ethyl-5-Methylpyrazole ( )

Executive Summary

3-Ethyl-5-methylpyrazole (CAS: 91783-88-9) is a critical heterocyclic building block used in the synthesis of agrochemicals, ligands for coordination chemistry, and pharmaceutical intermediates.[1] Unlike its symmetric analog 3,5-dimethylpyrazole, the ethyl-methyl substitution introduces specific purification challenges, particularly regarding isomer separation and hygroscopicity.

This guide provides a technical benchmark for researchers validating the quality of this compound. We move beyond simple "pass/fail" criteria to analyze how Elemental Analysis (EA) data correlates with synthesis routes, impurity profiles, and orthogonal characterization methods like HPLC and qNMR.[2]

Part 1: The Benchmark – Theoretical Elemental Composition

For a pure sample of 3-ethyl-5-methylpyrazole (

Table 1: Theoretical vs. Acceptable Experimental Ranges
ElementTheoretical Mass %Acceptable Range (

)
Common Deviation Cause
Carbon (C) 65.42% 65.02% – 65.82%Solvent retention (Ethanol/EtOAc)
Hydrogen (H) 9.15% 8.75% – 9.55%Hygroscopicity (Water retention)
Nitrogen (N) 25.43% 25.03% – 25.83%Residual Hydrazine or inorganic salts

Critical Insight: A deviation in Hydrogen > 0.3% often indicates retained moisture, a common issue when using hydrazine hydrate during synthesis.[2] A deviation in Nitrogen > 0.5% suggests trapped hydrazine salts or incomplete cyclization.[2]

Part 2: Experimental Reality – Synthesis & Impurity Profiling

To interpret EA data correctly, one must understand the genesis of the sample.[2] The dominant synthesis route involves the condensation of 2,4-hexanedione (propionylacetone) with hydrazine hydrate .[2]

Synthesis Workflow & Impurity Origins

The following diagram illustrates the synthesis pathway and where specific impurities (which skew EA data) are introduced.

SynthesisPathStart12,4-Hexanedione(Propionylacetone)ReactionCyclocondensation(Exothermic, < 20°C)Start1->ReactionStart2Hydrazine Hydrate(N2H4·H2O)Start2->Reaction  Source of H2OCrudeCrude Product(Contains H2O, Salts)Reaction->Crude  - 2 H2OPurificationExtraction & Drying(DCM/Et2O + Na2SO4)Crude->Purification  Remove SaltsFinal3-Ethyl-5-methylpyrazole(C6H10N2)Purification->Final  Vacuum Distillation

Figure 1: Synthesis pathway of 3-ethyl-5-methylpyrazole highlighting critical impurity ingress points.

Impact of Common Impurities on EA Data

If your EA data fails the

2
Table 2: Impurity Diagnostics
ImpuritySourceEffect on %CEffect on %HEffect on %NCorrective Action
Water (

)
Hydrazine hydrate, Atmosphere

Lower

Higher

Lower
Dry under high vacuum (

) for 24h.
Hydrazine (

)
Excess Reagent

Lower

Higher

Higher
Wash organic layer with dilute brine; recrystallize.[2]
Ethanol (

)
Recrystallization Solvent

Lower

Higher

Lower
Extended vacuum drying at 40°C.
Inorganic Salts Neutralization (

)

Lower

Lower

Lower
Filter hot solution; check ash content.[2]

Part 3: Comparative Analysis – EA vs. Orthogonal Techniques

Elemental Analysis is powerful for bulk purity but blind to structural isomers.[2] For 3-ethyl-5-methylpyrazole, distinguishing it from its tautomer (5-ethyl-3-methylpyrazole) or structural isomers (e.g., 3,5-dimethyl-4-ethylpyrazole) requires orthogonal data.

Table 3: Technique Comparison Guide
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (

)
Primary Use Bulk Purity & CompositionTrace Organic ImpuritiesStructural Identity & Molar Ratio
Sensitivity High for Water/InorganicsHigh for UV-active byproductsHigh for Isomers
Blind Spot Isomers & TautomersInorganic Salts, MoistureTrace Inorganics
Sample Req. 2–5 mg (Destructive)<1 mg (Solvent dependent)~10 mg (Non-destructive)
Verdict Mandatory for batch release.[2]Best for reaction monitoring.[2]Best for structure verification.[2]
The Tautomerism Challenge

3-ethyl-5-methylpyrazole exists in dynamic equilibrium with 5-ethyl-3-methylpyrazole.

  • In Solution: Fast exchange; NMR shows averaged signals.

  • In Solid State: EA cannot distinguish these.[2]

  • Implication: If EA passes but MP is depressed, you likely have a tautomeric mixture or amorphous content, not a chemical impurity.[2]

Part 4: Validated Experimental Protocol

To ensure reproducible EA data for 3-ethyl-5-methylpyrazole, follow this specific protocol designed to mitigate its hygroscopic nature.

Protocol: Sample Preparation for CHN Analysis

Pre-requisites: Microbalance (

2
  • Drying (Critical Step):

    • Place the synthesized 3-ethyl-5-methylpyrazole in a vacuum oven at 35–40°C (do not exceed 50°C to avoid sublimation/oiling out).

    • Maintain vacuum (< 10 mbar) for 12 hours over phosphorous pentoxide (

      
      ) or silica gel.
      
    • Why? Pyrazoles form hydrates easily.[2] Undried samples typically show H% deviations of +0.5% to +1.0%.[2]

  • Weighing:

    • Tare a clean tin capsule.[2]

    • Add 1.5 – 2.5 mg of the sample.

    • Tip: If the sample is an oil or low-melting solid, use a liquid sealing press or add a small amount of

      
       (Tungsten Trioxide) powder as a combustion aid/absorbent to prevent leakage.[2]
      
  • Combustion:

    • Run calibration with a standard (e.g., Acetanilide or Sulfanilamide).[2]

    • Ensure combustion temperature is

      
       980°C  to fully break the aromatic pyrazole ring.
      
  • Data Analysis:

    • Compare "Found" vs. "Calculated".

    • Acceptance Criteria:

      
       for C, H, and N.
      
Workflow Visualization

EA_WorkflowStep1Vacuum Dry Sample(40°C, 12h, P2O5)Step2Check Physical State(Solid vs. Viscous Oil)Step1->Step2BranchSolidIf Solid:Weigh directly into Tin CapsuleStep2->BranchSolidBranchLiqIf Liquid/Oil:Adsorb on WO3 or use Liquid SealStep2->BranchLiqStep3Combustion Analysis(>980°C, O2 excess)BranchSolid->Step3BranchLiq->Step3ResultCompare DataTarget: C 65.42, H 9.15, N 25.43Step3->Result

Figure 2: Decision tree for preparing 3-ethyl-5-methylpyrazole samples for Elemental Analysis.

References

  • Synthesis & Properties of Pyrazoles

    • Organic Syntheses, Coll.[2] Vol. 1, p. 309 (1941); Vol. 11, p. 52 (1931).[2] (Reference for general Knorr synthesis of methyl-pyrazoles).

    • (Adaptable for ethyl-methyl variant).

  • Physical Properties & Data

    • PubChem Compound Summary for CID 12218432: 3-Ethyl-5-methyl-1H-pyrazole.[1]

  • Tautomerism in Pyrazoles

    • Elguero, J., et al.[2] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

    • [2]

  • Elemental Analysis Standards

    • Thermo Fisher Scientific. "CHN Analysis Technical Guide."
    • [2]

Technical Guide: HPLC Discrimination of 3-Ethyl-5-Methylpyrazole from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Distinguishing 3-ethyl-5-methylpyrazole (3E5MP) from its isomers is a classic challenge in heterocyclic analysis.[1] The difficulty is twofold:

  • Annular Tautomerism: The molecule exists in dynamic equilibrium with 5-ethyl-3-methylpyrazole .[1] In solution at ambient temperature, these are indistinguishable and elute as a single peak.[1] Attempts to separate these tautomers by standard HPLC are chemically futile; they should be treated as a single analytical entity.[1]

  • Structural Isomerism: The real analytical burden is separating 3E5MP from stable regioisomers such as 4-ethyl-3-methylpyrazole (4E3MP) , 3-propylpyrazole , and 3-isopropylpyrazole , which are common synthetic byproducts or impurities.[1]

This guide provides a self-validating HPLC protocol designed to resolve the target molecule from its stable structural isomers, utilizing specific selectivity mechanisms of alkyl-substituted pyrazoles.

Strategic Method Development

The Physicochemical Challenge
  • Basicity: With a

    
     of approximately 4.1–4.3 (due to electron-donating alkyl groups), 3E5MP is a weak base.[1] At neutral pH, it interacts strongly with residual silanols on silica columns, causing severe tailing.[1]
    
  • Hydrophobicity: The isomers possess identical molecular weights (

    
    ) and very similar 
    
    
    
    values. Separation must rely on shape selectivity and steric hindrance rather than pure hydrophobicity.[1]
Column Selection Logic

While a standard C18 column is sufficient for general purity, it often fails to baseline-resolve the 4-ethyl isomer from the 3-ethyl target.[1]

  • Recommended: C18 with High Carbon Load or Pentafluorophenyl (PFP) .[1]

    • Why: The PFP phase offers

      
      -
      
      
      
      interactions and shape selectivity that discriminates between the "flat" 3,4-substitution pattern and the more sterically distributed 3,5-substitution pattern.[1]
  • Alternative: Polar-Embedded C18 .

    • Why: Shields silanols to improve peak shape for basic pyrazoles without requiring high concentrations of ion-pairing agents.[1]

Mobile Phase Architecture
  • Buffer: 10 mM Ammonium Formate or Phosphate (pH 3.0).

    • Why: Low pH ensures the pyrazole nitrogen is fully protonated (

      
      ).[1] This stabilizes the analyte as a cation, improving solubility and reducing peak broadening caused by the neutral/protonated equilibrium.
      
  • Modifier: Acetonitrile (ACN).[1][2][3]

    • Why: ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.[1]

Experimental Protocol

Materials & Reagents[1][2]
  • Target: 3-Ethyl-5-methylpyrazole (Reference Standard).[1]

  • Key Impurity: 4-Ethyl-3-methylpyrazole (Regioisomer).[1]

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water.[1]

  • Buffer: Phosphoric Acid (85%) and Monopotassium Phosphate (

    
    ).[1]
    
Instrument Conditions (The "Isomer-Resolving" Method)
ParameterConditionRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µm Smaller particle size (3.5 µm) essential for isomer resolution.[1]
Mobile Phase A 10 mM

in Water, pH 3.0 (adj.[1] with

)
Suppresses silanol activity; keeps analyte protonated.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic resolution.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Temp 30°CControls viscosity and mass transfer kinetics.[1]
Detection UV @ 220 nmPyrazoles lack strong chromophores; 220 nm captures the ring absorption.[1]
Injection 5 µLLow volume prevents band broadening.[1]
Gradient Profile

Isocratic elution is often preferred for isomer separation to maximize interaction time, but a shallow gradient clears late-eluting dimers.[1]

  • 0.0 min: 10% B

  • 15.0 min: 25% B (Very shallow gradient to tease apart isomers)

  • 20.0 min: 90% B (Wash)

  • 25.0 min: 10% B (Re-equilibrate)

Performance & Validation Data

Expected Retention & Selectivity

The 3,5-disubstituted pyrazoles generally elute earlier than their 3,4-disubstituted counterparts on C18 phases due to the "shielding" of the NH group and a slightly more compact hydrophobic radius, though this can invert on PFP columns.

AnalyteRelative Retention Time (RRT)Resolution (

)
Tailing Factor (

)
3-Ethyl-5-methylpyrazole 1.00 (Target)-1.1
4-Ethyl-3-methylpyrazole 1.12> 2.51.2
3-Propylpyrazole 1.18> 3.01.1
3-Isopropylpyrazole 1.08> 1.51.1

Note: Data simulated based on standard alkyl-pyrazole hydrophobicity trends on C18 at pH 3.0.

System Suitability Criteria (Self-Validating System)

To ensure the method is distinguishing the correct isomers:

  • Resolution (

    
    ):  Must be > 1.5 between Target and 4-Ethyl isomer.
    
  • Peak Purity: Use a Diode Array Detector (DAD) to confirm the spectra across the peak are uniform (rule out co-elution of unanticipated impurities).

  • Tailing Factor: Must be < 1.5. Higher tailing indicates silanol interaction (check pH or column age).[1]

Visualizing the Separation Logic

The following diagram illustrates the decision workflow for identifying and separating these isomers, highlighting the critical tautomerism checkpoint.

PyrazoleSeparation Start Sample: Crude 3-Ethyl-5-Methylpyrazole TautomerCheck Isolate Tautomers? (3-Et-5-Me vs 5-Et-3-Me) Start->TautomerCheck TautomerStop STOP: Rapid Equilibrium Treat as Single Entity TautomerCheck->TautomerStop Yes IsomerSep HPLC Separation (Structural Isomers) TautomerCheck->IsomerSep No (Target vs Impurities) Method Method: C18 / pH 3.0 / Shallow Gradient IsomerSep->Method ResultTarget Peak 1: 3-Ethyl-5-Methylpyrazole (Target) IsomerSep->ResultTarget ResultRegio Peak 2: 4-Ethyl-3-Methylpyrazole (Regioisomer) IsomerSep->ResultRegio ResultImpurity Peak 3: 3-Propylpyrazole (Structural Isomer) IsomerSep->ResultImpurity

Caption: Workflow for distinguishing 3-ethyl-5-methylpyrazole from its structural isomers, emphasizing the non-separability of tautomers.

Comparison with Alternative Methods

Method FeatureProposed HPLC (Acidic C18) GC-MS H-NMR
Selectivity High for structural isomers; separates non-volatiles.[1]Excellent for volatile isomers; cannot separate salts.[1]Definitive structural ID; poor for trace impurity quantification (<1%).
Speed 20-30 min run time.[1]10-15 min run time.[1]Instant (after prep).[1]
Quantification Precise (Area %).Good, but response factors vary.Semi-quantitative.
Tautomer Handling Elutes as average peak.May show broadened peaks or pyrolysis.[1]Shows broad signals or distinct tautomers only at -40°C.

Why HPLC wins: For purity analysis in drug development, quantification of non-volatile precursors (like hydrazines) and precise ratio determination of isomers (0.1% levels) is required. GC-MS risks thermal degradation, and NMR lacks the sensitivity for trace impurity profiling.[1]

References

  • Elguero, J., et al. (2000).[1] Protoptropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • BenchChem Technical Support. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. Link

  • Sielc Technologies. (2018).[1][3][4][5] Separation of Pyrazole on Newcrom R1 HPLC column. Link

  • Diczfalusy, U., & Eklöf, R. (1987).[1] Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Biomedical Chromatography. Link

  • Foces-Foces, C., et al. (1999).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethyl-5-methyl-1H-pyrazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethyl-5-methyl-1H-pyrazole, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data for analogous chemical structures and the comprehensive hazardous waste management regulations set forth by national and international bodies.

Core Principles of Hazardous Chemical Waste Management

Before delving into the specific protocols for 3-Ethyl-5-methyl-1H-pyrazole, it is crucial to understand the foundational principles that govern the disposal of all hazardous laboratory chemicals. These principles are in alignment with the guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6]

  • Hazard Identification: The first and most critical step is to correctly identify the hazards associated with the chemical.[5][7] In the absence of a specific SDS, a conservative approach based on similar compounds is warranted.

  • Waste Segregation: To prevent dangerous chemical reactions, hazardous waste must be segregated based on its compatibility and hazard class.[8][9] Never mix different types of chemical waste.

  • Proper Containerization and Labeling: Waste must be stored in appropriate, compatible, and sealed containers.[1] All containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][8]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[8][10][11]

Hazard Profile of Pyrazole Derivatives

To inform our disposal strategy for 3-Ethyl-5-methyl-1H-pyrazole, we can refer to the hazard classifications of similar compounds. This data underscores the importance of handling this chemical with appropriate care.

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole 39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
Pyrazole (general) 288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.Dispose of properly. Do not let product enter drains.[1]
3,5-Dimethylpyrazole 67-51-6Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.Dispose of contents/container to an approved waste disposal plant.[3]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 31037-02-2Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.

This table clearly indicates that pyrazole derivatives are often irritants and can be harmful. Therefore, assuming 3-Ethyl-5-methyl-1H-pyrazole shares these characteristics is a prudent safety measure.

Step-by-Step Disposal Protocol for 3-Ethyl-5-methyl-1H-pyrazole

This protocol provides a clear, actionable workflow for the safe disposal of 3-Ethyl-5-methyl-1H-pyrazole from the point of generation to its final disposition.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, it is mandatory to wear appropriate PPE to minimize the risk of exposure.[4]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber) are required.

  • Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[9]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used in a well-ventilated area or under a chemical fume hood.[9]

Waste Collection and Segregation
  • Waste Identification: Classify all 3-Ethyl-5-methyl-1H-pyrazole and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous chemical waste.[1]

  • Segregation: Keep this waste stream separate from all other chemical waste to prevent unforeseen reactions.[8][9]

Containerization and Labeling
  • Container Selection: Use a designated, leak-proof container made of a material compatible with 3-Ethyl-5-methyl-1H-pyrazole.[1]

  • Labeling: The container must be clearly and indelibly labeled with the following information:

    • The words "Hazardous Waste"[1][8]

    • The full chemical name: "3-Ethyl-5-methyl-1H-pyrazole"[1][9]

    • The date the waste was first added to the container.

    • Any relevant hazard pictograms (e.g., irritant, harmful).[5]

Storage of Waste
  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[1][8]

  • Storage Conditions: This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1][12] The container should be kept tightly closed when not in use.[4][8]

Final Disposal
  • Professional Disposal Service: The primary and recommended method for the disposal of 3-Ethyl-5-methyl-1H-pyrazole is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9] These services are equipped to handle and dispose of hazardous chemicals in an environmentally responsible and compliant manner.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from its point of generation to its final disposal ("cradle-to-grave").[13]

  • Prohibited Disposal Methods:

    • DO NOT dispose of 3-Ethyl-5-methyl-1H-pyrazole down the sink or in the regular trash.[1][9] This can lead to environmental contamination.

    • DO NOT attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[1]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.[9] All materials used for decontamination should also be disposed of as hazardous waste.

Disposal Workflow for 3-Ethyl-5-methyl-1H-pyrazole

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Ethyl-5-methyl-1H-pyrazole.

DisposalWorkflow start Waste Generation (3-Ethyl-5-methyl-1H-pyrazole) identify_hazard Identify as Hazardous Waste start->identify_hazard spill Spill Occurs start->spill ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify_hazard->ppe segregate Segregate from Other Chemical Waste ppe->segregate containerize Place in Compatible, Sealed Container segregate->containerize label Label Container: 'Hazardous Waste' + Chemical Name containerize->label storage Store in Designated, Ventilated Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Arrange for Pickup and Proper Disposal documentation->disposal spill_response Follow Spill Response Protocol: Contain, Collect, Decontaminate spill->spill_response spill_disposal Dispose of Spill Debris as Hazardous Waste spill_response->spill_disposal spill_disposal->containerize

Caption: Disposal workflow for 3-Ethyl-5-methyl-1H-pyrazole.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-Ethyl-5-methyl-1H-pyrazole, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • OSHA Requirements for HazCom Compliance. NASP.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. All Points.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Triumvirate Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. TCI Chemicals.

Sources

Personal protective equipment for handling 3-Ethyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 3-Ethyl-5-methyl-1H-pyrazole (CAS: 91783-88-9) is a critical synthetic scaffold, notably utilized in the structure-activity relationship (SAR) evolution of non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors for oral administration .

However, the same physicochemical properties that make this compound a potent biological modulator—specifically its lipophilicity and hydrogen-bonding capacity—also dictate strict personal protective equipment (PPE) and handling protocols to mitigate occupational exposure . This guide provides a causality-driven, self-validating framework for safely handling this specific pyrazole derivative.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why 3-Ethyl-5-methyl-1H-pyrazole is hazardous. The compound's core is a 5-membered heterocyclic ring containing both pyrrole-like (hydrogen bond donating) and pyridine-like (hydrogen bond accepting) nitrogens. The addition of ethyl and methyl aliphatic chains significantly increases its partition coefficient (LogP), enhancing its ability to permeate biological barriers.

Table 1: Hazard Profile and Mechanistic Causality

Property / Hazard CodeValue / ClassificationMechanistic Causality for Hazard
CAS Number 91783-88-9N/A
Molecular Weight 110.16 g/mol Low molecular weight facilitates rapid dermal and mucosal absorption.
GHS Hazard H302 Harmful if swallowedInduces systemic toxicity upon rapid gastrointestinal absorption.
GHS Hazard H315 Causes skin irritationLipophilic alkyl groups enhance stratum corneum penetration; pyrazole nitrogens disrupt local cellular homeostasis.
GHS Hazard H319 Causes serious eye irritationThe basicity of the pyrazole nitrogens interacts with the aqueous mucosal membranes of the eye, causing rapid pH shifts.
GHS Hazard H335 May cause respiratory irritationFine particulate solid dust can aerosolize, depositing in the upper respiratory tract and triggering inflammatory cascades.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient without understanding the specific vulnerabilities introduced by pyrazole derivatives .

  • Hand Protection (Nitrile Gloves, ≥0.11 mm thickness):

    • Causality: Pyrazole derivatives, especially when handled alongside organic solvents like dichloromethane or THF during synthesis, can rapidly permeate latex. Nitrile provides a superior barrier against non-polar and weakly polar organic compounds.

    • Self-Validating Check: Perform a pre-donning pneumatic test (inflate the glove to check for pinholes). Post-operation, inspect fingertips for swelling, wrinkling, or discoloration, which indicates chemical breakthrough.

  • Eye/Face Protection (ANSI Z87.1-Compliant Indirectly Vented Goggles):

    • Causality: Standard safety glasses leave the orbital area exposed to ambient dust. Because the pyrazole ring acts as a potent hydrogen-bond acceptor, even microgram quantities of aerosolized 3-ethyl-5-methyl-1H-pyrazole can cause severe lacrimation and corneal protein denaturation.

  • Respiratory Protection (N95/P100 Particulate Respirator):

    • Causality: Required only if handling bulk powders outside of engineering controls. The compound's solid state generates microscopic dust during mechanical agitation (e.g., scraping, weighing) that bypasses ciliary clearance in the respiratory tract.

  • Body Protection (Flame-Resistant Laboratory Coat):

    • Causality: While the solid itself is primarily an irritant, pyrazoles are frequently dissolved in highly flammable solvents during SAR workflows. An FR coat prevents catastrophic ignition in the event of a concurrent solvent spill.

Self-Validating Operational Workflow

Do not rely on assumptions when transferring active pharmaceutical intermediates. Every operational step must include a verification mechanism.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the reagent bottle, verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation: If the digital monitor is uncalibrated, tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow.

  • Static Elimination: Use an anti-static gun on the weighing balance and the secondary container.

    • Causality: Pyrazole powders hold static charges, causing them to repel from the spatula, aerosolize, and contaminate the balance enclosure.

  • Material Transfer: Use a grounded, stainless-steel spatula to transfer the compound. Avoid pouring directly from the bottle to prevent dust plumes.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with an ethanol-soaked Kimwipe, followed by a dry wipe.

OperationalWorkflow Start 1. Environmental Verification (Fume Hood Checks) Static 2. Static Elimination (Anti-Static Gun) Start->Static Transfer 3. Material Transfer (Grounded Spatula) Static->Transfer Validation 4. Self-Validation (Glove & Weight Check) Transfer->Validation Decon 5. Decontamination (EtOH Wipe & Dry) Validation->Decon

Caption: Operational safety workflow for handling 3-Ethyl-5-methyl-1H-pyrazole.

Chemical Spill Response and Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the H335-classified powder. Follow this targeted response plan :

Step-by-Step Spill Response:

  • Assessment & Isolation: Immediately alert nearby personnel. If the spill exceeds 50g outside a fume hood, evacuate the immediate laboratory bay to prevent inhalation exposure.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

    • Causality: The absorbent physically traps the powder, dampens static dispersion, and provides a physical barrier against spreading.

  • Neutralization & Collection: Lightly mist the spill area with a dilute ethanol/water solution to suppress dust generation. Scoop the dampened mixture using a non-sparking tool into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination Validation: Swab the cleaned spill area with a damp pH indicator strip.

    • Self-Validation: A neutral pH (6.5-7.5) indicates the basic pyrazole residue has been adequately removed from the surface.

  • Disposal: Label the container strictly as "Hazardous Solid Waste - Pyrazole Derivatives (Toxic/Irritant)". Do not mix this waste stream with strong oxidizing agents or strong acids, as exothermic acid-base reactions will occur.

SpillResponse Spill Spill Detected (Assess Volume) Isolate Isolate Area & Evacuate if >50g Spill->Isolate Contain Contain with Inert Absorbent Isolate->Contain Neutralize Mist with EtOH/Water (Suppress Dust) Contain->Neutralize Dispose Transfer to HDPE Waste Container Neutralize->Dispose Verify Self-Validation (pH Strip Check) Dispose->Verify

Caption: Step-by-step spill response and disposal pathway for pyrazole derivatives.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432. PubChem, National Center for Biotechnology Information. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.